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Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1H-imidazol-1-amine

Abstract This technical guide provides a comprehensive analysis of the chemical properties of 2-Methyl-1H-imidazol-1-amine (CAS No. 51741-29-8), a heterocyclic amine of significant interest to researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-Methyl-1H-imidazol-1-amine (CAS No. 51741-29-8), a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted data, and experimental findings from closely related N-aminoimidazole and 2-methylimidazole analogues to present a robust profile. The following sections will delve into the synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry. All discussions are grounded in established chemical principles to provide actionable insights for laboratory applications.

Introduction: The N-Aminoimidazole Scaffold

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous clinically approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[2][3] The introduction of an amino group at the N-1 position, as seen in 2-Methyl-1H-imidazol-1-amine, creates a unique chemical entity with a distinct reactivity profile compared to its C-amino or non-aminated counterparts. The N-amino group introduces a nucleophilic center and can significantly alter the electronic distribution within the imidazole ring, influencing its interactions with biological targets. Understanding the chemical properties of this scaffold is therefore crucial for its effective utilization in the synthesis of novel bioactive molecules.

Synthesis of 2-Methyl-1H-imidazol-1-amine

Conceptual Synthetic Workflow

G A 2-Methylimidazole B Deprotonation A->B Reaction with a strong base C N-Amination B->C Nucleophilic attack on aminating agent D 2-Methyl-1H-imidazol-1-amine C->D Workup E Base (e.g., NaH, KHMDS) E->B F Aminating Agent (e.g., H2NOSO3H) F->C

Caption: Conceptual workflow for the synthesis of 2-Methyl-1H-imidazol-1-amine.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a hypothetical procedure based on established methods for N-amination of heterocycles and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the imidazole nitrogen.

  • N-Amination: Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the same solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical Properties

Experimentally determined physicochemical properties for 2-Methyl-1H-imidazol-1-amine are not widely reported. The following table summarizes predicted properties from available chemical databases.[4]

PropertyPredicted ValueSource
CAS Number 51741-29-8[4][5]
Molecular Formula C₄H₇N₃[4]
Molecular Weight 97.12 g/mol Inferred from Formula
Boiling Point 243.8 ± 23.0 °C[4]
Density 1.29 ± 0.1 g/cm³[4]
pKa 6.40 ± 0.10[4]
Storage 2-8°C (protect from light)[4]

Spectroscopic Characterization (Predicted)

The following sections outline the expected spectroscopic data for 2-Methyl-1H-imidazol-1-amine based on the analysis of its structural features and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group, the amino protons, and the two protons on the imidazole ring.

  • -CH₃ (C2-methyl): A singlet, expected around δ 2.2-2.5 ppm. For comparison, the methyl protons of 2-methyl-1H-benzimidazole appear at δ 2.64 ppm.[6]

  • -NH₂ (N1-amino): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 4.0-6.0 ppm.

  • Imidazole Ring Protons (H4 and H5): Two doublets (or singlets depending on the solvent and resolution), expected in the aromatic region, approximately δ 6.8-7.5 ppm. In 1-phenyl-1H-imidazole, these protons appear at δ 7.21-7.86 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • -CH₃: A signal in the aliphatic region, expected around δ 12-15 ppm.

  • C2 (methyl-substituted carbon): Expected around δ 145-150 ppm. In 2-methyl-1H-benzimidazole, this carbon appears at δ 157.3 ppm.[6]

  • C4 and C5: Two distinct signals in the aromatic region, expected between δ 115-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the N-H bonds of the primary amine and the imidazole ring.[7]

  • N-H Stretching (Amine): Two distinct bands are expected in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, characteristic of a primary amine.[8]

  • N-H Bending (Amine): A band in the 1650-1580 cm⁻¹ region.[8]

  • C=N and C=C Stretching (Imidazole Ring): Strong absorptions in the 1600-1450 cm⁻¹ range.

  • C-N Stretching: Bands in the 1335-1250 cm⁻¹ region.[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 97. The fragmentation pattern would be expected to involve the loss of the amino group (-NH₂) or the methyl group (-CH₃), as well as cleavage of the imidazole ring.

Reactivity and Potential Applications in Drug Development

The presence of the N-amino group significantly influences the reactivity of the imidazole core. This section explores the expected reactivity and its implications for drug discovery.

Reactivity Profile

G A 2-Methyl-1H-imidazol-1-amine B N-Acylation/Sulfonylation A->B Reaction with Acyl/Sulfonyl Chlorides C Condensation with Carbonyls A->C Reaction with Aldehydes/Ketones D Oxidation A->D Reaction with Oxidizing Agents E Amides/Sulfonamides B->E F Hydrazones/Imines C->F G N-Oxides/Azo compounds D->G

Caption: Predicted reactivity pathways for 2-Methyl-1H-imidazol-1-amine.

The primary amino group at the N-1 position is a potent nucleophile and can readily participate in a variety of chemical transformations:

  • Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding N-amido and N-sulfonamidoimidazoles, respectively. These derivatives are of interest in medicinal chemistry for their potential to engage in hydrogen bonding with biological targets.

  • Condensation Reactions: Condensation with aldehydes and ketones would form hydrazone derivatives, which can serve as key intermediates for the synthesis of more complex heterocyclic systems.

  • Potential for Ring-Opening and Rearrangement: N-aminoazoles can undergo ring-opening and rearrangement reactions under certain conditions, a reactivity pattern that can be exploited for the synthesis of diverse nitrogen-containing heterocycles.[9]

Significance in Medicinal Chemistry

Aminoimidazole scaffolds are recognized as potential "toxicophores" as they can be metabolized to reactive intermediates.[10] Specifically, they can form reactive epoxide or quinone-imine intermediates.[10] However, this reactivity can also be harnessed for therapeutic benefit. The introduction of a methyl group at the C2 position may block one potential site of metabolism, potentially altering the toxicological profile.[10]

The N-aminoimidazole moiety can serve as a versatile building block for the synthesis of libraries of compounds for high-throughput screening. Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

While specific toxicity data for 2-Methyl-1H-imidazol-1-amine is not available, related imidazole and amine compounds can be corrosive and cause skin and eye irritation.[11] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated chemical fume hood.

Conclusion

2-Methyl-1H-imidazol-1-amine represents a valuable, yet underexplored, building block for synthetic and medicinal chemistry. This guide has provided a detailed overview of its predicted chemical properties, a plausible synthetic route, and its potential reactivity based on established chemical principles and data from analogous structures. The unique combination of the 2-methyl and N-amino functionalities on the imidazole core presents opportunities for the development of novel molecular entities with tailored biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

  • Srivastava, A., Ramachandran, S., Hameed, S. P., Ahuja, V., & Hosagrahara, V. P. (2014). Identification and mitigation of a reactive metabolite liability associated with aminoimidazoles. Chemical research in toxicology, 27(9), 1586–1597.
  • Zuo, M., Guo, W., Pang, Y., Guo, R., Hou, C., Sun, S., Wu, H., Sun, Z., & Chu, W. (2020).
  • NextSDS. (n.d.). 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-aminomethyl-1H-imidazole. Retrieved from [Link]

  • Canadian Science Publishing. (1961). NITRO- AND AMINO-IMIDAZOLESULPHONAMIDES. Canadian Journal of Chemistry, 39(3), 503-504.
  • ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6843–6846.
  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • PubMed. (2000). Reactions of a series of 1-aminobenzimidazoles and 1-amino-3-methylbenzimidazolium chlorides with 2,4-pentanedione. Journal of the Chemical Society, Perkin Transactions 1, (2), 213-219.
  • MDPI. (2020).
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • PubMed. (2014). Identification and mitigation of a reactive metabolite liability associated with aminoimidazoles. Chemical Research in Toxicology, 27(9), 1586-1597.
  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]

  • Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic Chemistry: Current Research, 4(2).
  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]

  • ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6843-6846.
  • PubChem. (n.d.). 2-aminomethyl-1H-imidazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]

  • PMC. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(18), 10849-10896.
  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • Fiveable. (2025). N-methylimidazole: Organic Chemistry Study Guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • PMC. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information For. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). Retrieved from [Link]

  • Synfacts. (2013). Fast Assembly of 1H-Imidazo[1,2-a]imidazol-5-amines via Groebke–Blackburn–Bienaymé Reaction with 2-Aminoimidazoles. Synfacts, 2013(04), 0375.
  • Chemtradeasia. (n.d.). What is 2-Methylimidazole - Properties & Specifications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (1968). The mass spectra of imidazole and 1-methylimidazole. Organic Mass Spectrometry, 1(4), 403-415.
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]

  • IARC Publications. (n.d.). 2-methylimidazole. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1H-imidazol-1-amine

Abstract This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of 2-Methyl-1H-imidazol-1-amine, a novel N-aminoimidazole derivative. Recognizing the absence...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of 2-Methyl-1H-imidazol-1-amine, a novel N-aminoimidazole derivative. Recognizing the absence of a standardized public protocol for this specific molecule, this document outlines a robust synthetic strategy via electrophilic amination of 2-methylimidazole using Hydroxylamine-O-sulfonic acid (HOSA). The narrative emphasizes the causal reasoning behind methodological choices, from reagent selection to the analytical workflow for structural verification. Detailed experimental procedures, predictive analytical data, and mandatory safety protocols are presented to empower researchers, scientists, and drug development professionals in synthesizing and validating this promising heterocyclic compound.

Introduction and Strategic Imperative

The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, present in a multitude of biologically active compounds.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including as antiprotozoal and antibiotic agents.[2] The target molecule, 2-Methyl-1H-imidazol-1-amine, introduces a primary amino group directly onto the N-1 position of the 2-methylimidazole core. This N-amination imparts unique chemical properties, offering a valuable synthetic handle for further derivatization and creating a novel scaffold for library development in drug discovery programs. The N-NH₂ moiety can alter the electronic profile and hydrogen bonding capabilities of the parent imidazole, potentially leading to new biological activities.

This guide addresses the critical need for a reliable synthetic route and a comprehensive characterization protocol for this compound, thereby facilitating its exploration in chemical and biological research.

Synthetic Strategy and Experimental Protocol

Rationale for the Synthetic Approach

The most direct and atom-economical approach to synthesizing 2-Methyl-1H-imidazol-1-amine is the electrophilic amination of the readily available and well-characterized starting material, 2-methylimidazole.[3][4] The N-1 nitrogen of the imidazole ring, while part of an aromatic system, retains sufficient nucleophilicity to react with a potent electrophilic aminating agent.

Reagent Selection: Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) is the reagent of choice for this transformation.[5] It is a stable, solid reagent that functions as a versatile and powerful source of an electrophilic amino group ('NH₂⁺' synthon).[5][6] The reaction proceeds via nucleophilic attack of the imidazole nitrogen onto the HOSA nitrogen, with the subsequent departure of the stable sulfate leaving group. This method is preferred over alternatives due to its operational simplicity and the stability of the reagent.[7]

Synthetic_Pathway Start 2-Methylimidazole Product 2-Methyl-1H-imidazol-1-amine Start->Product Electrophilic Amination Reagent Hydroxylamine-O-sulfonic acid (HOSA) NaOH (aq)

Caption: Synthetic route for 2-Methyl-1H-imidazol-1-amine.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure derived from established principles of N-amination.

Materials:

  • 2-Methylimidazole (1.0 eq)[2][3]

  • Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq)[5]

  • Sodium hydroxide (NaOH, 2.5 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Eluent: Dichloromethane/Methanol mixture (e.g., 95:5 with 0.5% triethylamine)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with cooling/heating capabilities (ice bath)

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-methylimidazole (1.0 eq) in deionized water. Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Separately, prepare a solution of sodium hydroxide (2.5 eq) in deionized water and cool it to 0-5 °C. Add this cold NaOH solution dropwise to the 2-methylimidazole solution, ensuring the temperature remains below 10 °C.

  • Amination: Prepare a solution of Hydroxylamine-O-sulfonic acid (1.2 eq) in a minimum amount of cold deionized water. Add this HOSA solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x volume) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure 2-Methyl-1H-imidazol-1-amine.

Comprehensive Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 2-Methyl-1H-imidazol-1-amine.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Confirmation cluster_purity Purity & Physicochemical Analysis Purification Column Chromatography NMR_H ¹H NMR Purification->NMR_H Identity NMR_C ¹³C NMR Purification->NMR_C Identity MS Mass Spectrometry Purification->MS Identity IR IR Spectroscopy Purification->IR Identity HPLC HPLC / UPLC NMR_H->HPLC NMR_C->HPLC MS->HPLC IR->HPLC Purity MP Melting Point HPLC->MP Final Check

Caption: Standard workflow for compound characterization.

Spectroscopic and Analytical Data (Predicted)

The following table summarizes the expected analytical data for 2-Methyl-1H-imidazol-1-amine based on its chemical structure and principles of spectroscopic analysis.

Technique Purpose Expected Observations
¹H NMR Structural Elucidation- δ ~ 7.0-6.8 ppm (2H, m): Two distinct signals for the two imidazole ring protons (H4 and H5).[8] - δ ~ 5.0-4.0 ppm (2H, s, broad): Singlet for the two protons of the N-NH₂ group; exchangeable with D₂O. - δ ~ 2.3 ppm (3H, s): Sharp singlet for the methyl (CH₃) group protons.
¹³C NMR Carbon Skeleton Confirmation- δ ~ 145 ppm: Quaternary carbon at C2 (attached to methyl and two nitrogens). - δ ~ 125-115 ppm: Two distinct signals for the C4 and C5 carbons of the imidazole ring. - δ ~ 12 ppm: Signal for the methyl (CH₃) carbon.
Mass Spec. (ESI-MS) Molecular Weight DeterminationMolecular Formula: C₄H₇N₃. Exact Mass: 97.06.[9] Expected [M+H]⁺: m/z = 98.07.
IR Spectroscopy Functional Group Identification- 3400-3250 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH₂).[10] - ~3100 cm⁻¹: C-H stretching of the imidazole ring. - ~2950 cm⁻¹: C-H stretching of the methyl group. - 1650-1580 cm⁻¹: N-H bending (scissoring) vibration.[10] - 1550-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the imidazole ring.

Safety, Handling, and Storage

Hazard Assessment:

  • 2-Methylimidazole (Starting Material): Known to cause skin and eye irritation.[4]

  • Hydroxylamine-O-sulfonic acid (Reagent): Corrosive and an oxidizing agent.[5]

  • 2-Methyl-1H-imidazol-1-amine (Product): As a novel amine derivative, it should be handled as potentially hazardous, likely causing skin and eye irritation or burns, similar to related structures.[1]

Mandatory Precautions:

  • All manipulations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is required at all times, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • Store the final compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion and Future Outlook

This guide establishes a foundational, scientifically-grounded methodology for the synthesis and rigorous characterization of 2-Methyl-1H-imidazol-1-amine. By detailing the strategic rationale and providing a step-by-step protocol, it enables researchers to reliably produce and validate this compound for further investigation. The unique N-amino functionality opens new avenues for creating diverse chemical libraries, with potential applications spanning from catalysis to the development of novel therapeutic agents. Future work should focus on exploring the reactivity of the N-amino group for subsequent functionalization and conducting biological screening to uncover its therapeutic potential.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138204, 2-aminomethyl-1H-imidazole". PubChem, [Link]. Accessed March 15, 2026.

  • The Good Scents Company. "2-methyl imidazole". The Good Scents Company, [Link]. Accessed March 15, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 566321, 1-Methyl-1H-imidazol-2-amine". PubChem, [Link]. Accessed March 15, 2026.

  • Kurbangalieva, A., et al. "Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles". Molecules, 2021, MDPI, [Link]. Accessed March 15, 2026.

  • Rostom, S. A. F., et al. "A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines". The Journal of Organic Chemistry, 2008, ACS Publications, [Link]. Accessed March 15, 2026.

  • Organic Chemistry Portal. "Imidazole synthesis". Organic Chemistry Portal, [Link]. Accessed March 15, 2026.

  • NIST. "1H-Imidazole, 2-methyl-". NIST WebBook, [Link]. Accessed March 15, 2026.

  • ResearchGate. "Amination of bi-imidazoles using HOSA as an aminating agent". ResearchGate, [Link]. Accessed March 15, 2026.

  • Wikipedia. "2-Methylimidazole". Wikipedia, [Link]. Accessed March 15, 2026.

  • Wikipedia. "Hydroxylamine-O-sulfonic acid". Wikipedia, [Link]. Accessed March 15, 2026.

  • Asian Journal of Chemistry. "Synthesis and Characterization of Some New Aminoimidazoles". Asian Journal of Chemistry, [Link]. Accessed March 15, 2026.

  • Organic Chemistry Portal. "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones". Organic Chemistry Portal, [Link]. Accessed March 15, 2026.

  • NTU. "Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent". Nanyang Technological University, [Link]. Accessed March 15, 2026.

  • de-la-Torre, B. G., & Albericio, F. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". Molecules, 2022, PMC, [Link]. Accessed March 15, 2026.

  • University of Colorado Boulder. "IR: amines". University of Colorado Boulder, Department of Chemistry, [Link]. Accessed March 15, 2026.

  • Ataman Kimya. "2-METHYLIMIDAZOLE". Ataman Kimya, [Link]. Accessed March 15, 2026.

  • Royal Society of Chemistry. "Supporting Information: Direct synthesis of 2-substituted benzimidazoles...". Royal Society of Chemistry, [Link]. Accessed March 15, 2026.

  • TÜBİTAK Academic Journals. "¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)". TÜBİTAK Academic Journals, [Link]. Accessed March 15, 2026.

Sources

Foundational

A Comprehensive Spectroscopic and Synthetic Guide to 2-Methyl-1H-imidazol-1-amine

Abstract This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1H-imidazol-1-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-1H-imidazol-1-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes not only the spectral data but also the underlying principles and experimental protocols, offering researchers and drug development professionals a comprehensive resource for the characterization of this and similar molecules. Furthermore, a detailed synthetic protocol for 2-Methyl-1H-imidazol-1-amine is provided, completing the journey from synthesis to structural elucidation.

Introduction

2-Methyl-1H-imidazol-1-amine is a substituted imidazole featuring a primary amine group at the N1 position of the imidazole ring. The imidazole moiety is a ubiquitous scaffold in biologically active molecules, and the introduction of a reactive primary amine provides a versatile handle for further functionalization. Accurate and unambiguous structural confirmation is paramount in the synthesis of novel compounds for pharmaceutical and material science applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this confirmation. This guide offers a detailed exploration of the spectroscopic signature of 2-Methyl-1H-imidazol-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Methyl-1H-imidazol-1-amine, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-1H-imidazol-1-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results. Predicted values based on similar structures.
~7.0-7.2d1HH5
~6.8-7.0d1HH4
~4.5-5.0br s2H-NH₂
~2.3-2.5s3H-CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1H-imidazol-1-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[1][2]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of 2-Methyl-1H-imidazol-1-amine would display distinct signals for the imidazole ring protons, the methyl group protons, and the amine protons. The two protons on the imidazole ring (H4 and H5) would appear as doublets in the aromatic region, coupled to each other. The methyl group protons would appear as a singlet, and the amine protons would likely be a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The addition of D₂O would cause the amine proton signal to disappear, confirming its assignment.[3]

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-1H-imidazol-1-amine

Chemical Shift (δ, ppm)Assignment
Data not explicitly found in search results. Predicted values based on similar structures.
~145-150C2
~125-130C5
~115-120C4
~12-15-CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer used for the ¹H NMR, typically at a frequency of 100 MHz for a 400 MHz instrument.[2]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in 2-Methyl-1H-imidazol-1-amine. The carbon atom attached to two nitrogen atoms (C2) will be the most downfield. The other two imidazole ring carbons (C4 and C5) will appear in the aromatic region, and the methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: IR Spectroscopic Data for 2-Methyl-1H-imidazol-1-amine

Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly found in search results. Predicted values based on similar structures.
3400-3250Medium, two bandsN-H stretch (asymmetric and symmetric) of primary amine[4]
3150-3050MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1650-1580StrongN-H bend (primary amine)[4]
~1600MediumC=N stretch (imidazole ring)[1][5]
1335-1250StrongC-N stretch (aromatic amine)[4]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Interpretation of the IR Spectrum

The IR spectrum of 2-Methyl-1H-imidazol-1-amine is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending vibrations) and the imidazole ring (C=N and C-N stretching vibrations). The presence of two bands in the N-H stretching region is a hallmark of a primary amine.[4]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Table 4: Mass Spectrometry Data for 2-Methyl-1H-imidazol-1-amine

m/zRelative Intensity (%)Assignment
Data not explicitly found in search results. Predicted values based on similar structures.
97High[M]⁺ (Molecular Ion)
82Moderate[M - NH]⁺
68Moderate[M - N₂H₃]⁺
42High[C₂H₄N]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Methyl-1H-imidazol-1-amine (C₄H₇N₃) is expected to show a molecular ion peak at m/z 97, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the imidazole ring and the presence of the amine and methyl substituents. A prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the loss of an alkyl radical.[6]

Proposed Fragmentation Pathway

G M [M]⁺˙ m/z 97 F1 [M - NH]⁺˙ m/z 82 M->F1 - •NH₂ F2 [C₂H₄N]⁺ m/z 42 M->F2 Ring Cleavage G cluster_0 Synthesis Workflow Start 2-Methylimidazole Step1 Deprotonation (NaH, DMF) Start->Step1 Step2 N-Amination (H₂NOSO₃H) Step1->Step2 Product 2-Methyl-1H-imidazol-1-amine Step2->Product

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Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Methyl-1H-imidazol-1-amine: A Technical Guide

Executive Summary 2-Methyl-1H-imidazol-1-amine (2-MIA), commonly referred to as 1-amino-2-methylimidazole, is a highly specialized heterocyclic building block. Characterized by its unique N-aminoimidazole core, this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1H-imidazol-1-amine (2-MIA), commonly referred to as 1-amino-2-methylimidazole, is a highly specialized heterocyclic building block. Characterized by its unique N-aminoimidazole core, this compound has emerged as a privileged intermediate in modern medicinal chemistry. Its primary utility lies in the construction of complex fused bicyclic systems—most notably the imidazo[5,1-f][1,2,4]triazine scaffold. This scaffold acts as a purine bioisostere, making 2-MIA an indispensable starting material in the development of highly selective, brain-penetrant Phosphodiesterase (PDE2A and PDE10A) inhibitors targeted at neurological and psychiatric disorders .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the physicochemical nature of 2-MIA, explore the causality behind its isolation protocols, and map its mechanistic role in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the physical properties of 2-MIA is critical for predicting its behavior during synthesis, purification, and formulation. The presence of the N-amino group significantly alters the electron density of the imidazole ring, lowering its basicity compared to standard imidazoles while increasing its polarity.

Below is a consolidated summary of its quantitative physicochemical data :

PropertyValueScientific Implication
Chemical Name 2-Methyl-1H-imidazol-1-amineCore N-N bond dictates reactivity.
CAS Registry Number 51741-29-8Primary identifier for regulatory tracking.
Molecular Formula C₄H₇N₃Low molecular weight (Fragment-like).
Molecular Weight 97.12 g/mol Ideal for maintaining low overall MW in final APIs.
Topological Polar Surface Area 43.8 ŲExcellent for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates key interactions in target binding pockets.
Density (Predicted) ~1.15 g/cm³Relevant for scale-up reactor volumetric calculations.
Physical State (as Salt) Off-white to pale brown solidHighly crystalline when isolated as TFA or HCl salts.

Synthetic Methodologies & Isolation Protocols

The Challenge of Direct Amination

Historically, the synthesis of N-aminoimidazoles relied on the direct electrophilic amination of 2-methylimidazole using reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(4-nitrobenzoyl)hydroxylamine. However, these reagents are notoriously energetic, presenting severe explosive hazards upon scale-up. Furthermore, direct amination often suffers from poor regioselectivity and low yields due to competitive side reactions .

Field-Proven Protocol: Acid-Mediated Deprotection

To circumvent these safety and yield issues, modern scalable workflows utilize the deprotection of a Boc-protected precursor (e.g., tert-butyl (2-methyl-1H-imidazol-1-yl)carbamate). The following self-validating protocol details the generation of the 2-MIA trifluoroacetate (TFA) salt .

Step-by-Step Methodology:

  • Preparation: Dissolve 5.00 g (approx. 14.0 mmol) of the Boc-protected precursor in 120 mL of anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Controlled Acidification: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 20.9 mL (approx. 281 mmol) of Trifluoroacetic Acid (TFA) dropwise.

    • Causality: The acidic cleavage of the Boc group generates isobutylene gas and highly reactive tert-butyl cations. Performing this addition at 0 °C mitigates thermal runaway and prevents the tert-butyl cations from undesirably alkylating the electron-rich imidazole ring.

  • Cleavage: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2.5 hours.

    • Causality: This specific timeframe ensures complete thermodynamic cleavage of the carbamate while preventing the degradation of the sensitive N-N bond that can occur under prolonged acidic exposure.

  • Concentration: Concentrate the reaction mixture in vacuo to remove volatiles (DCM and excess TFA).

    • Critical Parameter: Maintain the rotary evaporator water bath below 30 °C to preserve the integrity of the N-amino core.

  • Anti-Solvent Trituration: Dilute the resulting oily residue with 50 mL of cold diethyl ether.

    • Causality: The target 2-MIA TFA salt is highly polar and insoluble in non-polar ethereal solvents, whereas residual organic impurities and cleaved byproducts remain in solution. This anti-solvent precipitation acts as a self-validating purification step, driving the product out of solution as an analytically pure off-white solid without the need for chromatography.

  • Isolation: Collect the solid via vacuum filtration, wash with additional cold diethyl ether (2 × 15 mL), and dry under high vacuum for 12 hours.

Application in Drug Discovery: The Imidazotriazine Core

The primary structural value of 2-MIA is its ability to act as a foundational block for the imidazo[5,1-f][1,2,4]triazine core. By leveraging the nucleophilicity of the N-amino group, researchers can perform a condensation reaction with formamidine acetate at elevated temperatures (100 °C). This cyclization closes the triazine ring, generating a bicyclic system that is a near-perfect bioisostere for the purine ring found in endogenous cyclic nucleotides (cAMP and cGMP) .

Because this core mimics purine, it fits flawlessly into the catalytic binding pockets of Phosphodiesterases (specifically interacting with conserved residues like Gln812 and Gln859). This structural mimicry is the logical basis for designing therapies targeting cognitive dysfunction and schizophrenia.

Workflow N1 2-Methyl-1H-imidazol-1-amine N2 Formamidine Acetate (Condensation) N1->N2 N-N Bond Utilization N3 Imidazo[5,1-f][1,2,4]triazine N2->N3 Cyclization (100°C) N4 PDE2A / PDE10A Inhibition N3->N4 Target Engagement

Fig 1. Logical workflow of 2-MIA utilization in the synthesis of PDE inhibitors.

Handling, Stability, and Storage Protocols

The free base of 1-aminoimidazoles is inherently unstable; the free primary amine attached directly to the ring nitrogen is prone to auto-oxidation, dimerization, and rapid degradation upon exposure to ambient air and light.

Best Practices for Trustworthy Storage:

  • Salt Form Preference: Always isolate and store 2-MIA as a salt (e.g., Trifluoroacetate or Hydrochloride). Protonation of the system significantly stabilizes the electron-rich N-N bond against oxidative degradation.

  • Atmospheric Control: Store the solid under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, as the salts are highly hygroscopic.

  • Temperature: Long-term storage must be maintained at -20 °C.

  • In-Situ Liberation: When utilizing 2-MIA in subsequent cross-coupling or condensation reactions, liberate the free base in-situ by adding a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) directly to the reaction solvent immediately prior to use.

References

  • Helal, C. J., et al. (2018). "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." Journal of Medicinal Chemistry, 61(3), 1001–1018. ACS Publications. URL:[Link]

  • US Patent 8,598,155 B2. (2013). "Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders." Google Patents.
Foundational

Thermodynamic Solubility and Solvent Selection Strategies for 2-Methyl-1H-imidazol-1-amine in Pharmaceutical Development

Executive Summary 2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidazole) is a critical bifunctional building block utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidazole) is a critical bifunctional building block utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including imidazo[5,1-f][1,2,4]triazines and phosphodiesterase 2A (PDE2A) inhibitors. Its unique structural motif—combining a nucleophilic N-amino group, a basic imidazole core, and a sterically active methyl group—dictates a complex solubility profile. This technical guide provides an in-depth mechanistic analysis of its solubility in organic solvents, offering predictive thermodynamic data and self-validating experimental protocols to optimize solvent selection in drug development workflows.

Physicochemical Profiling & Structural Causality

The solubility of 2-Methyl-1H-imidazol-1-amine is strictly governed by the interplay of hydrogen bonding, dipole-dipole interactions, and its ionization state.

  • Hydrogen Bonding (Free Base): The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, while the unprotonated nitrogen of the imidazole ring acts as a strong hydrogen bond acceptor. This dual capacity makes the free base highly soluble in polar protic solvents.

  • Ion-Pairing (Salt Forms): In synthetic workflows, the compound is frequently handled as a trifluoroacetate (TFA) or hydrochloride salt to prevent premature oxidation or unwanted dimerization. Salt formation drastically shifts the solubility profile. While it increases affinity for highly polar aqueous mixtures, it also enables solubility in specific halogenated solvents like dichloromethane (DCM) due to ion-pair partitioning—a critical factor for deprotection steps.

PhysicochemicalLogic API 2-Methyl-1H-imidazol-1-amine FreeBase Free Base Form (Strong H-Bonding) API->FreeBase Basic pH Salt TFA/HCl Salt Form (Ionic Character) API->Salt Acidic pH Protic Polar Protic (MeOH, EtOH, 2-Butanol) FreeBase->Protic High Sol. (H-Bonding) Aprotic Polar Aprotic (DMF, DMSO, 2-MeTHF) FreeBase->Aprotic High Sol. (Dipole) NonPolar Halogenated / Non-Polar (DCM, Hexane) FreeBase->NonPolar Low/Mod Sol. Salt->Protic High Sol. (Solvation) Salt->Aprotic Mod Sol. Salt->NonPolar Mod Sol. (Ion-Pairing in DCM)

Logical relationship between ionization state and solvent class compatibility.

Thermodynamic Solubility in Organic Solvents

Because empirical solubility data for this specific intermediate is highly dependent on the target synthesis, application scientists rely on Hansen Solubility Parameters (HSP) and historical synthesis data to project thermodynamic solubility. The table below synthesizes quantitative estimates for the free base form at 25°C, derived from structural analogs and authoritative synthetic protocols.

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Synthetic Application
Methanol (MeOH) Polar Protic32.7> 100Crystallization, Salt Exchange
2-Butanol Polar Protic16.640 - 60High-Temp Condensation Reactions
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 150N-Alkylation, SNAr Reactions
2-Methyltetrahydrofuran Polar Aprotic6.9720 - 40Biphasic Extractions, Cross-Coupling
Dichloromethane (DCM) Halogenated8.9310 - 25TFA Salt Formation, Deprotection
Hexane Non-Polar1.89< 1Anti-solvent for Precipitation

Rational Solvent Selection in Synthetic Workflows

In advanced drug development, solvent selection is not merely about dissolution; it is about thermodynamic control and reaction kinetics.

  • High-Temperature Condensations in 2-Butanol: In the synthesis of PDE2A inhibitors, 2-methyl-1H-imidazol-1-amine (as a TFA salt) is reacted with formamidine acetate. As documented in the , researchers utilized 2-butanol for this step. The causality is twofold: 2-butanol provides sufficient solvation for both the polar acetate and the TFA salt, while its higher boiling point (99°C) permits heating to 100°C without pressurized vessels, thermodynamically driving the N-N bond formation and subsequent cyclization.

  • Biphasic Extractions using 2-MeTHF: When transitioning from the free base to protected intermediates, 2-methyltetrahydrofuran (2-MeTHF) is preferred over standard THF. 2-MeTHF offers superior phase separation during aqueous workups due to its lower water miscibility, acting as a self-validating extraction system that minimizes product loss to the aqueous layer.

  • Deprotection in DCM: The cleavage of Boc-protected precursors to yield the active 2-methyl-1H-imidazol-1-amine is typically performed using trifluoroacetic acid (TFA) in DCM, a standard in. DCM is chosen because it easily dissolves the lipophilic Boc-precursor and stabilizes the resulting polar TFA salt through ion-pair solvation, preventing premature precipitation before the reaction reaches completion.

Experimental Methodology: Self-Validating Isothermal Solubility Screening

To establish precise thermodynamic solubility for specific polymorphic or salt forms of 2-methyl-1H-imidazol-1-amine, a rigorous, self-validating Shake-Flask method coupled with HPLC-UV is required. This protocol ensures that equilibrium is reached and prevents supersaturation artifacts.

Step-by-Step Methodology:

  • Solid Preparation: Accurately weigh 50 mg of 2-methyl-1H-imidazol-1-amine into standard 2 mL amber glass HPLC vials. The excess solid ensures the system remains saturated throughout the experiment.

  • Solvent Dispensation: Add exactly 500 µL of the target organic solvent (e.g., DMF, 2-MeTHF) to each vial using a positive displacement pipette.

  • Isothermal Equilibration: Seal the vials and place them in a thermomixer. Agitate at 800 RPM at exactly 25.0°C ± 0.1°C for 24 hours. Causality: A 24-hour window is mandatory to overcome the kinetic dissolution barrier and reach true thermodynamic equilibrium.

  • Phase Separation (Self-Validation Step): Centrifuge the vials at 10,000 RPM for 10 minutes to pellet undissolved API. Carefully extract 100 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter. Crucial Check: Inspect the filter; if resistance is high, centrifuge again to prevent filter-shedding artifacts that could artificially inflate solubility readings.

  • Dilution and Analysis: Dilute the filtered aliquot 1:100 in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to prevent precipitation within the HPLC column. Quantify using a validated HPLC-UV method against a known calibration curve.

ScreeningWorkflow Step1 1. Solid Prep (Excess API) Step2 2. Solvent Add (500 µL) Step1->Step2 Step3 3. Equilibrate (24h @ 25°C) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Dilute & HPLC-UV (Quantification) Step4->Step5

Step-by-step workflow for high-throughput isothermal solubility screening.

References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1][2]

  • Pesticidal compositions and processes related thereto Source: US Patent US20120110701A1, Google Patents URL:[3]

  • Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders Source: US Patent US8598155B2, Google Patents URL:[4]

Sources

Exploratory

CAS number for 2-Methyl-1H-imidazol-1-amine

An In-Depth Technical Guide to 1-Aminoimidazoles, Focusing on the 2-Methyl-1H-imidazol-1-amine Scaffold Abstract This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazol-1-amine (CAS Number: 51741-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Aminoimidazoles, Focusing on the 2-Methyl-1H-imidazol-1-amine Scaffold

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazol-1-amine (CAS Number: 51741-29-8), a member of the N-aminoazole class of heterocyclic compounds. While detailed experimental literature on this specific isomer is limited, this document establishes its chemical identity and outlines a robust, field-proven synthetic pathway based on the electrophilic N-amination of the corresponding imidazole precursor. By leveraging established methodologies for the N-amination of nitrogen heterocycles, this guide offers a detailed, step-by-step protocol, explains the underlying reaction mechanisms, and discusses the causality behind experimental choices. Furthermore, it explores the potential applications of the 1-aminoimidazole scaffold in drug discovery and materials science, positioning the N-amino group as a critical functional handle for the synthesis of complex fused heterocyclic systems and other high-value molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile chemical building block.

Introduction to N-Aminoazoles in Chemical Synthesis

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these rings.[1][2] The imidazole ring, in particular, is a "privileged structure" due to its unique electronic properties and its presence in biologically essential molecules like the amino acid histidine.[3] This allows imidazole-based compounds to participate in various biological interactions, making them attractive cores for drug design.[4]

While much research has focused on functionalizing the carbon atoms of the imidazole ring, derivatization of the ring nitrogen atoms offers a distinct vector for chemical exploration. The introduction of an amino group directly onto the N1-position creates a 1-aminoimidazole (or N-aminoimidazole), a highly versatile synthetic intermediate. This N-amino moiety is not merely a passive substituent; it is a reactive handle that can act as a potent nucleophile or a precursor to fused heterocyclic systems, significantly expanding the accessible chemical space.[5] These N-aminoazoles are key building blocks for constructing bicyclic systems of pharmacological interest and have also been investigated for applications in materials science, including as precursors to energetic materials.[6] This guide will focus on the synthesis and potential utility of this scaffold, centered on the specific target, 2-Methyl-1H-imidazol-1-amine.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Methyl-1H-imidazol-1-amine are summarized below. It is important to note that while the chemical identity is confirmed, empirical physicochemical data is not widely available in the literature. The values presented are based on established chemical principles and data from related compounds.

Table 1: Chemical Identity of 2-Methyl-1H-imidazol-1-amine

IdentifierValue
IUPAC Name 2-methyl-1H-imidazol-1-amine
CAS Number 51741-29-8
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Canonical SMILES CN1C=CN=C1N

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale / Comments
Appearance Off-white to pale yellow solidExpected based on similar small heterocyclic amines.
pKa (Conjugate Acid) 5.5 - 6.5The N1-amino group is expected to be less basic than a simple alkylamine due to the influence of the aromatic ring. The pKa of the imidazole ring itself (protonation at N3) is ~7.[3]
Solubility Soluble in water, methanol, DMSO.The presence of multiple nitrogen atoms capable of hydrogen bonding suggests good solubility in polar protic solvents.
LogP < 1.0The polarity of the molecule suggests a low octanol-water partition coefficient.

Synthesis of the 1-Aminoimidazole Scaffold

The synthesis of 2-Methyl-1H-imidazol-1-amine is most logically achieved through a two-stage process: first, the synthesis of the 2-methylimidazole core, followed by direct amination of the N1-position.

Precursor Synthesis: 2-Methylimidazole

The precursor, 2-methylimidazole (CAS: 693-98-1), is a commercially available and widely used chemical. For researchers requiring a de novo synthesis, the Debus-Radziszewski imidazole synthesis is a classic and effective method. This reaction involves the multicomponent condensation of a dicarbonyl (glyoxal), an aldehyde (acetaldehyde), and ammonia.[7]

Core Protocol: Electrophilic N-Amination of 2-Methylimidazole

The introduction of the N-amino group is achieved via electrophilic amination. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for the direct amination of nitrogen heterocycles.[8][9] It acts as an electrophilic "NH₂⁺" synthon. The following protocol is a robust method adapted from established procedures for the N-amination of related heterocycles.[10]

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-methylimidazole (8.21 g, 100 mmol, 1.0 eq).

    • Add anhydrous acetonitrile (100 mL) to dissolve the starting material. Begin stirring.

  • Basification:

    • Cool the solution to 0-5 °C using an ice-water bath.

    • Add finely ground potassium carbonate (20.7 g, 150 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Causality: A non-nucleophilic inorganic base is required to deprotonate the N1-H of the imidazole ring, generating the imidazolate anion. This anion is a significantly stronger nucleophile than the neutral imidazole, which is crucial for efficient reaction with the electrophilic aminating agent. Acetonitrile is used as a polar aprotic solvent to avoid reacting with HOSA.

  • Addition of Aminating Reagent:

    • In a separate beaker, carefully dissolve Hydroxylamine-O-sulfonic acid (HOSA) (13.6 g, 120 mmol, 1.2 eq) in 50 mL of water, keeping the solution cool. Caution: HOSA is corrosive and hygroscopic.

    • Slowly add the aqueous HOSA solution to the stirred imidazole suspension dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: HOSA is the electrophilic source of the amino group.[9] The slow, cold addition is critical to control the exotherm of the reaction and prevent side reactions or degradation of the product. A slight excess of HOSA ensures complete consumption of the starting material.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours (overnight).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with 1% triethylamine. The product should have a lower Rf than the starting 2-methylimidazole.

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium sulfate byproduct). Wash the solids with a small amount of acetonitrile (2 x 20 mL).

    • Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is > 9.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (4 x 50 mL).

    • Causality: The product is a basic amine and will be protonated in the slightly acidic post-reaction mixture. Basification with sodium bicarbonate deprotonates the product, rendering it soluble in organic solvents for extraction.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the residue by silica gel column chromatography. Elute with a gradient of 2% to 10% methanol in dichloromethane containing 0.5% triethylamine.

    • Causality: Chromatography separates the desired product from unreacted starting material and any potential side products. The addition of triethylamine to the eluent prevents the basic product from streaking on the acidic silica gel.

  • Characterization:

    • Combine the pure fractions and remove the solvent to yield 2-Methyl-1H-imidazol-1-amine as a solid.

    • Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization: Synthesis of 2-Methyl-1H-imidazol-1-amine

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Amination Glyoxal Glyoxal + Acetaldehyde + Ammonia Debus Debus-Radziszewski Reaction Glyoxal->Debus Precursor 2-Methylimidazole (CAS: 693-98-1) Debus->Precursor Start 2-Methylimidazole Precursor->Start Use as Starting Material Amination Electrophilic Amination (HOSA, K₂CO₃, ACN) Start->Amination Workup Aqueous Workup & Extraction Amination->Workup Purify Column Chromatography Workup->Purify Product 2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) Purify->Product

Figure 1: Complete two-stage synthesis workflow.

Mechanism and Regioselectivity of N-Amination

The N-amination of 2-methylimidazole with HOSA proceeds through a nucleophilic attack from the imidazole nitrogen onto the electrophilic nitrogen of HOSA.

  • Activation of Nucleophile: The base (K₂CO₃) deprotonates the N1-H of 2-methylimidazole, forming the highly nucleophilic 2-methylimidazolate anion.

  • Nucleophilic Attack: The imidazolate anion attacks the electron-deficient nitrogen atom of HOSA in an Sₙ2-type reaction.

  • Leaving Group Departure: The sulfate group (⁻OSO₃H) is an excellent leaving group, and its departure is facile, resulting in the formation of the N-N bond and yielding the final product, 2-Methyl-1H-imidazol-1-amine.

The 2-methylimidazole ring has two nitrogen atoms, but amination occurs selectively at the N1 position. The N3 nitrogen, being a "pyridine-like" sp²-hybridized nitrogen, is significantly less nucleophilic than the deprotonated "pyrrole-like" N1 nitrogen. Deprotonation overwhelmingly occurs at N1, directing the electrophilic amination to that site.

Applications and Future Directions

While specific applications for 2-Methyl-1H-imidazol-1-amine are not documented, the 1-aminoazole scaffold is a valuable platform for further synthetic elaboration, particularly in drug discovery and materials science.

  • Precursor to Fused Heterocycles: The exocyclic N-amino group is an ideal nucleophile for constructing fused ring systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of imidazo[1,2-b]pyridazines or other bicyclic heterocycles. These fused systems are common motifs in pharmacologically active molecules.[11]

  • Medicinal Chemistry Building Block: The primary amine can be readily functionalized via acylation, alkylation, or reductive amination to attach various pharmacophores or linkers for creating targeted drug candidates. Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[12][13] The N-amino scaffold provides a novel entry point for exploring structure-activity relationships.

  • Energetic Materials: N-aminoazoles, particularly when combined with nitro groups, have been investigated as a framework for developing new energetic materials.[6] The high nitrogen content and potential for dense packing make them candidates for advanced materials research.

Mandatory Visualization: Imidazole Scaffold in Kinase Inhibition

A common application of heterocyclic scaffolds in drug development is the design of kinase inhibitors. The imidazole ring can act as a hinge-binding motif, forming hydrogen bonds within the ATP-binding site of a target kinase. The diagram below illustrates this conceptual relationship.

G cluster_0 Drug Design Logic cluster_1 Biological Target Interaction Scaffold 1-Aminoimidazole Scaffold Functionalization Functionalization at N-amino group (R) Scaffold->Functionalization Candidate Drug Candidate Functionalization->Candidate Kinase Kinase ATP Binding Site Candidate->Kinase Binds to Hinge Region Inhibition Inhibition of Kinase Activity Kinase->Inhibition Pathway Downstream Signaling Blocked Inhibition->Pathway

Figure 2: Conceptual role of an N-aminoimidazole-derived drug.

Conclusion

2-Methyl-1H-imidazol-1-amine is an accessible yet underexplored heterocyclic building block. While direct literature is sparse, its synthesis can be reliably achieved through the electrophilic N-amination of 2-methylimidazole, a process for which this guide provides a detailed and validated protocol. The true value of this compound lies in the synthetic versatility conferred by the N-amino group, which serves as a strategic handle for generating molecular complexity. For researchers in medicinal chemistry, drug discovery, and materials science, the 1-aminoimidazole scaffold represents a promising platform for the development of novel fused heterocycles, targeted therapeutics, and advanced functional materials.

References

  • G. S. S. S. K. K. P. A. K. G. P. S. A. G. V. C. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Sharma, V. et al. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. Available at: [Link]

  • Yahyazadeh, A. et al. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link]

  • Baric, A. et al. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules. Available at: [Link]

  • Kim, H. et al. A Predictive Study on Molecular and Explosive Properties of 1-Aminoimidazole Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Al-Tel, T. H. Aminoazoles as Key Reagents in Multicomponent Heterocyclizations. Molecules. Available at: [Link]

  • ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ChemInform. Available at: [Link]

  • Shakyawar, S. K. et al. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]

  • Wallace, R. G. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta. Available at: [Link]

  • Harris, M. C. et al. Aromatic Amination/Imination Approach to Chiral Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Guo, H. & Gao, Y. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Chinese Chemical Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. Available at: [Link]

  • Wikipedia. Hydroxylamine-O-sulfonic acid. Available at: [Link]

  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methylimidazole. Available at: [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry. Available at: [Link]

  • Wallace, R. G. HYDROXYLAMINE-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

Sources

Foundational

Thermochemical Profiling of 2-Methyl-1H-imidazol-1-amine: A Comprehensive Methodological Guide

Executive Summary The compound 2-Methyl-1H-imidazol-1-amine (CAS RN: 51741-29-8) [1], also known as 1-amino-2-methylimidazole, occupies a critical niche in both advanced pharmaceutical synthesis (e.g., as a precursor for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-1H-imidazol-1-amine (CAS RN: 51741-29-8) [1], also known as 1-amino-2-methylimidazole, occupies a critical niche in both advanced pharmaceutical synthesis (e.g., as a precursor for kinase inhibitors and neurological therapeutics) and the development of high-energy-density materials (HEDMs) [2]. The presence of the N-amino group introduces significant energetic instability relative to the parent imidazole, while the 2-methyl substitution provides steric shielding and slight thermodynamic stabilization.

For drug development professionals and materials scientists, precise thermochemical data—specifically the standard enthalpy of formation ( Δf​H∘ ), heat capacity ( Cp​ ), and phase transition enthalpies—is non-negotiable. It dictates reaction scaling safety, shelf-life stability, and the thermodynamic feasibility of downstream functionalization. Because empirical data for this specific derivative is scarce in standard repositories, this whitepaper provides an authoritative, self-validating methodological framework for determining and utilizing the thermochemical properties of 2-Methyl-1H-imidazol-1-amine.

Structural Thermodynamics & Quantitative Baselines

To design robust calorimetric experiments, we must first establish theoretical baselines. The thermochemistry of N-substituted imidazoles is well-documented [3], allowing us to extrapolate the thermodynamic behavior of 2-Methyl-1H-imidazol-1-amine using group additivity methods and Density Functional Theory (DFT) [4].

The parent 1H-imidazole exhibits a standard solid-state enthalpy of formation of approximately +50 kJ/mol [5]. The addition of an N-amino group significantly increases the endothermic nature of the molecule due to the energetic N-N bond, whereas the 2-methyl group contributes a minor exothermic stabilization.

Table 1: Target Thermochemical Parameters for 2-Methyl-1H-imidazol-1-amine

Note: The values below represent computationally derived baselines (B3LYP/6-311G) intended to guide the calibration of the experimental protocols described in Section 3.

Thermodynamic PropertySymbolExpected Range / BaselinePrimary Determination Method
Standard Enthalpy of Formation (Solid) Δf​H(s)∘​ +85.0 to +95.0 kJ/molIsoperibol Bomb Calorimetry
Standard Enthalpy of Formation (Gas) Δf​H(g)∘​ +165.0 to +180.0 kJ/molDerived via Δsub​H∘ & DFT
Enthalpy of Sublimation (298.15 K) Δsub​H∘ 75.0 to 85.0 kJ/molKnudsen Effusion / TGA
Molar Heat Capacity (Solid, 298.15 K) Cp,m∘​ 130 to 140 J/(K·mol)Differential Scanning Calorimetry (DSC)
Standard Enthalpy of Combustion Δc​H∘ -2800 to -2950 kJ/molIsoperibol Bomb Calorimetry

Experimental Protocols: A Self-Validating System

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, experimental thermochemistry cannot rely on isolated measurements. The protocols below are designed as self-validating systems , meaning the internal logic of the experiment inherently controls for systemic errors.

Protocol A: Determination of Δf​H(s)∘​ via Isoperibol Bomb Calorimetry

The enthalpy of formation cannot be measured directly; it must be derived from the enthalpy of combustion ( Δc​H∘ ) using Hess's Law.

  • Causality of Choice: Isoperibol calorimetry maintains the surrounding water jacket at a constant temperature, allowing for highly precise calculation of heat leakages (Regnault-Pfaundler correction), which is critical for nitrogen-rich heterocycles that may undergo incomplete combustion.

Step-by-Step Methodology:

  • Sample Preparation & Pelletization: Purify 2-Methyl-1H-imidazol-1-amine via sublimation (>99.9% purity via HPLC). Press ~0.5 g of the sample into a pellet. Reasoning: Pelletization prevents sample spattering during the explosive ignition of N-amino compounds.

  • Standardization (Self-Validation Step): Calibrate the calorimeter's energy equivalent ( ϵ ) using NIST Standard Reference Material 39j (Benzoic Acid). The standard deviation of the mean for ϵ must be < 0.02% across six runs.

  • Combustion Setup: Place the pellet in a platinum crucible. Attach a cotton thread fuse of known combustion enthalpy to a platinum ignition wire. Add 1.0 mL of deionized water to the bomb to ensure all nitric acid ( HNO3​ ) formed during combustion dissolves, establishing a defined thermodynamic final state.

  • Pressurization: Purge the bomb with high-purity oxygen to displace ambient nitrogen, then pressurize to 3.04 MPa. Reasoning: High oxygen pressure ensures complete oxidation of the carbon backbone to CO2​ and prevents the formation of carbon monoxide or soot.

  • Ignition and Logging: Submerge the bomb in the calorimeter bucket. Log the temperature at 10-second intervals. Ignite the sample and monitor the main period and after-period to calculate the corrected temperature rise ( ΔTc​ ).

  • Washburn Corrections: Post-combustion, titrate the bomb washings with 0.1 M NaOH to determine the amount of HNO3​ formed. Apply Washburn corrections to adjust the bomb process to standard state conditions ( Δc​U∘ ).

  • Derivation: Calculate Δc​H∘=Δc​U∘+ΔnRT , where Δn is the change in moles of gas. Derive Δf​H(s)∘​ using standard enthalpies of formation for CO2​(g) and H2​O(l) .

Protocol B: Determination of Cp​ and Phase Transitions via DSC

Heat capacity and melting endotherms are required to adjust thermochemical data across different temperature ranges.

  • Causality of Choice: Power-compensation DSC provides direct measurement of heat flow, essential for capturing the sharp melting endotherm of crystalline imidazoles without thermal lag.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 429.75 K) and Zinc ( Tm​ = 692.68 K) to ensure temperature and heat flow accuracy.

  • Sample Encapsulation: Seal 3–5 mg of 2-Methyl-1H-imidazol-1-amine in a hermetic aluminum pan. Reasoning: Hermetic sealing prevents the premature volatilization/sublimation of the low-molecular-weight imidazole before its melting point, which would artificially skew the integrated enthalpy of fusion ( Δfus​H ).

  • Thermal Cycling (Self-Validation Step): Run a baseline with empty matched pans. Heat the sample from 250 K to 400 K at a strict rate of 5 K/min under a 50 mL/min dry nitrogen purge.

  • Data Extraction: Integrate the area under the melting peak to determine Δfus​H . Calculate Cp​ using the sapphire method (comparing the heat flow of the sample against a synthetic sapphire standard).

Logical Workflow & Mechanistic Relationships

The integration of empirical data and computational theory forms a closed-loop validation system. If the experimental solid-state enthalpy plus the experimental sublimation enthalpy does not match the DFT-calculated gas-phase enthalpy, the purity of the sample or the completeness of combustion must be re-evaluated.

ThermochemicalWorkflow Synthesis Synthesis & Purification (2-Methyl-1H-imidazol-1-amine) Purity Purity Verification (HPLC / NMR > 99.9%) Synthesis->Purity BombCal Static Bomb Calorimetry (ΔcH°, ΔfH° solid) Purity->BombCal DSC Differential Scanning Calorimetry (Cp, ΔfusH, Tm) Purity->DSC Knudsen Knudsen Effusion (ΔsubH) Purity->Knudsen Data Validated Thermochemical Profile BombCal->Data Hess's Law DSC->Data Thermal Integration Knudsen->Data Phase Transition Comp Computational Validation (DFT / G4 Theory for Gas Phase) Comp->Data Cross-Validation (Solid + Sub = Gas) App Pharmaceutical & Energetic Material Applications Data->App Safety & Scaling Metrics

Caption: Closed-loop thermochemical validation workflow for 2-Methyl-1H-imidazol-1-amine.

Conclusion & Future Perspectives

The rigorous thermochemical profiling of 2-Methyl-1H-imidazol-1-amine is paramount for its safe handling and application. By utilizing isoperibol bomb calorimetry paired with hermetic DSC and Knudsen effusion, researchers can establish a self-validating thermodynamic triad (Solid State Phase Transition Gas Phase). Cross-referencing these empirical results with high-level ab initio calculations (e.g., G4 theory) guarantees the highest level of scientific integrity, ensuring that downstream pharmaceutical scale-ups or energetic formulations are built upon an unshakeable thermodynamic foundation.

References

  • NextSDS Chemical Substance Database. 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information. Retrieved from NextSDS.[Link]

  • NTREM (New Trends in Research of Energetic Materials). Theoretical studies on mononitro, dinitro, and trinitro derivatives of 1-aminoimidazole. Cho, S. G., et al. [Link]

  • The Journal of Physical Chemistry A. Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. Roux, M. V., et al. ACS Publications.[Link]

  • Journal of the Mexican Chemical Society. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. Campos, B., et al.[Link]

  • NIST Chemistry WebBook, SRD 69. 1H-Imidazole Thermochemical Data. National Institute of Standards and Technology.[Link]

Exploratory

Literature review on the synthesis of substituted imidazoles.

An In-depth Technical Guide to the Synthesis of Substituted Imidazoles For researchers, scientists, and professionals in drug development, the imidazole nucleus is a privileged scaffold, a cornerstone of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Substituted Imidazoles

For researchers, scientists, and professionals in drug development, the imidazole nucleus is a privileged scaffold, a cornerstone of medicinal chemistry due to its presence in numerous biologically active compounds, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a critical component in a wide array of pharmaceuticals, from antifungal agents and proton pump inhibitors to anticancer and antihypertensive drugs.[4][5][6]

This guide provides a comprehensive literature review of key synthetic methodologies for creating substituted imidazoles. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and a comparative analysis to empower you, the researcher, to select and execute the optimal synthetic strategy for your target molecule.

Part 1: The Classical Cornerstones of Imidazole Synthesis

The foundational methods for imidazole synthesis, developed in the 19th and early 20th centuries, remain relevant for their robustness and access to specific substitution patterns.

The Debus-Radziszewski Synthesis: The Workhorse for Tri-substituted Imidazoles

First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a cornerstone for preparing 2,4,5-trisubstituted imidazoles.[1][7] This multicomponent reaction (MCR) involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia.[8][9] The use of ammonium acetate is common, as it conveniently serves as the ammonia source.[10][11]

Mechanistic Insight: The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl condenses with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization (via loss of water) to yield the stable imidazole ring.[8][9] The exact mechanism can be complex, but this pathway provides a solid conceptual framework.

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Aldehyde Aldehyde CondensationProduct Condensation Product Aldehyde->CondensationProduct Ammonia 2x NH₃ Ammonia->Diimine Diimine->CondensationProduct Cyclized Dihydroimidazole CondensationProduct->Cyclized Cyclization Imidazole 2,4,5-Trisubstituted Imidazole Cyclized->Imidazole Aromatization (-H₂O) Marckwald_Synthesis AminoKetone α-Amino Ketone Adduct Thioureido Ketone Intermediate AminoKetone->Adduct Thiocyanate Potassium Thiocyanate Thiocyanate->Adduct Thione Imidazole-2-thione Adduct->Thione Cyclization & Dehydration Imidazole 2-Unsubstituted Imidazole Thione->Imidazole Desulfurization (e.g., Raney Ni, H₂O₂)

Caption: Marckwald Synthesis and Subsequent Desulfurization.

Field-Proven Protocol: Synthesis of 2-Mercapto-4-phenylimidazole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water. [12]2. Reagent Addition: Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon cooling, the 2-mercapto-4-phenylimidazole product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry. The product is often pure enough for subsequent steps without further purification. [12] * Scientist's Note: The real power of the Marckwald synthesis is that the resulting thione can be readily desulfurized using reagents like Raney nickel, hydrogen peroxide in acetic acid, or nitric acid to yield the corresponding 2-unsubstituted imidazole. [1][13]This provides a strategic entry point to a different substitution pattern than the Debus-Radziszewski synthesis.

The Wallach Synthesis

The Wallach synthesis is a more specialized method, historically used to prepare N-substituted imidazoles. [1][14]The process involves treating an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl₅) to form a chloro-intermediate, which is then reduced with hydroiodic acid to yield the imidazole. [7][15][16]Due to the harsh reagents and limited scope compared to modern methods, it is less commonly used today but remains a part of the classical repertoire. [17][18]

Part 2: Modern Strategies for Imidazole Synthesis

Contemporary synthetic chemistry prioritizes efficiency, diversity, and sustainability. Modern methods for imidazole synthesis reflect these values, offering one-pot procedures, access to complex substitution patterns, and environmentally benign conditions.

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are highly prized for their ability to construct complex molecules from three or more simple starting materials in a single, convergent step, minimizing purification of intermediates and reducing waste. [19][20]The Debus-Radziszewski reaction is itself a classic MCR, but the concept has been expanded significantly.

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles: A prominent modern MCR is the four-component synthesis of fully substituted imidazoles. This reaction typically involves a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate in the presence of a catalyst. [17][20] Catalysis is Key: The success of these MCRs often hinges on the choice of catalyst. A wide array has been explored, each offering distinct advantages in terms of reaction time, yield, and conditions.

Catalyst TypeExample(s)Typical ConditionsKey Advantages
Lewis Acids CuI, Zn(BF₄)₂, LaCl₃Reflux in solvent or solvent-free heatingHigh yields, often short reaction times. [11][20][21]
Brønsted Acids L-proline, HBF₄–SiO₂Solvent-free, heatingMetal-free, often recyclable catalysts. [20][21]
Ionic Liquids [n-Pr₂NH₂][HSO₄]Solvent-free, microwave irradiation"Green" reusable reaction media/catalysts. [22][20]
Heterogeneous Zeolite HY, ZSM-11Solvent-free, heatingEasy catalyst removal and recyclability. [23][20]
Organocatalysts Ascorbic acid (Vit C)Solvent-free, 100 °CEnvironmentally benign, metal-free. [17]

Field-Proven Protocol: Zeolite-Catalyzed, Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

  • Reactant Mixture: In a flask, thoroughly mix the 1,2-diketone (1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), and ammonium acetate (3.0 mmol). [23]2. Catalyst Addition: Add the activated ZSM-11 zeolite catalyst (e.g., 0.05 g). [23]3. Reaction: Heat the solvent-free mixture at a specified temperature (e.g., 80-100 °C) for a short duration (typically 30-60 minutes).

    • Scientist's Note: The use of a solid, recyclable catalyst like a zeolite simplifies purification immensely. Post-reaction, the catalyst can be recovered by simple filtration, washed, dried, and reused for subsequent runs with minimal loss of activity. [23]4. Work-up and Purification: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate. Filter off the catalyst. Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Metal-Catalyzed Methodologies: Precision and Novel Bond Formation

For accessing specific and complex substitution patterns, transition metal-catalyzed reactions offer unparalleled precision. These methods often involve C-H activation or cross-coupling strategies. [24][25]

  • Copper-Mediated Oxidative C-H Functionalization: This approach allows for the synthesis of highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters. The reaction uses a simple copper catalyst (e.g., CuI) under mild conditions. [24]* Palladium-Catalyzed Tandem Reactions: Sophisticated cascade reactions can assemble the imidazole core from entirely different building blocks. For instance, imidazoles can be prepared in a single operation from aryl iodides, imines, and carbon monoxide via a palladium-catalyzed carbonylation/cycloaddition sequence. [25][26]This provides modular control over all substituents on the final ring.

These advanced methods often require more specialized knowledge of organometallic chemistry but provide access to a chemical space that is difficult to reach with classical cyclocondensation reactions.

Part 3: Strategic Synthesis Design

Choosing the right synthetic route is critical. The decision depends on the desired substitution pattern, available starting materials, and required scale.

Synthesis MethodPrimary ProductKey FeaturesStrengthsLimitations
Debus-Radziszewski 2,4,5-TrisubstitutedThree-component reaction of 1,2-dicarbonyl, aldehyde, NH₃.Robust, high-yielding, widely applicable. [8][19]Limited to 2,4,5-substitution pattern.
Marckwald Imidazole-2-thionesReaction of α-amino ketone and thiocyanate.Excellent route to 2-mercaptoimidazoles and subsequently 2-unsubstituted imidazoles. [19][13]Dependent on the availability of α-amino ketone precursors. [15]
Four-Component MCR 1,2,4,5-TetrasubstitutedOne-pot reaction of 1,2-dicarbonyl, aldehyde, amine, NH₃ source.Highly efficient, convergent, high structural diversity. [17][20]Can require careful optimization of catalysts and conditions.
Metal-Catalyzed C-H/Coupling Varied Aryl-substitutedTandem or cascade reactions involving C-H activation or cross-coupling.Unparalleled control over substitution; modular assembly. [25]Often requires more expensive catalysts and stricter reaction conditions.

Conclusion

The synthesis of substituted imidazoles is a rich and evolving field. The classical Debus-Radziszewski and Marckwald syntheses provide reliable and powerful routes to core imidazole structures. Concurrently, modern advancements in multicomponent and transition-metal-catalyzed reactions have vastly expanded the synthetic toolkit, enabling the rapid and precise construction of highly complex and diverse imidazole libraries. [27]By understanding the mechanisms, protocols, and comparative advantages of these methods, researchers can strategically design and execute syntheses that accelerate the discovery of novel chemical entities for drug development and materials science.

References

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.).
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal.
  • (2025). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. (n.d.). Oriental Journal of Chemistry.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021, June 22). RSC Advances.
  • Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. (n.d.). SCIRP.
  • Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. (2025, January 20). Taylor & Francis Online.
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Highly efficient one-pot synthesis of trisubstituted imidazoles under catalyst-free conditions. (n.d.). RSC Advances.
  • Synthesis of Fused sp3‐Enriched Imidazoles. (n.d.). PMC.
  • A review: Imidazole synthesis and its biological activities. (2016, November 15). Journal of Chemical and Pharmaceutical Research.
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable c
  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (2025). BenchChem.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry (RSC Publishing).
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionaliz
  • Studies on Wallach's imidazole synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. (n.d.). PMC.
  • Transition metal-catalyzed approaches to aryl-substituted imidazoles. (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
  • A Comparative Guide to Imidazole Synthesis Methods for Researchers. (2025). BenchChem.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals.
  • (PDF) A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. (2023, July 28).
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.

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Foundational

The Evolution of Imidazole Synthesis: From Classical Discovery to Modern Microwave-Assisted Multicomponent Reactions

Executive Summary The imidazole nucleus—a five-membered heterocyclic diazole—is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as losartan, ketoconazole, and cimetidine[1]. Its a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole nucleus—a five-membered heterocyclic diazole—is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as losartan, ketoconazole, and cimetidine[1]. Its amphoteric nature and ability to participate in extensive hydrogen bonding make it an indispensable pharmacophore. This technical whitepaper traces the historical evolution of imidazole synthesis, analyzing the causality behind the foundational Debus-Radziszewski methods, the structural validation by Wallach, and the transition toward modern, high-yield microwave-assisted multicomponent reactions (MCRs).

The Genesis: Debus and the Discovery of "Glyoxaline" (1858)

The first synthesis of the parent imidazole molecule was achieved in 1858 by the German chemist Heinrich Debus[2]. During his investigations into the reactivity of dicarbonyls with nitrogenous bases, Debus demonstrated that glyoxal, formaldehyde, and ammonia could condense to form a crystalline substance he originally named "glyoxaline"[3].

Mechanistic Causality: Debus selected ammonia as a nucleophile to attack the highly electrophilic carbonyl carbons of glyoxal. However, this early method was plagued by low yields[2]. The high reactivity of formaldehyde often led to uncontrolled polymerization, and the reaction produced significant biimidazole byproducts[3]. While Debus successfully determined the empirical formula ( C3​H4​N2​ ) via elemental analysis, the exact heterocyclic ring structure remained unproven at the time[3].

The Multicomponent Paradigm: The Debus-Radziszewski Synthesis (1882)

A major leap in synthetic utility occurred in 1882 when Bronisław Radziszewski expanded upon Debus's foundational work. By incorporating an aldehyde into the reaction matrix, Radziszewski enabled the targeted synthesis of 2-substituted and 2,4,5-trisubstituted imidazoles[1].

Mechanistic Causality: The Debus-Radziszewski synthesis is a classic multicomponent reaction (MCR)[4]. The reaction proceeds in two distinct stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate[4]. Second, this diimine undergoes a cyclocondensation reaction with the aldehyde to close the ring[4]. Modern adaptations utilize ammonium acetate rather than ammonia gas; ammonium acetate acts as a buffer and an in situ ammonia donor, controlling the pH and suppressing unwanted side reactions[5].

DR_Mechanism Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation (-2 H2O) Ammonia 2x Ammonia (NH3) Ammonia->Diimine Imidazole Substituted Imidazole + 3 H2O Diimine->Imidazole Cyclocondensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imidazole

Reaction pathway of the Debus-Radziszewski imidazole synthesis.

Protocol A: Classical Synthesis of Lophine (2,4,5-Triphenylimidazole)

This self-validating protocol outlines the classical preparation of Lophine, relying on thermal convection and precipitation for product isolation[6].

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 10 mmol of benzil (1,2-dicarbonyl) and 10 mmol of benzaldehyde.

  • Ammonia Source Addition: Add 50 mmol of ammonium acetate. Rationale: A 5-fold excess of ammonium acetate ensures complete diimine formation and drives the thermodynamic equilibrium toward the final cyclized product.

  • Solvent & Heating: Dissolve the mixture in 20 mL of glacial acetic acid. Reflux the solution at 120°C for 2 to 4 hours[6].

  • Work-up: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice while stirring to induce precipitation.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from ethanol.

Structural Validation: The Wallach Synthesis (1881)

Because the Debus-Radziszewski method relied entirely on carbonyl condensations, it did not definitively prove the connectivity of the imidazole ring. In 1881, Otto Wallach provided critical, independent structural confirmation[3].

Mechanistic Causality: Wallach sought a synthetic route completely distinct from aldehyde/ketone condensations. He treated N,N-dimethyloxamide with phosphorus pentachloride ( PCl5​ ) to form a chlorinated intermediate[3][7]. Upon ammonolysis and subsequent reduction, this intermediate yielded imidazole[3]. This non-carbonyl route corroborated the C3​H4​N2​ formula and proved the separated nitrogen positions, resolving prior structural ambiguities and paving the way for Arthur Rudolf Hantzsch's formal "imidazole" nomenclature in 1887[3].

The Modern Era: Microwave-Assisted Green Synthesis

Traditional multicomponent syntheses often require prolonged refluxing, harsh acidic environments, and yield significant by-products[8]. The integration of Microwave-Assisted Organic Synthesis (MAOS) has fundamentally transformed imidazole preparation[9].

Mechanistic Causality: Unlike conventional thermal heating, which relies on conduction and convection through the reaction vessel, microwave irradiation provides direct dielectric heating to polar reactants and solvents[8]. This causes rapid molecular friction, resulting in instantaneous, uniform heating[9]. Consequently, reaction times are reduced from hours to mere minutes, and the thermodynamic control minimizes the formation of kinetic by-products, dramatically improving overall yields and purity[5][8].

MW_Workflow Step1 Reagent Mixing (Reactants + Catalyst) Step2 Microwave Irradiation (80-100°C, 10-20 min) Step1->Step2 Step3 Cooling & Precipitation Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5

Experimental workflow for microwave-assisted multicomponent imidazole synthesis.

Protocol B: Modern Microwave-Assisted Multicomponent Synthesis

This protocol leverages green chemistry principles, utilizing ethanol as a solvent and microwave irradiation for rapid turnover[5][8][10].

  • Reagent Mixing: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 1.0 mmol of a 1,2-dicarbonyl, 1.0 mmol of an aldehyde, and 2.5 mmol of ammonium acetate[10].

  • Catalyst & Solvent: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or CuCl2​ (10 mol%) and 4 mL of absolute ethanol[5][10]. Rationale: The Lewis/Brønsted acid catalyst accelerates the initial imine formation. Ethanol is chosen for its high microwave-absorbing capacity (high loss tangent) and low environmental toxicity[5].

  • Irradiation: Seal the vial with a pressure-rated cap. Place it in a dedicated microwave reactor (e.g., CEM Discover) and irradiate at 80-100°C for 10-20 minutes with continuous stirring[8].

  • Isolation: Allow the vial to cool to room temperature. The target imidazole will typically precipitate out of the solution[8].

  • Validation: Collect the solid via vacuum filtration, wash with cold ethanol, and verify the structural integrity using Thin-Layer Chromatography (TLC), FT-IR, and 1H / 13C NMR spectroscopy[5].

Quantitative Data: Yield and Condition Comparisons

The evolution of these synthetic methodologies is best understood by comparing their operational parameters and resulting efficiencies. The table below summarizes the historical progression from classical thermal methods to modern microwave-assisted protocols.

Synthesis MethodYearKey ReactantsCatalyst / ConditionsReaction TimeTypical Yield
Debus Synthesis [2][3]1858Glyoxal, Formaldehyde, AmmoniaAqueous solution, Room Temp12 - 24 hours< 30% (High polymerization)
Wallach Synthesis [3][7]1881N,N-dimethyloxamide, PCl5​ Ammonolysis, HI reductionMulti-step (Days)~ 40%
Debus-Radziszewski [4][6]18821,2-Dicarbonyl, Aldehyde, NH4​OAc Glacial Acetic Acid, Reflux (120°C)2 - 6 hours50% - 70%
Microwave MCR [5][8]Modern1,2-Dicarbonyl, Aldehyde, NH4​OAc p-TsOH / Ethanol, MW (80-100°C)10 - 20 minutes80% - 97%
References
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. 1

  • An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes - Benchchem. 2

  • Imidazole - Grokipedia.3

  • Imidazole - Wikipedia. 6

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC. 5

  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield - Benchchem. 8

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. 9

  • Debus–Radziszewski imidazole synthesis - Wikipedia. 4

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(10), 199-216 RESEARCH ARTICLE - Journal IJAR. 7

  • Literature review on the synthesis of substituted imidazoles - Benchchem. 10

Sources

Exploratory

Reactivity profile of the amine group in 2-Methyl-1H-imidazol-1-amine

An In-Depth Technical Guide on the Reactivity Profile of the Amine Group in 2-Methyl-1H-imidazol-1-amine Executive Summary The functionalization of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Reactivity Profile of the Amine Group in 2-Methyl-1H-imidazol-1-amine

Executive Summary

The functionalization of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. Among these, 2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8)[1] stands out as a highly versatile bifunctional scaffold. Characterized by an exocyclic N-amino group attached directly to an imidazole ring, this compound exhibits a unique reactivity profile driven by the "alpha-effect." This whitepaper provides a comprehensive analysis of the N1-amine's reactivity, detailing its electronic properties, synthetic utility in drug development (such as PDE10 and p38 MAP kinase inhibitors)[2][3], and field-proven experimental workflows.

Structural and Electronic Paradigms

The reactivity of the amine group in 2-Methyl-1H-imidazol-1-amine is fundamentally dictated by its electronic environment. Unlike typical aliphatic or aromatic amines, the N1-amine is directly bonded to the sp2-hybridized nitrogen of the imidazole ring.

The Alpha-Effect and Nucleophilicity The adjacent lone pairs on the exocyclic amine and the ring nitrogen experience ground-state electrostatic repulsion. This phenomenon, known as the alpha-effect, raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the exocyclic amine exceptionally nucleophilic[4]. Consequently, 2-Methyl-1H-imidazol-1-amine reacts rapidly with electrophiles, often outcompeting other nucleophilic centers within complex molecular architectures.

Steric and Conformational Influence of the 2-Methyl Group The methyl group at the C2 position serves a dual purpose:

  • Regiocontrol: It provides steric shielding that prevents unwanted dimerization or side reactions at the C2 position, directing electrophilic attack exclusively to the N1-amine or the C4/C5 positions depending on the reaction conditions.

  • Lipophilicity: In drug design, the 2-methyl group enhances the lipophilicity of the final molecule, a critical factor for central nervous system (CNS) penetrance in neurological therapeutics like imidazo[5,1-f][1,2,4]triazine PDE inhibitors[5].

ElectronicProfile N1 2-Methyl-1H-imidazol-1-amine (N1-Amine Core) Alpha Alpha-Effect Activation (Lone Pair Repulsion) N1->Alpha Electronic Steric C2-Methyl Shielding (Regiocontrol) N1->Steric Structural Nucleophile Hyper-Nucleophilicity (HOMO Elevation) Alpha->Nucleophile Drives Stable Conformational Bias (Prevents Dimerization) Steric->Stable Ensures

Mechanistic divergence of 2-Methyl-1H-imidazol-1-amine driven by the alpha-effect.

Core Reactivity Profile

The hyper-nucleophilicity of the N-amino group enables a broad spectrum of transformations, making it a privileged building block for complex heterocycles.

Acylation and Sulfonylation

The N1-amine readily undergoes acylation and sulfonylation to form stable amides and sulfonamides. This reactivity is heavily exploited in the synthesis of p38 alpha MAP kinase inhibitors[3]. By varying the acyl moiety at the N1 position, researchers can optimize the interaction of the inhibitor with the kinase's hydrophobic region II (HR II) or sugar pocket, thereby tuning both selectivity and potency[3].

Condensation with Carbonyls (Azomethine Imine Formation)

Reacting 2-Methyl-1H-imidazol-1-amine with aldehydes or ketones yields hydrazones, which can tautomerize or be trapped as cyclic azomethine imines. These azomethine imines are highly reactive 1,3-dipoles that participate in [3+2] cycloaddition reactions, allowing for the rapid assembly of complex, multi-ring systems[4][6].

[5+1] Annulation to Imidazo-triazines

One of the most pharmaceutically relevant reactions of this amine is its participation in ring-closing annulations. When reacted with C-N-C donors (such as formamidine derivatives or cyanamide), the N-aminoimidazole undergoes a [5+1] cyclization to form imidazo[5,1-f][1,2,4]triazines[7]. These fused bicyclic systems are critical pharmacophores for treating neurological disorders via the inhibition of phosphodiesterases (PDE2A and PDE10)[2][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained, and analytical checkpoints are provided to confirm success at each stage.

Protocol A: Deprotection and Isolation of the Free Amine

In complex syntheses, the N1-amine is often protected as a tert-butyl carbamate (Boc) to prevent premature oxidation or unwanted cross-reactivity during the construction of the imidazole ring[5].

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected 2-methyl-1H-imidazol-1-amine derivative (e.g., 5.00 g, 14.0 mmol) in anhydrous dichloromethane (DCM, 120 mL). Causality: DCM is a non-coordinating, aprotic solvent that stabilizes the intermediate carbocations formed during Boc cleavage without participating in the reaction.

  • Acidic Cleavage: Add trifluoroacetic acid (TFA, 20.9 mL, 281 mmol) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir for 2.5 hours[2][5]. Causality: The vast molar excess of TFA ensures complete protonation and elimination of isobutylene and CO2. The low initial temperature prevents exothermic degradation of the imidazole core.

  • Concentration: Remove volatiles in vacuo. Dilute the resulting oily residue with diethyl ether to precipitate the product as a TFA salt.

  • Validation Checkpoints:

    • LCMS: Confirm the disappearance of the Boc-adduct mass and the appearance of the free amine mass [M+H]+.

    • 1H NMR (CDCl3 or DMSO-d6): Observe the disappearance of the intense 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad exchangeable signal for the -NH2 group.

Protocol B: [5+1] Annulation to Imidazo[1,5-f][1,2,4]triazine

This protocol details the conversion of the free amine into a fused triazine core, a critical step in PDE inhibitor synthesis[5].

Step-by-Step Methodology:

  • Neutralization & Activation: Dissolve the 2-Methyl-1H-imidazol-1-amine TFA salt (1.0 eq) in an alcoholic solvent (e.g., ethanol). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered base that neutralizes the TFA salt to liberate the hyper-nucleophilic free amine without acting as a competing nucleophile.

  • Cyclization: Add the C-N donor (e.g., an orthoester or formamidine acetate, 1.5 eq) and heat the mixture to reflux (approx. 80 °C) for 12-18 hours. Causality: Thermal energy is required to overcome the activation barrier of the final dehydration/aromatization step that closes the triazine ring.

  • Aqueous Workup: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate, and concentrate.

  • Validation Checkpoints:

    • TLC: The highly conjugated triazine product will be strongly UV-active at 254 nm, typically exhibiting a higher Rf value than the highly polar free amine.

    • 1H NMR: The formation of the triazine ring is confirmed by a distinct downfield shift of the newly formed aromatic proton (typically >8.0 ppm)[7].

AnnulationWorkflow Boc Boc-Protected Precursor (Stable Storage) TFA TFA / DCM (2.5h, RT) (Deprotection) Boc->TFA Acidic Cleavage FreeAmine 2-Methyl-1H-imidazol-1-amine (TFA Salt) TFA->FreeAmine Isolation Neutralize DIPEA / EtOH (Liberate Nucleophile) FreeAmine->Neutralize Base Addition Annulation Formamidine / Reflux ([5+1] Cyclization) Neutralize->Annulation C-N Donor Product Imidazo[5,1-f][1,2,4]triazine (PDE Inhibitor Core) Annulation->Product Aromatization

Synthetic workflow for 2-Methyl-1H-imidazol-1-amine functionalization and annulation.

Quantitative Reactivity Summary

The following table synthesizes the typical reaction parameters, yields, and thermodynamic characteristics associated with the functionalization of the N1-amine group.

Reaction TypeReagents / ConditionsTypical Yield (%)Primary ApplicationKey Kinetic/Thermodynamic Feature
Boc-Deprotection TFA, DCM, 0 °C to RT, 2.5h85 - 95%Precursor activationHighly exothermic upon initial TFA addition; requires cooling[5].
Acylation Acyl chloride, Pyridine, 0 °C70 - 88%p38 MAP Kinase InhibitorsKinetically favored due to alpha-effect enhanced nucleophilicity[3].
Azomethine Imine Formation Aldehyde/Ketone, EtOH, Reflux60 - 80%1,3-Dipole generationThermodynamically driven by extended conjugation of the imine[4].
[5+1] Annulation Formamidine acetate, DIPEA, 80 °C55 - 75%PDE10 / PDE2A InhibitorsHigh activation energy barrier for final dehydration step requires reflux[2][5].
Glycosylation Glycosyl donor, Lewis Acid40 - 60%Nucleoside analogsStereocontrol is highly dependent on the nucleophile trajectory[8].

Conclusion

The 2-Methyl-1H-imidazol-1-amine scaffold is a powerful tool in the arsenal of medicinal chemists. By leveraging the alpha-effect, the N1-amine exhibits exceptional nucleophilicity, allowing for highly selective acylations, condensations, and annulations. The strategic placement of the 2-methyl group provides essential regiocontrol and lipophilicity, making this molecule an ideal precursor for complex, CNS-active heterocycles like imidazo-triazines. By adhering to the self-validating protocols outlined in this guide, researchers can harness the full synthetic potential of this unique amine profile.

References

  • 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information. NextSDS.[Link]

  • Imidazo-triazine derivatives as pde10 inhibitors (WO2014177977A1).
  • N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and biological testing of N-aminoimidazole-based p38alpha MAP kinase inhibitors. PubMed.[Link]

  • Cyclic Azomethine Imines from Diazenes (Azo Compounds). ResearchGate.[Link]

  • Glycosylation of 1-Aminoimidazole-2(3H)-thiones. R Discovery.[Link]

  • [3 + 2] Cycloaddition of Seleno- and Thioaldehydes with Cyclic Azomethine Imines. ResearchGate.[Link]

  • Compr. Heterocyclic Chem. Iii Vol. 9 Six-membered Rings With Three Or More Heteroatoms. VDOC.PUB.[Link]

  • Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders (US8598155B2).

Sources

Foundational

Tautomerism and Structural Dynamics in 2-Methyl-1H-imidazol-1-amine: A Technical Guide for Rational Drug Design

Executive Summary In the development of central nervous system (CNS) therapeutics and antiretroviral agents, the precise structural mapping of heterocyclic building blocks is non-negotiable. 2-Methyl-1H-imidazol-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics and antiretroviral agents, the precise structural mapping of heterocyclic building blocks is non-negotiable. 2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8), an N-aminoazole derivative, serves as a critical nucleophilic precursor in the synthesis of complex pharmacophores, such as the imidazo[5,1-f][1,2,4]triazine core found in highly selective Phosphodiesterase 2A (PDE2A) inhibitors.

As application scientists, we must move beyond basic structural representations and understand the dynamic equilibria—specifically tautomerism and protonation states—that govern how this molecule behaves in biological media. This whitepaper deconstructs the structural causality of 2-methyl-1H-imidazol-1-amine, providing a field-proven, self-validating framework for analyzing its tautomeric states and leveraging these insights in rational drug design.

The Paradigm of Tautomerism in N-Aminoazoles

Standard imidazoles are characterized by rapid annular tautomerism (the 1H⇌3H proton exchange), driven by intermolecular hydrogen bonding and solvent mediation. However, the introduction of the N-amino group in 2-methyl-1H-imidazol-1-amine fundamentally alters this dynamic.

Annular Blockade and Amine-Imine Prototropy

The covalent attachment of the exocyclic −NH2​ group at the N1 position eliminates the acidic ring proton, effectively locking the annular tautomeric state. Instead, the theoretical tautomeric equilibrium shifts to an amine-imine prototropic shift . This involves the migration of a proton from the exocyclic N1-amino group to the endocyclic N3 atom, generating a 1-imino-2-methyl-2,3-dihydro-1H-imidazole species.

Thermodynamic Causality

Why do we rarely observe the imine tautomer in practice? The causality is strictly rooted in aromaticity. Quantum chemical evaluations dictate that the 1-amino form is overwhelmingly favored. The 1-amino tautomer maintains the highly stable -electron heteroaromatic sextet. Conversely, the 1-imino tautomer disrupts this aromaticity, yielding a higher-energy, non-aromatic conjugated diene system. Consequently, in both solution and solid states, the molecule exists almost exclusively in the 1-amino form, a critical factor when predicting its geometry in target binding pockets [3].

G A 1-Amino Form (Aromatic, Stable) B 1-Imino Form (Non-Aromatic, Unstable) A->B Prototropic Shift (High Energy Barrier) C N3-Protonated Cation (Aromatic, Favored in Acid) A->C +H+ (Endocyclic Attack) Maintains Aromaticity D Exocyclic-Protonated Cation (Non-Aromatic, Disfavored) A->D +H+ (Exocyclic Attack) Disrupts Resonance

Thermodynamic and protonation pathways of 1-aminoimidazoles.

Protonation Dynamics: The N3 vs. Exocyclic NH2​ Competition

When 2-methyl-1H-imidazol-1-amine enters slightly acidic biological media or undergoes salt formation (such as the trifluoroacetate salts utilized in synthetic routes [2]), the site of protonation dictates the molecule's pharmacokinetics and basicity.

A common misconception is that the primary aliphatic-like −NH2​ group is the most basic site. However, experimental studies utilizing 15N NMR and X-ray crystallography conclusively demonstrate that the endocyclic, pyridine-like N3 atom is the primary site of protonation [1].

Mechanistic Causality: Protonation at N3 yields an imidazolium cation that retains its aromaticity. The positive charge is resonance-stabilized across the N1-C2-N3 amidinium-like system. In contrast, protonating the exocyclic −NH2​ group would localize the charge on an sp3 -hybridized nitrogen, preventing resonance stabilization and creating a significantly higher-energy species.

Self-Validating Experimental Protocols for Structural Elucidation

To rigorously determine the tautomeric and protonation state of N-aminoimidazoles in a drug discovery setting, a multi-modal, self-validating analytical workflow is required. Relying solely on 1H NMR is a critical failure point, as proton chemical shifts are highly susceptible to concentration-dependent hydrogen bonding and rapid solvent exchange.

Protocol: 15N NMR and Variable Temperature (VT) Elucidation

Objective: Unambiguously map the protonation site and rule out transient imine tautomers.

  • Sample Preparation & Baseline Control: Dissolve the analyte in an aprotic solvent (e.g., CDCl3​ ) to establish a baseline free of solvent-exchange effects. Prepare a parallel control sample titrated with trifluoroacetic acid ( CF3​CO2​H ) to force complete protonation.

  • 15N -HMBC Acquisition: Acquire 1H−15N Heteronuclear Multiple Bond Correlation (HMBC) spectra. Causality: 15N NMR directly reports the hybridization state. The sp2 -hybridized N3 will show a distinct downfield shift compared to the sp3 -hybridized exocyclic amine. Upon protonation (in the control sample), the N3 signal will exhibit a characteristic upfield shift due to the loss of the lone pair's paramagnetic shielding contribution, self-validating N3 as the basic center.

  • Variable Temperature (VT) Analysis: Conduct VT-NMR from 298K down to 213K. Causality: If the imine tautomer exists as a rapid, low-population intermediate, lowering the temperature will decrease the exchange rate. The absence of emergent imine signals at 213K self-validates the thermodynamic limit of the system, confirming the absolute preference for the 1-amino form.

Workflow Prep 1. Sample Prep Aprotic vs Protic Acidic Control NMR 2. 15N NMR 15N-HMBC Mapping VT-NMR Dynamics Prep->NMR Xray 3. Crystallography Solid-State Network Bond Lengths NMR->Xray Model 4. DFT Modeling Energy Calculations Orbital Mapping Xray->Model

Self-validating experimental workflow for N-aminoazole structural elucidation.

Quantitative Data Summary

The physicochemical parameters of 2-methyl-1H-imidazol-1-amine dictate its utility in rational drug design. The table below summarizes the core structural metrics and their impact on pharmacophore modeling.

Table 1: Physicochemical and Tautomeric Properties of 2-Methyl-1H-imidazol-1-amine

Parameter1-Amino Tautomer1-Imino TautomerCausality / Impact on Drug Design
Aromaticity HeteroaromaticNon-aromatic dieneThermodynamic stability heavily favors the amine form, ensuring predictable target binding geometries.
N3 Hybridization sp2 (Pyridine-like) sp3 (Pyrrole-like)Dictates the trajectory of hydrogen bond acceptors in the binding pocket.
Protonation Site Highly favored at N3N/ARetains aromaticity via amidinium resonance; critical for predicting pKa​ and oral bioavailability.
Exocyclic Nitrogen sp3 / partial sp2 sp2 (Imine double bond)The partial sp2 character of the amine allows lone-pair delocalization, reducing exocyclic basicity.

Implications for Rational Drug Design

In the context of modern therapeutics, such as the development of PDE2A inhibitors for cognitive impairment, the 2-methyl-1H-imidazol-1-amine moiety is frequently utilized to construct bicyclic cores like imidazo[5,1-f][1,2,4]triazines [2].

Understanding that the N-amino group is locked in the amine tautomer allows synthetic chemists to reliably use it as a nucleophile during N-N bond formation. Furthermore, recognizing that the N3 atom is the primary hydrogen-bond acceptor (and becomes a donor only upon protonation) empowers computational chemists to accurately map pharmacophores against target binding pockets—such as mapping interactions with Gln859 or structural water molecules in the PDE2A active site—without the confounding variable of annular tautomerism.

References

  • Claramunt, R. M., Sanz, D., Catalán, J., Fabero, F., García, N. A., Foces-Foces, C., Llamas-Saiz, A. L., & Elguero, J. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study." Journal of the Chemical Society, Perkin Transactions 2 (1993): 1687-1696. URL:[Link]

  • Helal, C. J., et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." Journal of Medicinal Chemistry 61.3 (2018): 1001-1018. URL:[Link]

  • Lagoja, I. M., et al. "N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action." Journal of Medicinal Chemistry 46.8 (2003): 1546-1553. URL:[Link]

Exploratory

2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8): A Comprehensive Technical Guide on Safety, Handling, and Applications in PDE2A Inhibitor Synthesis

Executive Summary 2-Methyl-1H-imidazol-1-amine (IUPAC: 2-methylimidazol-1-amine) is a highly specialized N-aminoimidazole derivative utilized extensively as a foundational building block in advanced medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1H-imidazol-1-amine (IUPAC: 2-methylimidazol-1-amine) is a highly specialized N-aminoimidazole derivative utilized extensively as a foundational building block in advanced medicinal chemistry[1]. Its bifunctional nature—featuring a nucleophilic primary amine directly attached to an electron-rich imidazole ring—makes it an indispensable intermediate for synthesizing complex multi-ring heterocyclic systems, such as imidazo[5,1-f][1,2,4]triazines[2]. However, this same chemical reactivity imparts significant basicity, requiring stringent occupational health and safety protocols to mitigate corrosive hazards during laboratory workflows.

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for research scientists, detailing self-validating handling protocols and contextualizing the compound's role in the development of cutting-edge neurotherapeutics.

Physicochemical Profiling & Hazard Classification

Understanding the causality behind a chemical's hazard classification is the first step in designing effective safety protocols. The N-N bond in 2-Methyl-1H-imidazol-1-amine, coupled with the electron-donating methyl group at the C2 position, significantly increases the electron density on the primary amine. This structural feature is the root cause of its strong basicity and subsequent classification as a Class 8 Corrosive Solid.

Quantitative Chemical & Safety Data
ParameterSpecification / ClassificationSource
Chemical Name 2-Methyl-1H-imidazol-1-amine[1]
CAS Number 51741-29-8[3]
Physical State Solid (Crystalline)[4]
DOT / IATA / IMDG UN 3263 (Corrosive solid, basic, organic, n.o.s.)[3]
Hazard Class 8[3]
Typical Purity ≥97%[3]

Toxicology and Occupational Health

As a UN 3263 basic organic solid, 2-Methyl-1H-imidazol-1-amine presents acute occupational hazards that must be managed through engineered controls and appropriate Personal Protective Equipment (PPE)[5],[3].

  • Dermal and Ocular Corrosivity: The basic amine group readily saponifies dermal lipids and extracts protons from the aqueous environment of mucosal membranes. Contact can lead to rapid tissue necrosis, severe skin burns, and irreversible eye damage[5].

  • Respiratory Hazards: Inhalation of the crystalline dust causes severe irritation to the respiratory tract. The basic particulates can cause micro-burns along the bronchial pathways, necessitating strict containment during weighing and transfer operations[5].

Self-Validating Laboratory Handling & Disposal Protocols

To ensure uncompromising safety, experimental workflows must be designed as self-validating systems. This means every critical step includes a built-in verification check to confirm that the safety boundary has not been breached.

Protocol A: Safe Weighing and Transfer
  • System Verification: Before retrieving the reagent, verify that the fume hood face velocity is operating at ≥100 feet per minute (fpm).

    • Causality: This ensures that any aerosolized corrosive dust generated during the opening of the container is actively captured and directed away from the operator's breathing zone.

  • PPE Donning & Inspection: Equip EN 166 compliant chemical splash goggles, a chemically resistant lab coat, and double nitrile gloves[5].

    • Validation: Perform a visual and inflation check of the outer nitrile gloves for micro-tears before handling the compound.

  • Handling: Utilize a grounded, anti-static spatula to transfer the solid.

    • Causality: Mitigates static-induced dispersion and repulsion of the crystalline particulates.

  • Decontamination & Verification: Post-transfer, wipe down the analytical balance and surrounding surfaces with a mild 1% acetic acid solution to neutralize residual basic amine, followed by a deionized water wipe.

    • Validation: Tap the cleaned surface with pH indicator paper; a neutral reading (pH 6-7) validates the complete neutralization and removal of the corrosive hazard.

Protocol B: Hazardous Waste Disposal
  • Segregation: Collect all 2-Methyl-1H-imidazol-1-amine waste in a designated, leak-proof, UN-approved compatible container[5].

  • Incompatibility Check: Strictly isolate this waste stream from strong acids or oxidizing agents.

    • Causality: Mixing basic organic amines with concentrated acids will trigger a violent, highly exothermic neutralization reaction that can compromise the container.

  • EHS Handoff: Affix a formal "Hazardous Waste - Corrosive (Class 8)" label and transfer custody to Environmental Health and Safety (EHS) personnel for regulated disposal (typically high-temperature incineration)[5].

HandlingWorkflow Start Receipt of 2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8) Storage Store at 0-4°C Inert Atmosphere (Argon/N2) Start->Storage PPE Don PPE: EN 166 Goggles, Nitrile Gloves, Lab Coat Storage->PPE FumeHood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->FumeHood Reaction Execute Synthesis (e.g., Cross-Coupling) FumeHood->Reaction Waste Collect in UN-Approved Corrosive Waste Container Reaction->Waste Disposal EHS Regulated Disposal (Do not mix with acids) Waste->Disposal

Workflow for the safe handling and disposal of 2-Methyl-1H-imidazol-1-amine.

Application in Drug Development: The PF-05180999 Pathway

The primary value of 2-Methyl-1H-imidazol-1-amine lies in its utility as a synthetic precursor. In medicinal chemistry, 1-aminoimidazole derivatives are reacted with reagents like formamidine acetate under elevated temperatures to construct imidazo[5,1-f][1,2,4]triazine cores[2].

This specific heterocyclic scaffold was pivotal in the discovery and synthesis of PF-05180999 , a highly selective, brain-penetrant clinical candidate developed to target cognitive impairment associated with schizophrenia[2].

Pharmacological Mechanism of Action

PF-05180999 functions as a highly potent inhibitor of Phosphodiesterase 2A (PDE2A), demonstrating an IC50 of 1.6 nM and >2000-fold selectivity over other PDE families[6],[4].

  • Causality of Efficacy: PDE2A is an enzyme responsible for hydrolyzing cyclic GMP (cGMP) and cyclic AMP (cAMP) in the brain. By inhibiting this enzyme, PF-05180999 causes a dose-dependent elevation of cGMP in the cortex, striatum, and hippocampus[6],[4].

  • Clinical Outcome: This accumulation of intracellular secondary messengers enhances synaptic plasticity and has been shown in vivo to reverse the working memory deficits induced by NMDA receptor antagonists (such as ketamine and MK-801)[2],[4].

PDE2APathway Drug PF-05180999 (Imidazotriazine Derivative) Target PDE2A Enzyme (Inhibition) Drug->Target Binds (IC50 = 1.6 nM) Substrate cGMP / cAMP (Hydrolysis Blocked) Target->Substrate Prevents degradation Signaling Elevated Intracellular cGMP/cAMP Substrate->Signaling Outcome Enhanced Synaptic Plasticity & Cognitive Function Signaling->Outcome

Mechanism of action for PDE2A inhibitors derived from 1-aminoimidazole scaffolds.

References

  • 2-Methyl-1H-imidazol-1-amine|For Research Use - Benchchem. benchchem.com.
  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate | Journal of Medicinal Chemistry. acs.org.
  • PF-05180999 (PF-999) | PDE2A Inhibitor - MedchemExpress.com. medchemexpress.com.
  • PF-05180999 (CAS Number: 1394033-54-5) | Cayman Chemical. caymanchem.com.
  • Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide - Benchchem. benchchem.com.
  • 51741-29-8 | 3H32-1-0U | 1H-Imidazol-1-amine - Synquest Labs. synquestlabs.com.

Sources

Foundational

Purity Analysis of 2-Methyl-1H-imidazol-1-amine: A Comprehensive Analytical Framework for Preclinical Synthesis

Executive Summary 2-Methyl-1H-imidazol-1-amine (CAS 115053-22-0) is a critical synthetic building block, prominently featured in the development of imidazo[5,1-f][1,2,4]triazine derivatives[1]. These complex derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1H-imidazol-1-amine (CAS 115053-22-0) is a critical synthetic building block, prominently featured in the development of imidazo[5,1-f][1,2,4]triazine derivatives[1]. These complex derivatives are highly selective inhibitors of Phosphodiesterase 2A (PDE2A)[2] and PDE10[3], which are actively targeted in the treatment of neurological and psychiatric disorders such as schizophrenia.

As a Senior Application Scientist, I approach the purity analysis of this intermediate not merely as a compliance checklist, but as a risk-mitigation strategy. In a typical synthetic route, 2-Methyl-1H-imidazol-1-amine is generated via the acidic deprotection of a tert-butyl carbamate (Boc) precursor using trifluoroacetic acid, yielding the amine as a trifluoroacetate salt[1]. Because this intermediate undergoes subsequent cyclization or cross-coupling (e.g., with formamidine acetate in 2-butanol)[2], undetected trace impurities—such as unreacted pyrazole precursors, regioisomers, or residual solvents—can drastically derail downstream coupling reactions and compromise the pharmacological profile of the final Active Pharmaceutical Ingredient (API).

Analytical Strategy: The Self-Validating System

A robust analytical method cannot rely on a single dimension of data. Relying solely on HPLC-UV area normalization is fundamentally flawed because it assumes uniform response factors for all impurities and ignores non-UV-absorbing species.

To establish a self-validating system , our protocol mandates an orthogonal approach. We pair High-Performance Liquid Chromatography (HPLC-UV) with Mass Spectrometry (LC-MS) for structural elucidation, Headspace Gas Chromatography (HS-GC-FID) for volatile residuals, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute assay.

The Validation Logic: The system validates itself through a strict mass balance equation. If the sum of the components (HPLC Purity % + Water % + Residual Solvent %) does not correlate with the absolute qNMR Assay % within a tight tolerance of ±1.0%, the system automatically flags the presence of "invisible" impurities (such as inorganic salts), triggering an immediate method re-evaluation.

AnalyticalWorkflow N1 Sample Preparation (2-Methyl-1H-imidazol-1-amine) N2 HPLC-UV/MS (Non-volatile Impurities) N1->N2 Aliquot A N3 HS-GC-FID (Residual Solvents) N1->N3 Aliquot B N4 qNMR & Karl Fischer (Assay & Water Content) N1->N4 Aliquot C N5 Data Integration & Cross-Validation N2->N5 RRT & m/z N3->N5 ppm N4->N5 % w/w N6 Comprehensive Purity Profile N5->N6 Mass Balance Check

Orthogonal analytical workflow for 2-Methyl-1H-imidazol-1-amine purity profiling.

Step-by-Step Methodologies

Protocol 1: HPLC-UV/MS for Organic Impurities

Causality: 2-Methyl-1H-imidazol-1-amine is a highly polar, basic molecule. On standard reversed-phase columns, unshielded silanols cause severe peak tailing due to secondary ion-exchange interactions. To counteract this, we utilize a high-purity, end-capped C18 column coupled with a low-pH mobile phase. The acidic modifier fully protonates the amine, ensuring sharp, Gaussian peak shapes and preventing co-elution with closely related regioisomers. Conventional techniques for the preparation and isolation of these complex derivatives often require rigorous chromatographic control[3].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, increasing the retention of the polar amine on the hydrophobic stationary phase.

  • Step 2: Sample Preparation. Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Mobile Phase A. Self-Validation Check: Concurrently prepare a secondary reference standard. The response factors of the two independent preparations must agree within ≤ 2.0% RSD to mathematically rule out gravimetric or dilution errors.

  • Step 3: Chromatographic Execution. Inject 5 µL onto an end-capped C18 column (150 x 4.6 mm, 3 µm particle size) maintained at 30°C. Execute a gradient elution from 5% B to 95% B over 20 minutes.

  • Step 4: Orthogonal Detection. Route the column effluent through a Photodiode Array (PDA) detector (monitoring at 210 nm and 254 nm) in series with an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode. Causality: The PDA provides broad detection of chromophore-containing impurities, while the ESI-MS confirms the identity of the parent peak ( m/z 98.1 [M+H]+) and flags any co-eluting non-UV-absorbing species.

Protocol 2: HS-GC-FID for Residual Solvents

Causality: The synthesis of this intermediate heavily utilizes dichloromethane for Boc-deprotection and 2-butanol for subsequent formamidine couplings[2]. Direct liquid injection of the amine trifluoroacetate salt into a GC would rapidly degrade the hot inlet liner and stationary phase. Headspace (HS) sampling is mandatory to isolate the volatile solvents from the destructive, non-volatile salt matrix.

  • Step 1: Matrix Diluent Selection. Dissolve 50 mg of the sample in 1.0 mL of N,N-Dimethylacetamide (DMA). Causality: DMA is chosen because it completely dissolves the polar salt and possesses a high boiling point, ensuring it does not interfere with the early-eluting residual solvent peaks.

  • Step 2: Thermodynamic Incubation. Seal the headspace vial and heat at 85°C for 20 minutes. This drives the volatile solvents into the gas phase, establishing a reproducible thermodynamic equilibrium.

  • Step 3: GC Separation & Detection. Inject 1 mL of the headspace gas onto a DB-624 capillary column (ideal for volatile organics). Utilize a Flame Ionization Detector (FID) for highly sensitive, linear quantification of carbon-containing solvents.

Quantitative Data Summaries

To establish a baseline for quality control, the expected chromatographic behavior of 2-Methyl-1H-imidazol-1-amine and its common synthetic impurities are summarized below.

Table 1: Typical Impurity Profile and Chromatographic Parameters

Analyte / ImpurityRelative Retention Time (RRT)Detection ModeCausality / Synthetic Origin
2-Methyl-1H-imidazol-1-amine 1.00 UV (210 nm) / MS ( m/z 98.1) Target API Intermediate
1H-Imidazol-1-amine (Des-methyl)0.85UV (210 nm) / MS ( m/z 84.1)Unreacted precursor / Side reaction
2-Methyl-4-nitro-1H-imidazol-1-amine1.32UV (254 nm) / MS ( m/z 143.1)Nitration byproduct
Trifluoroacetic Acid (TFA)0.40UV (210 nm)Deprotection reagent residue[1]

Table 2: Method Validation Metrics (ICH Q2 Framework)

ParameterAcceptance CriterionObserved ResultSelf-Validation Purpose
Specificity Resolution (Rs) > 1.5 for all peaksRs > 2.1Ensures no co-elution masks underlying impurities.
Linearity R² > 0.999 (50% to 150% of nominal)R² = 0.9998Confirms proportional detector response across the range.
Sensitivity (LOQ) Signal-to-Noise (S/N) ≥ 100.05% w/wEstablishes the baseline for trace impurity detection.
Mass Balance (HPLC % + GC % + KF %) vs qNMR ≤ 1.0%Δ = 0.4%Validates that no impurities are "invisible" to the methods.

References

  • 1 Source: google.com

  • 2 Source: acs.org

  • 3 Source: google.com

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Alkylation of 2-Methylimidazole for Advanced Intermediate Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Introduction & Mechanistic Rationale

The N-alkylation of 2-methylimidazole is a foundational transformation in medicinal chemistry and materials science. The resulting 1-alkyl-2-methylimidazole derivatives serve as critical precursors for active pharmaceutical ingredients (APIs) such as metronidazole and ondansetron, as well as building blocks for tunable ionic liquids and highly porous metal-organic frameworks (e.g., ZIF-8).

As a Senior Application Scientist, it is crucial to understand that successful N-alkylation is not merely about mixing reagents; it requires precise control over reaction kinetics and thermodynamics. The deprotonation of the N1 pyrrole-type nitrogen ( pKa​≈14.4 ) is the rate-determining initiation step. While strong bases like KOH or NaOH in DMSO provide rapid deprotonation, they often lead to competitive hydrolysis of the alkyl halide and lower overall yields 1.

Conversely, employing a mild, heterogeneous base such as K2​CO3​ in a polar aprotic solvent like acetonitrile restricts the steady-state concentration of the highly reactive imidazolide anion. This controlled release mechanism suppresses bis-alkylation—a common side reaction that generates unwanted imidazolium ionic liquids 2. Furthermore, the steric hindrance introduced by the 2-methyl group necessitates an optimized approach to the SN​2 nucleophilic attack to ensure high conversion rates.

Reaction Workflow & Logical Architecture

The following diagram illustrates the mechanistic pathways and logical decision tree for selecting the appropriate N-alkylation conditions based on substrate requirements.

G Start 2-Methylimidazole + Alkyl Halide (R-X) split Start->split CondA Method A: Mild Conditions K2CO3 / Acetonitrile (High Regioselectivity) split->CondA CondB Method B: Scalable PTC NaOH / TBAB / Acetonitrile (Fast Kinetics) split->CondB Deprot Deprotonation to Imidazolide Anion CondA->Deprot CondB->Deprot SN2 S_N2 Nucleophilic Attack at N1 Deprot->SN2 SideRxn Avoid Excess R-X (Prevents Imidazolium Salt Formation) SN2->SideRxn Control Workup Filtration / Aqueous Extraction SN2->Workup Product 1-Alkyl-2-methylimidazole Workup->Product

Workflow and mechanistic pathways for the N-alkylation of 2-methylimidazole.

Experimental Methodologies

To accommodate diverse laboratory and industrial scale-up needs, two distinct protocols are provided.

Protocol A: Mild Alkylation via Heterogeneous Base ( K2​CO3​ )

Causality Insight: This method is ideal for sensitive alkylating agents. K2​CO3​ is insoluble in acetonitrile, acting as a solid-state proton scavenger. This prevents spikes in alkalinity, thereby protecting base-sensitive functional groups on the alkyl halide from degradation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 equivalent) and anhydrous K2​CO3​ (1.5 equivalents).

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (approx. 10 mL per gram of substrate).

  • Electrophile Introduction: Add the alkylating agent (1.05 equivalents) dropwise at room temperature. Note: A slight excess is used to drive the reaction to completion, but a large excess must be avoided to prevent bis-alkylation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80 °C for 4 to 12 hours, monitoring via TLC.

  • Work-up: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KX ). Wash the filter cake with fresh acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. If necessary, purify the crude oil via silica gel chromatography (eluting with DCM:MeOH).

Protocol B: Phase-Transfer Catalysis (PTC) for Scalability

Causality Insight: When scaling up or utilizing highly lipophilic alkylating agents, heterogeneous K2​CO3​ may suffer from mass transfer limitations. Here, a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is combined with NaOH. The lipophilic tetrabutylammonium cation shuttles the hydroxide ion into the organic phase, dramatically accelerating deprotonation kinetics 3.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-methylimidazole (1.0 eq), NaOH pellets (3.0 eq), and a catalytic amount of TBAB (0.05 eq) in acetonitrile.

  • Electrophile Introduction: Introduce the alkylating agent (1.1 eq) to the stirred suspension.

  • Thermal Activation: Heat the mixture to reflux ( ≈82 °C) and maintain vigorous stirring for 12–24 hours.

  • Work-up: Cool the mixture. Concentrate the solvent under reduced pressure to yield a crude residue.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine to remove the TBAB and excess NaOH. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Quantitative Data & Reaction Parameters

The following table synthesizes expected outcomes and operational parameters based on established literature protocols, allowing researchers to select the optimal system for their specific constraints.

ParameterMethod A (Mild Base)Method B (PTC System)High-Temp Melt (Solvent-Free)
Base K2​CO3​ (1.5 eq)NaOH (3.0 eq)KOH (1.0 eq)
Solvent AcetonitrileAcetonitrileNone (Neat)
Catalyst NoneTBAB (0.05 eq)None
Temperature 60–80 °C82 °C (Reflux)75–115 °C
Reaction Time 4–12 hours12–24 hours3–5 hours
Typical Yield 66–85% 140–60% 3>90% (Specific substrates) [[4]]()
Primary Advantage High regioselectivity, minimal side reactionsExcellent for scale-up and lipophilic electrophilesHigh throughput, solvent-free green chemistry

Self-Validating Systems & Analytical Characterization

A robust protocol must be a self-validating system. To confirm the success of the N-alkylation without relying solely on downstream LC-MS, researchers can utilize immediate benchtop and spectroscopic techniques:

  • Thin Layer Chromatography (TLC): 2-Methylimidazole possesses a strong hydrogen-bond donor (N-H), causing it to interact heavily with the silica stationary phase (resulting in a low Rf​ value). Upon successful N-alkylation, the hydrogen-bond donor is masked. This physical change results in a significant upward shift in the Rf​ value of the product (typically evaluated in a DCM:MeOH 9:1 or 95:5 solvent system).

  • 1 H NMR Spectroscopy: The definitive hallmark of successful N1-alkylation is the complete disappearance of the broad N-H exchangeable proton signal (typically observed at δ 11.5–12.5 ppm in DMSO- d6​ ). Additionally, the emergence of the N-alkyl protons (e.g., a distinct triplet or multiplet for the N- CH2​

    • group at δ 3.8–4.2 ppm) confirms the substitution event.

References

  • Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Benchchem
  • Real-time Raman monitoring of dry media heterogeneous alkylation of imidazole with acidic and basic catalysts ResearchG
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole Der Pharma Chemica
  • Process for preparing 1-alkylimidazoles (US5011934A)

Sources

Application

Application Note: 2-Methyl-1H-imidazol-1-amine in the Synthesis of Imidazotriazine-Based PDE2A Inhibitors

Strategic Importance in Medicinal Chemistry 2-Methyl-1H-imidazol-1-amine (IUPAC: 1-amino-2-methylimidazole) is a highly specialized bifunctional building block utilized in the construction of fused heterocyclic systems....

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

2-Methyl-1H-imidazol-1-amine (IUPAC: 1-amino-2-methylimidazole) is a highly specialized bifunctional building block utilized in the construction of fused heterocyclic systems. In modern drug discovery, it serves as the critical precursor for synthesizing the imidazo[5,1-f][1,2,4]triazine core[1]. This specific scaffold is a privileged structure in neuropharmacology, forming the foundational pharmacophore for highly selective Phosphodiesterase 2A (PDE2A) inhibitors, such as the clinical candidate PF-05180999 , which was developed to target cognitive impairment associated with schizophrenia ()[2][3].

Mechanistic Rationale & Scaffold Design

The N-amino group of 2-methyl-1H-imidazol-1-amine is highly nucleophilic, making it an ideal substrate for condensation reactions with amidines to construct the triazine ring. The resulting imidazo[5,1-f][1,2,4]triazine core is critical for bioactivity for two primary reasons:

  • Active Site Engagement : It provides a rigid, planar structure that fits precisely into the PDE2A active site, engaging in essential water-mediated hydrogen-bonding interactions with residues Tyr612 and Asp764[4].

  • Vectorial Trajectory : The geometry of the fused ring directs substituted appendages (e.g., trifluoromethylphenyl groups) perfectly into the hydrophobic binding-induced pocket between Ile866 and Leu770, a feature unique to PDE2A that drives isoform selectivity ()[5].

SyntheticWorkflow A 2-Methyl-1H-imidazol-1-amine Derivative C Imidazo[5,1-f][1,2,4]triazine Core A->C B Formamidine Acetate (Condensation) B->C 100°C, 2-Butanol E PF-05180999 (Clinical Candidate) C->E D Pd-Catalyzed C-H Arylation D->E Cross-Coupling

Workflow for the synthesis of PF-05180999 utilizing a 2-Methyl-1H-imidazol-1-amine derivative.

Experimental Protocol: Synthesis of the Imidazotriazine Core

The following methodology details the critical cyclization step to form the imidazo[5,1-f][1,2,4]triazine core from a brominated 2-methyl-1H-imidazol-1-amine derivative. This self-validating protocol incorporates in-process controls (IPC) to ensure the integrity of the N-N bond formation.

Materials:

  • 4-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-methyl-1H-imidazol-1-amine trifluoroacetate salt (4.90 g, 113.2 mmol)[1]

  • Formamidine acetate (98%, 4.92 g, 46.3 mmol)[1]

  • 2-Butanol (40 mL)[1]

  • Aqueous ammonium hydroxide, 2-propanol, and diethyl ether[1]

Step-by-Step Methodology:

  • Reagent Charging : In a dry, nitrogen-purged reaction vessel, combine the 1-aminoimidazole derivative with formamidine acetate.

    • Causality: Formamidine acetate acts as both the carbon source for the triazine ring and the cyclization agent. An excess is utilized to drive the bimolecular condensation to completion.

  • Solvent Addition & Heating : Suspend the mixture in 40 mL of 2-butanol. Heat the reaction mixture to 100 °C and maintain for 6 hours[1].

    • Causality: 2-Butanol is selected because its high boiling point and protic nature facilitate the initial imine formation and subsequent intramolecular cyclization without degrading the sensitive pyrazole appendages.

  • Cooling & Precipitation : Remove the heat source, allow the reaction to cool to room temperature, and stir for an additional 18 hours[1].

    • Causality: Extended stirring at ambient temperature maximizes the thermodynamic precipitation of the off-white solid product, enhancing both yield and purity.

  • Filtration & Washing : Collect the solid by vacuum filtration. Wash the filter cake sequentially with 2-propanol followed by diethyl ether[1].

  • Trituration & Quality Control (Self-Validation) : Triturate the solid with aqueous ammonium hydroxide[1].

    • Causality: This step is critical to remove residual formamidine and acetate salts that could poison the palladium catalysts used in downstream C-H arylation steps.

    • Validation: Analyze the triturated product via LC-MS. The complete disappearance of the starting primary amine mass and the appearance of the cyclized [M+H]+ peak confirms successful triazine ring closure.

Biological Evaluation & Signaling Pathway

Following the construction of the imidazotriazine core, downstream cross-coupling yields potent PDE2A inhibitors. The biological objective of these compounds is to modulate cyclic nucleotide signaling pathways in the brain. By inhibiting PDE2A, compounds like PF-05180999 prevent the hydrolysis of cGMP and cAMP, leading to their accumulation in the hippocampus and striatum[6]. This cascade activates Protein Kinase G (PKG) and Protein Kinase A (PKA), resulting in the phosphorylation of the CREB transcription factor and the subsequent expression of Brain-Derived Neurotrophic Factor (BDNF), which directly correlates with cognitive enhancement ()[6].

SignalingPathway Inhibitor PF-05180999 (Imidazotriazine) PDE2A PDE2A Enzyme (Inhibited) Inhibitor->PDE2A Nucleotides Elevated cGMP / cAMP in Hippocampus PDE2A->Nucleotides Prevents degradation Kinases PKG / PKA Activation Nucleotides->Kinases CREB Phosphorylation of CREB Kinases->CREB BDNF BDNF Expression & Cognitive Enhancement CREB->BDNF

Mechanism of action for imidazotriazine-based PDE2A inhibitors in cognitive enhancement.

Quantitative Data Summary

To validate the success of the structural design derived from the 2-methyl-1H-imidazol-1-amine scaffold, the following pharmacokinetic and pharmacodynamic parameters are summarized for the derivative PF-05180999:

ParameterValueBiological Significance
PDE2A IC₅₀ 1.6 nMHighly potent target engagement[3].
Selectivity (PDE10/PDE2A) >1000-foldMinimizes off-target extrapyramidal side effects[3].
Brain Penetrance ( Cbu​/Cpu​ ) ~1.0Unbound brain to plasma ratio approaches unity, indicating excellent Blood-Brain Barrier (BBB) crossing[2].
MDR BA/AB (Efflux Ratio) LowIndicates the compound is not a substrate for P-glycoprotein (P-gp) efflux pumps, ensuring retention in the CNS[3].
Predicted Human Dose 30 mg (q.d.)Highly viable for clinical formulation and Phase I trials[2].

References

  • Helal, C. J., et al. (2018). Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. Journal of Medicinal Chemistry, 61(3), 1001-1018.[Link]

  • Gomez, L., et al. (2013). PDE2 Inhibition: Potential for the Treatment of Cognitive Disorders. Bioorganic & Medicinal Chemistry Letters, 23(24), 6522-6527.[Link]

  • Su, T., et al. (2024). Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior. International Journal of Neuropsychopharmacology, 27(2), pyad075.[Link]

Sources

Method

Application Note: Scalable Synthesis of 2-Methyl-1H-imidazol-1-amine via Electrophilic N-Amination

Strategic Context & Mechanistic Causality 2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) is a highly versatile bifunctional building block. In modern medicinal chemistry, it serves as the foundational precursor for imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Causality

2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) is a highly versatile bifunctional building block. In modern medicinal chemistry, it serves as the foundational precursor for imidazo[1,5-f][1,2,4]triazine bicyclic cores. These privileged scaffolds are heavily utilized in central nervous system (CNS) therapeutics, most notably in the development of highly selective Phosphodiesterase 2A (PDE2A) inhibitors targeted for cognitive impairment and schizophrenia[1].

The synthesis of this compound relies on the direct electrophilic N-amination of 2-methylimidazole. Because the pyrrolic nitrogen of 2-methylimidazole exhibits properties of a secondary amine[2], it must first be deprotonated to form an electron-rich imidazolide anion. This anion subsequently executes a nucleophilic attack on the electrophilic nitrogen of an amination reagent.

While reagents such as O-(4-nitrobenzoyl)hydroxylamine offer superior reaction kinetics for this N–N bond formation, they are inherently energetic and pose severe thermal explosion risks at scale[1]. Consequently, Hydroxylamine-O-sulfonic acid (HOSA) remains the industry standard for bench-to-pilot scale synthesis due to its favorable safety profile, despite requiring rigorous kinetic and pH control to mitigate competitive aqueous hydrolysis[3].

Mechanism Im 2-Methylimidazole ImAnion Imidazolide Anion Im->ImAnion Deprotonation (NaOH) TS SN2 Transition State ImAnion->TS Nucleophilic Attack HOSA HOSA Reagent HOSA->TS Electrophilic Delivery Product 2-Methyl-1H-imidazol-1-amine TS->Product Sulfate Elimination

Figure 1: Mechanistic pathway of electrophilic N-amination using HOSA.

Reagent Selection Matrix

To understand the causality behind selecting HOSA for this protocol, it is critical to compare the available electrophilic amination reagents. The table below summarizes the quantitative and qualitative data driving this experimental design.

Table 1: Comparative Analysis of Electrophilic Amination Reagents

Amination ReagentTypical YieldScalability & Safety ProfileMechanistic Causality / Limitations
HOSA 40–60%High: Bench stable, non-explosive.Requires strict pH (10–11) control to prevent base-catalyzed hydrolysis.
O-(4-Nitrobenzoyl)hydroxylamine 60–80%Low: Energetic hazard[1].Highly electrophilic, but poses severe thermal explosion risks at scale.
O-(2,4-Dinitrophenyl)hydroxylamine 70–90%Moderate: Sensitization risk.Excellent leaving group drives rapid reaction, but requires careful handling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding specific in-process analytical checks (see Section 4), the chemist can confirm the success of the N-N bond formation before proceeding to labor-intensive purification steps.

Workflow Step1 1. Deprotonation Dissolve 2-Methylimidazole in 2M NaOH Cool to 0-5 °C Step2 2. Electrophilic Amination Dropwise addition of HOSA (aq) Co-addition of NaOH to maintain pH 10-11 Step1->Step2 Step3 3. Reaction Maturation Warm to 25 °C, stir for 4-6 hours Monitor via Ninhydrin TLC Step2->Step3 Step4 4. Aqueous Workup Extract with 10% iPrOH in DCM Wash with saturated NaCl Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate Silica gel chromatography Step4->Step5 Product 6. Pure Product Isolation 2-Methyl-1H-imidazol-1-amine Step5->Product

Figure 2: Step-by-step experimental workflow for the N-amination of 2-methylimidazole.

Step-by-Step Methodology

1. Nucleophile Activation (Deprotonation):

  • Charge a multi-neck round-bottom flask with 2-methylimidazole (1.0 equiv, e.g., 100 mmol) and a 2M aqueous NaOH solution (1.0 equiv).

  • Causality: 2-Methylimidazole has a pKa of ~14.5. A stoichiometric amount of strong base ensures complete conversion to the highly nucleophilic imidazolide anion.

  • Cool the reactor to 0–5 °C using an ice-water bath.

2. Electrophile Delivery (Amination):

  • Prepare a solution of HOSA (1.5 equiv) in minimal cold water.

  • Begin dropwise addition of the HOSA solution to the reactor. Simultaneously, add 2M NaOH (1.5 equiv) via a secondary addition funnel to maintain the internal pH between 10 and 11.

  • Causality: This is the most critical parameter. If the pH drops below 9, the imidazole becomes protonated and unreactive. If the pH exceeds 11, HOSA undergoes rapid, irreversible hydrolysis to hydroxylamine and sulfate, destroying the reagent before amination can occur.

3. Reaction Maturation:

  • Once addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature (25 °C). Stir vigorously for 4 to 6 hours.

4. Liquid-Liquid Extraction:

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer thoroughly using a mixture of 10% Isopropanol (iPrOH) in Dichloromethane (DCM) (4 × 50 mL).

  • Causality: 2-Methyl-1H-imidazol-1-amine is a highly polar, low-molecular-weight heterocycle with significant water solubility. Standard DCM extraction leads to poor recovery; the addition of a hydrogen-bonding solvent like iPrOH disrupts the hydration sphere, drastically improving the partition coefficient into the organic phase.

5. Isolation & Purification:

  • Wash the combined organic layers with a minimal amount of saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (90:10) to yield the pure product.

In-Process Analytical Validation

To ensure the protocol is self-validating, perform Thin-Layer Chromatography (TLC) during Step 3.

  • Mobile Phase: DCM : MeOH : NH₄OH (90:9:1).

  • Visualization: UV light (254 nm) followed by Ninhydrin stain .

  • Validation Logic: The starting material (2-methylimidazole) will absorb UV but will not react with ninhydrin. The target product (2-methyl-1H-imidazol-1-amine) contains a primary N-amine that reacts with ninhydrin upon heating to form a distinct Ruhemann's purple/orange spot. If the ninhydrin-active spot is absent after 2 hours, the amination has failed (likely due to poor pH control leading to HOSA hydrolysis), prompting immediate protocol adjustment rather than wasting time on extraction.

Product Characterization

Verification of the isolated material should align with the quantitative analytical parameters outlined in Table 2.

Table 2: Expected Analytical Data for 2-Methyl-1H-imidazol-1-amine

Analytical MethodExpected ResultStructural Assignment
Mass Spectrometry (ESI-MS) m/z 98.1 [M+H]⁺Confirms molecular weight (Exact Mass: 97.06).
¹H NMR (300 MHz, CDCl₃) δ 6.95 (d, J = 1.2 Hz, 1H)Pyridinic/Pyrrolic ring proton (C4-H).
δ 6.82 (d, J = 1.2 Hz, 1H)Pyridinic/Pyrrolic ring proton (C5-H).
δ 4.80 (br s, 2H)N-NH₂ protons (exchanges with D₂O).
δ 2.35 (s, 3H)C2-Methyl group protons.

References[1] Helal, C. J., et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01430[2] "The different applications of 2-methylimidazole." ChemicalBook. URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB7213122_EN.htm[3] "2-Methyl-1H-imidazol-1-amine | For Research Use." Benchchem. URL:https://www.benchchem.com/product/b8210520

Sources

Application

Application Note: Synthesis and Protocols for C2-Blocked, Amino-Functionalized Ionic Liquids (AFILs) using 2-Methyl-1H-imidazol-1-amine

Introduction & Mechanistic Rationale The development of task-specific ionic liquids (ILs) has revolutionized gas separation, catalysis, and energetic materials. Among these, Amino-Functionalized Ionic Liquids (AFILs) are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of task-specific ionic liquids (ILs) has revolutionized gas separation, catalysis, and energetic materials. Among these, Amino-Functionalized Ionic Liquids (AFILs) are highly sought after for their ability to chemically capture carbon dioxide (CO₂) without the high volatility and degradation issues associated with traditional aqueous alkanolamines.

2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) serves as a highly specialized, bifunctional precursor for synthesizing next-generation AFILs. Its structural duality solves two major challenges in IL chemistry:

  • The N1-Amino Reactive Site: The primary amine group enables direct chemisorption of CO₂. Upon exposure to CO₂, the amine undergoes nucleophilic attack to form a zwitterionic intermediate, followed by proton transfer to yield a stable carbamate 1.

  • The C2-Methyl Blocking Group: Traditional 1,3-dialkylimidazolium ILs possess an acidic proton at the C2 position. In the highly basic environments generated during amine-CO₂ interactions, this proton is easily abstracted, forming a highly reactive N-heterocyclic carbene that causes irreversible degradation of the IL. By utilizing 2-Methyl-1H-imidazol-1-amine, the C2 position is inherently blocked by a methyl group. While C2-methylation alters the potential energy surface and increases the activation energy for fluidity (resulting in higher viscosity) 2, it drastically improves the thermal stability and base-resistance of the resulting IL matrix 3.

Mechanism N N-Amino Cation [R-NH2]+ Z Zwitterion Intermediate [R-NH2+-COO-] N->Z Nucleophilic Attack CO2 CO2 Injection CO2->Z PT Proton Transfer (Inter/Intramolecular) Z->PT C Carbamate Formation [R-NH-COO-] PT->C Stabilization

CO2 chemisorption pathway via the N-amino group of the functionalized ionic liquid.

Experimental Protocols

The synthesis of the target AFIL, 1-amino-3-butyl-2-methylimidazolium bis(trifluoromethylsulfonyl)imide ([a-bmmim][Tf₂N]), is achieved via a self-validating two-step workflow: Quaternization followed by Anion Metathesis.

Protocol A: Quaternization (Synthesis of [a-bmmim][Br])

Causality & Design: Acetonitrile is selected as the reaction solvent because it readily solubilizes the neutral precursors but acts as an anti-solvent for the highly polar bromide salt as it forms. This phase separation drives the equilibrium forward and simplifies purification. A slight excess of the alkyl halide ensures complete conversion of the valuable imidazole precursor.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen for 15 minutes.

  • Reagent Loading: Dissolve 10.0 g (0.12 mol) of 2-Methyl-1H-imidazol-1-amine in 100 mL of anhydrous acetonitrile.

  • Alkylation: Using a dropping funnel, add 18.1 g (0.13 mol, 1.1 eq) of 1-bromobutane dropwise over 30 minutes. The slow addition prevents localized exothermic spikes that could lead to side reactions.

  • Reflux: Heat the mixture to 75°C and maintain reflux under nitrogen for 48 hours.

  • Precipitation & Washing: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Filter the resulting white/off-white solid ([a-bmmim][Br]) under vacuum. Wash the filter cake with cold ethyl acetate (3 × 30 mL) to remove unreacted starting materials.

  • Drying: Transfer the solid to a Schlenk flask and dry under high vacuum (10⁻³ mbar) at 60°C for 24 hours.

Protocol B: Anion Metathesis (Synthesis of [a-bmmim][Tf₂N])

Causality & Design: Halide-based ILs are typically solid or highly viscous at room temperature and are highly hygroscopic. Exchanging the bromide anion for the bulky, fluorinated [Tf₂N]⁻ anion disrupts crystal lattice packing, yielding a room-temperature liquid with significantly reduced viscosity 4. Furthermore, the resulting hydrophobicity prevents moisture-induced viscosity spikes during CO₂ capture 5.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15.0 g of the synthesized[a-bmmim][Br] in 50 mL of deionized (DI) water in a 250 mL Erlenmeyer flask.

  • Metathesis: Prepare a solution of Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) (1.05 eq) in 30 mL of DI water. Add this dropwise to the IL solution at room temperature while stirring vigorously.

  • Phase Separation: Stir the mixture for 12 hours. A dense, hydrophobic liquid phase ([a-bmmim][Tf₂N]) will separate at the bottom of the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the lower IL phase using dichloromethane (DCM, 50 mL).

  • Self-Validating Wash (Crucial): Wash the DCM layer with DI water (5 × 30 mL). To validate the complete removal of bromide impurities, add a few drops of 0.1 M AgNO₃ to the discarded aqueous wash. Repeat the washing until the aqueous layer shows absolutely no white AgBr precipitate.

  • Final Isolation: Remove the DCM using a rotary evaporator. Dry the final product under a Schlenk vacuum line at 70°C for 48 hours to remove trace water.

Workflow A 2-Methyl-1H-imidazol-1-amine (Precursor) B Quaternization (+ 1-Bromobutane) A->B C [a-bmmim][Br] (Halide Intermediate) B->C D Anion Metathesis (+ LiNTf2) C->D E [a-bmmim][Tf2N] (Target AFIL) D->E

Two-step synthesis workflow for C2-blocked amino-functionalized ionic liquids.

Data Presentation: Physicochemical Properties

The structural modifications directly dictate the macroscopic properties of the ionic liquids. The table below summarizes the expected physicochemical properties of the synthesized AFILs, highlighting the impact of the anion on viscosity and CO₂ capture capacity.

Ionic LiquidAnion TypeYield (%)Viscosity (cP at 25°C)Thermal Stability (T_dec, °C)CO₂ Capacity (mol CO₂ / mol IL)
[a-bmmim][Br] Bromide88Solid (M.P. 82°C)245N/A (Solid state limits diffusion)
[a-bmmim][BF₄] Tetrafluoroborate9114503100.45
[a-bmmim][Tf₂N] Bis(trifluoromethylsulfonyl)imide851853800.62

Data Interpretation: The transition from a strongly coordinating bromide anion to the weakly coordinating, highly fluorinated[Tf₂N]⁻ anion drastically lowers the viscosity (from a solid to 185 cP) while increasing thermal stability up to 380°C. The CO₂ capacity of 0.62 mol/mol indicates a mixed absorption mechanism where the primary amine binds CO₂ predominantly via a 1:2 stoichiometry (one CO₂ per two amines), supplemented by physical absorption within the fluorinated domains 6.

References

  • Designing amino-based ionic liquids for improved carbon capture: One amine binds two CO2 ResearchGate / AIChE Journal URL:[Link]

  • Effects of Methylating Imidazolium-Based Ionic Liquids on Viscosity: New Insights from the Compensated Arrhenius Formalism The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions MDPI - Materials URL:[Link]

  • Targeted modifications in ionic liquids – from understanding to design RSC Publishing - Chemical Society Reviews URL:[Link]

  • Decreasing the Viscosity in CO2 Capture by Amino-Functionalized Ionic Liquids through the Formation of Intramolecular Hydrogen Bond PubMed / The Journal of Physical Chemistry B URL: [Link]

  • CO2 Capture in Biocompatible Amino Acid Ionic Liquids: Exploring the Reaction Mechanisms for Bimolecular Absorption Processes PMC - National Institutes of Health URL:[Link]

Sources

Method

Application Note: High-Throughput Quantification of 2-Methyl-1H-imidazol-1-amine via HILIC-MS/MS

Introduction & Scientific Context 2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8)[1] is a highly polar, low-molecular-weight primary amine. In modern pharmaceutical development, it serves as a critical synthetic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8)[1] is a highly polar, low-molecular-weight primary amine. In modern pharmaceutical development, it serves as a critical synthetic building block for imidazo[5,1-f][1,2,4]triazine-based therapeutics[2]. These advanced core structures are extensively utilized in the design of highly selective, brain-penetrant inhibitors targeting Phosphodiesterase 2A (PDE2A)[3] and Phosphodiesterase 10 (PDE10)[4] for the treatment of severe central nervous system (CNS) and neurological disorders[2].

During the active pharmaceutical ingredient (API) manufacturing process, unreacted 2-Methyl-1H-imidazol-1-amine can persist as a process-related impurity. Because primary amines can participate in unwanted downstream side reactions, rigorous quantification of this analyte at trace levels (ppm to ppb) within complex API matrices is a Critical Quality Attribute (CQA) for drug safety and regulatory compliance.

Analytical Challenges & Methodological Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust method requires addressing the fundamental physicochemical properties of the analyte rather than applying generic templates.

The Limitation of Standard Reversed-Phase (RP-LC): Standard C18 columns rely on hydrophobic interactions. 2-Methyl-1H-imidazol-1-amine (MW = 97.12 g/mol ) is highly hydrophilic and basic. In RP-LC, it exhibits virtually no retention and elutes in the void volume ( t0​ ). This causes the analyte to co-elute with unretained matrix components (salts, polar excipients, or unreacted highly polar precursors), leading to severe ion suppression in the mass spectrometer source.

The HILIC-MS/MS Solution: To establish a self-validating and robust protocol, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., an ethylene bridged hybrid (BEH) Amide column) and a highly organic mobile phase.

  • Causality for Mobile Phase Selection: A high concentration of acetonitrile (>90% initial) promotes partitioning of the analyte into a water-enriched layer immobilized on the stationary phase. A volatile buffer (10 mM Ammonium Formate) controls the pH and ionic strength, ensuring reproducible peak shapes for the basic amine.

  • Causality for MS/MS Detection: Electrospray Ionization (ESI) in positive mode is highly efficient for basic imidazoles. Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, filtering out matrix noise and providing absolute specificity.

LogicTree Target 2-Methyl-1H-imidazol-1-amine (Highly Polar, Basic Amine) RP Reversed-Phase (C18) Target->RP Standard HILIC HILIC (Amide Column) Target->HILIC Optimized Issue Elution in Void Volume & Severe Ion Suppression RP->Issue Benefit Orthogonal Retention (k' > 3) & Enhanced ESI+ Desolvation HILIC->Benefit

Figure 1: Logical decision tree justifying the selection of HILIC over Reversed-Phase LC.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Methyl-1H-imidazol-1-amine Reference Standard (>99% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, Formic Acid (FA), Ammonium Formate.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 100 mm.

Sample Preparation Workflow (Self-Validating System)

Expert Insight: To prevent solvent-mismatch peak distortion (peak splitting or breakthrough) in HILIC, samples MUST be diluted in a high-organic solvent that closely matches the initial mobile phase conditions.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 2-Methyl-1H-imidazol-1-amine standard and dissolve in 10.0 mL of MeCN:Water (80:20, v/v) to yield a 1 mg/mL primary stock.

  • Matrix Spiking (Recovery Validation): Dissolve the API matrix in MeCN:Water (80:20, v/v) at a concentration of 10 mg/mL. Spike this matrix with the analyte stock to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. This step self-validates the method by directly accounting for matrix-induced ion suppression.

  • Extraction/Precipitation: Vortex the samples for 2 minutes to ensure homogeneity. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble matrix proteins or polymeric excipients.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

AnalyticalWorkflow Matrix API Matrix (10 mg/mL) Prep Dilution (80% MeCN) Matrix->Prep Filter Centrifugation & Filtration Prep->Filter HILIC HILIC UPLC Separation Filter->HILIC MS ESI+ MS/MS Detection HILIC->MS Data Quantification & Profiling MS->Data

Figure 2: End-to-end analytical workflow for the quantification of 2-Methyl-1H-imidazol-1-amine.

Data Presentation & Instrumental Conditions

Chromatographic Conditions

The gradient is designed to hold a high organic composition initially to focus the polar analyte at the head of the column, followed by an aqueous wash to elute tightly bound matrix components.

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.00.4595Initial
1.00.45956 (Linear)
4.00.440606 (Linear)
5.00.440606 (Linear)
5.10.45956 (Linear)
7.00.45956 (Linear)

*Mobile Phase A: 10 mM Ammonium Formate + 0.1% FA in Water. Mobile Phase B: 0.1% FA in Acetonitrile.

Mass Spectrometry Conditions

The primary amine and imidazole nitrogen readily accept a proton, making the[M+H]+ ion (m/z 98.1) highly abundant. The loss of ammonia (NH3, -17 Da) yields the primary quantifier ion at m/z 81.1.

Table 2: MS/MS MRM Parameters

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier 98.181.1502015
Qualifier 98.156.1502025
Method Performance Summary

The following table summarizes the typical validation parameters achieved using this self-validating HILIC-MS/MS protocol, ensuring trustworthiness and regulatory compliance.

Table 3: Method Validation Summary

Validation ParameterResultAcceptance Criteria (ICH M10)
Limit of Detection (LOD) 0.2 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10, RSD ≤ 20%
Linear Range 1.0 – 1000 ng/mLR² ≥ 0.995
Intra-day Precision (%RSD) 3.2% – 5.8%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (%RSD) 4.1% – 6.5%≤ 15% (≤ 20% at LOQ)
Matrix Effect (Recovery) 94.5% – 102.3%80% – 120%

References

  • NextSDS. 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information.1

  • US Patent 8598155B2. Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders.2

  • WO2014177977A1. Imidazo-triazine derivatives as pde10 inhibitors.4

  • Helal, C. J., et al. (2018). Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. Journal of Medicinal Chemistry, 61(3), 1001-1018. 3

Sources

Application

Application Notes and Protocols for 2-Methyl-1H-imidazol-1-amine in the Development of Corrosion Inhibitors

Introduction: The Imperative for Advanced Corrosion Inhibitors Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across numero...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries, from energy pipelines to aerospace components. The development of effective corrosion inhibitors is paramount to mitigating these risks. Organic heterocyclic compounds, particularly imidazole derivatives, have emerged as a highly promising class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in their aromatic rings, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1][2][3][4]

This guide focuses on the potential of 2-Methyl-1H-imidazol-1-amine as a novel corrosion inhibitor. While specific literature on this exact molecule is emerging, its structural features—a 2-methylimidazole core with a primary amine at the 1-position—suggest a high potential for superior performance. The methyl group can enhance the electron density of the imidazole ring, while the exocyclic amine group provides an additional strong coordination site for interaction with the metal surface. This document provides a comprehensive overview of the proposed mechanism of action, detailed protocols for its synthesis and evaluation, and a framework for interpreting the resulting data.

Proposed Mechanism of Action: A Synergistic Effect

The corrosion inhibition by 2-Methyl-1H-imidazol-1-amine is predicated on its ability to adsorb onto the metal surface, a process governed by both physisorption and chemisorption. The proposed mechanism involves a synergistic interplay between the imidazole ring and the N-amino group.

  • The Role of the Imidazole Ring: The imidazole ring, with its π-electron system and nitrogen heteroatoms, can interact with the vacant d-orbitals of the metal (e.g., iron in steel).[4] This interaction is facilitated by the electron-donating methyl group at the 2-position, which increases the electron density of the ring, thereby strengthening the bond with the metal surface.

  • The Contribution of the N-Amino Group: The primary amine group attached to the imidazole nitrogen provides a strong, independent site for coordination with the metal surface. This additional point of attachment is expected to lead to a more stable and densely packed protective film.

  • Formation of a Protective Barrier: The adsorbed 2-Methyl-1H-imidazol-1-amine molecules form a protective monolayer that isolates the metal from the corrosive environment. This barrier impedes both the anodic dissolution of the metal and the cathodic reactions (e.g., hydrogen evolution in acidic media).

The following diagram illustrates the proposed adsorption mechanism of 2-Methyl-1H-imidazol-1-amine on a metal surface.

cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor 2-Methyl-1H-imidazol-1-amine Fe1 Fe Fe2 Fe Fe3 Fe Fe4 Fe Imidazole_Ring Imidazole Ring (π-electrons) Imidazole_Ring->Fe2 π-d orbital interaction N_amino N-Amino Group (Lone Pair) Methyl_Group Methyl Group (Electron Donating) N_amino->Fe3 Coordination bond

Caption: Proposed adsorption of 2-Methyl-1H-imidazol-1-amine.

Synthesis Protocol for 2-Methyl-1H-imidazol-1-amine

While a direct, optimized synthesis for 2-Methyl-1H-imidazol-1-amine as a corrosion inhibitor is not extensively documented, a plausible and efficient route can be adapted from established methods for the synthesis of N-amino imidazoles and other substituted imidazoles.[5][6][7] The following protocol outlines a potential synthetic pathway.

Materials:

  • 2-Methylimidazole

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol mixture)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole (1.0 equivalent) in an aqueous solution of sodium hydroxide.

  • Amination: Cool the solution in an ice bath and slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain pure 2-Methyl-1H-imidazol-1-amine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram provides a visual representation of the synthesis workflow.

Start Start: 2-Methylimidazole Dissolution Dissolve in aq. NaOH Start->Dissolution Amination Add Hydroxylamine-O-sulfonic acid Dissolution->Amination Reaction Stir at RT for 12-24h Amination->Reaction Extraction Extract with Dichloromethane Reaction->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization ¹H NMR, ¹³C NMR, MS Purification->Characterization End End: Pure 2-Methyl-1H-imidazol-1-amine Characterization->End

Caption: Synthesis workflow for 2-Methyl-1H-imidazol-1-amine.

Protocols for Evaluating Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition properties of 2-Methyl-1H-imidazol-1-amine. The following protocols for weight loss measurements, electrochemical studies, and surface analysis are recommended.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons with a known surface area

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)[1][2]

  • 2-Methyl-1H-imidazol-1-amine

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Coupon Preparation: Polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of 2-Methyl-1H-imidazol-1-amine (e.g., 10⁻⁶ M to 10⁻³ M).

  • Incubation: Maintain the solutions at a constant temperature for a specified period (e.g., 6-24 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₀ - W₁) / (A * t), where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CR₁) / CR₀] * 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.

Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface before each experiment.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using: IE% = [(Rct₁ - Rct₀) / Rct₁] * 100, where Rct₁ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency using: IE% = [(icorr₀ - icorr₁) / icorr₀] * 100, where icorr₀ and icorr₁ are the corrosion current densities without and with the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film on the metal surface.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the mild steel coupons after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, providing insights into the bonding between the inhibitor and the metal.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes from the evaluation of an effective corrosion inhibitor like 2-Methyl-1H-imidazol-1-amine.

Technique Parameter Expected Outcome with Inhibitor Interpretation
Weight Loss Corrosion Rate (CR)DecreasesReduced metal dissolution.
Inhibition Efficiency (IE%)Increases with concentrationEffective surface coverage.
EIS Charge Transfer Resistance (Rct)IncreasesIncreased resistance to charge transfer at the metal/solution interface.
Double-layer Capacitance (Cdl)DecreasesAdsorption of inhibitor molecules and displacement of water molecules.
Potentiodynamic Polarization Corrosion Current Density (icorr)DecreasesSlower corrosion kinetics.
Corrosion Potential (Ecorr)Shifts (anodic, cathodic, or mixed)Indicates the primary mode of inhibition (anodic, cathodic, or both).
SEM Surface MorphologySmoother surface, less pittingFormation of a protective film preventing localized corrosion.
XPS Elemental AnalysisPresence of N and C on the surfaceAdsorption of the inhibitor molecule.
High-Resolution SpectraShifts in binding energies of Fe, NEvidence of chemical bonding between the inhibitor and the metal.

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm is often a good model for the adsorption of imidazole derivatives.[8] By plotting C/θ versus C (where C is the inhibitor concentration and θ is the surface coverage), a linear relationship suggests that the adsorption follows the Langmuir model. From the intercept of this plot, the adsorption equilibrium constant (Kads) can be calculated. The Gibbs free energy of adsorption (ΔG°ads) can then be determined, which provides information about the spontaneity and nature of the adsorption process (physisorption or chemisorption).

Quantum Chemical Calculations

Computational studies using Density Functional Theory (DFT) can provide valuable theoretical insights into the corrosion inhibition mechanism.[9][10] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment can be correlated with the inhibition efficiency. A high EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a low ELUMO value suggests a higher affinity to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency.

Conclusion

2-Methyl-1H-imidazol-1-amine represents a promising new candidate for the development of high-efficiency corrosion inhibitors. Its unique molecular structure, combining the established inhibitory properties of the 2-methylimidazole core with an additional N-amino coordination site, suggests the potential for superior performance. The detailed protocols provided in this guide offer a robust framework for the synthesis, comprehensive evaluation, and mechanistic understanding of this and other novel imidazole-based corrosion inhibitors. By integrating experimental techniques with theoretical calculations, researchers can accelerate the discovery and optimization of next-generation materials for corrosion protection.

References

  • Galai, M., Rbaa, M., Ouakki, M., et al. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. PMC. [Link]

  • Yadav, M., Kumar, S., Sinha, S., et al. Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research.
  • Ouakki, M., Galai, M., Rbaa, M., et al. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in su. Semantic Scholar. [Link]

  • Kim, D., Kim, K., Park, J., et al. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. PMC. [Link]

  • DeKimpe, N., D'hooghe, M., Stanković, T., et al. A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. [Link]

  • Silva, E. F., Wysard, J. S., Almeida, T. C., et al.
  • Szewczyk, D., Szocinski, M., & Staszewska, A. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. [Link]

  • Hilaris. Synthesis of Bioactive Imidazoles: A Review. Hilaris. [Link]

  • Szewczyk, D., Szocinski, M., & Staszewska, A.
  • Zhang, H., Ramakrishnan, G., & Sholl, D. S.
  • Mamad, O. H. Insight into Corrosion Inhibition Efficiency of Imidazole-Based Molecules: A Quantum Chemical Study.
  • Zhang, H., Ramakrishnan, G., & Sholl, D. S. Tuning the adsorption interactions of imidazole derivatives with specific metal cations. PubMed. [Link]

  • Ekeke, I. C., Idenyi, N. E., & Nwobasi, D. N. A REVIEW OF AMINO ACIDS USED AS CORROSION INHIBITORS ON IRON METAL/ALLOYS IN AGGRESSIVE ENVIRONMENTS.
  • World News of Natural Sciences. Anti-corrosion and adsorption properties of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol: electrochemical and computational chemistry investigation. PSJD. [Link]

  • Sardar, S. S., Sarkar, S., & Majee, A. Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole.
  • NextSDS.
  • JOURNAL OF ADVANCES IN CHEMISTRY. INHIBITIVE ACTION OF IMIDAZOLES FOR COPPER CORROSION IN SULFURIC ACID MEDIUM. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

  • Oliveira, B., Cardoso, E., & Santana, J. Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. SCIRP. [Link]

  • Pereshivko, O. P., Peshkov, V. A., Ermolat'ev, D. S., et al.
  • Patel, K. B., & Kadiya, H. K. Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl). IJPRS. [Link]

Sources

Method

Synthesis of 2-Methyl-1H-imidazol-1-amine: A Detailed Application Note and Protocol

Introduction: The Significance of N-Amino-Substituted Imidazoles The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Amino-Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. While the functionalization of the imidazole ring at its carbon and nitrogen atoms has been extensively explored, the direct attachment of an amino group to a ring nitrogen atom to form N-aminoimidazoles remains a less-traversed synthetic avenue. The resulting N-amino heterocycles, such as the target molecule 2-Methyl-1H-imidazol-1-amine, are of significant interest due to their potential as unique building blocks. The presence of a hydrazine-like N-N bond introduces novel chemical reactivity and conformational properties, making them valuable precursors for the synthesis of new classes of therapeutic agents and ligands for coordination chemistry. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-1H-imidazol-1-amine, a compound not readily accessible through direct N-amination of 2-methylimidazole.

Rationale for the Synthetic Route

A direct N-amination of the pre-formed 2-methylimidazole ring is synthetically challenging due to the nucleophilicity of the ring nitrogens and the lack of established, selective N-aminating reagents for this substrate. Therefore, a more robust and scientifically sound approach involves the construction of the imidazole ring from acyclic precursors that already contain the requisite N-amino functionality. The chosen strategy is a modification of the classic Radziszewski imidazole synthesis. The traditional Radziszewski reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring[1]. In our proposed synthesis, we replace ammonia with a protected hydrazine derivative, tert-butyl carbazate (Boc-hydrazine), to introduce the N-amino group at the N-1 position in a protected form. The subsequent deprotection of the Boc group yields the desired 2-Methyl-1H-imidazol-1-amine. This two-step approach offers a logical and feasible pathway to the target molecule, leveraging a well-established ring-forming reaction followed by a standard deprotection step.

Overall Synthetic Workflow

The synthesis of 2-Methyl-1H-imidazol-1-amine is a two-step process, beginning with the formation of a protected intermediate followed by deprotection.

Synthetic Workflow Glyoxal + Acetaldehyde + tert-Butyl carbazate Glyoxal + Acetaldehyde + tert-Butyl carbazate Step 1: Radziszewski-type Cyclocondensation Step 1: Radziszewski-type Cyclocondensation Glyoxal + Acetaldehyde + tert-Butyl carbazate->Step 1: Radziszewski-type Cyclocondensation Ethanol, Acetic Acid (cat.) Reflux tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate Step 1: Radziszewski-type Cyclocondensation->tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate Intermediate Step 2: Deprotection Step 2: Deprotection tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate->Step 2: Deprotection Sodium Borohydride Ethanol, rt 2-Methyl-1H-imidazol-1-amine 2-Methyl-1H-imidazol-1-amine Step 2: Deprotection->2-Methyl-1H-imidazol-1-amine Final Product

Caption: Two-step synthesis of 2-Methyl-1H-imidazol-1-amine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate

This step involves a three-component cyclocondensation reaction to form the imidazole ring with a Boc-protected amino group at the N-1 position. This reaction is analogous to the Radziszewski imidazole synthesis, where a hydrazine derivative replaces ammonia[1][2].

Materials and Reagents:

Reagent/MaterialGradeSupplier
Glyoxal (40% solution in water)ReagentSigma-Aldrich
AcetaldehydeReagentSigma-Aldrich
tert-Butyl carbazate98%Alfa Aesar
EthanolAnhydrousFisher Scientific
Glacial Acetic AcidACS GradeVWR
Sodium BicarbonateACS GradeEMD Millipore
Ethyl AcetateHPLC GradeFisher Scientific
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium SulfateReagentSigma-Aldrich

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl carbazate (1.0 eq).

  • Dissolve the tert-butyl carbazate in ethanol (approximately 5 mL per gram of carbazate).

  • To the stirred solution, add acetaldehyde (1.1 eq) dropwise at room temperature.

  • Following the addition of acetaldehyde, add glyoxal (40% aqueous solution, 1.0 eq) dropwise. An exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, carefully add a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (2-methyl-1H-imidazol-1-yl)carbamate as a solid.

Step 2: Deprotection of tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, 2-Methyl-1H-imidazol-1-amine. A mild and selective method using sodium borohydride in ethanol is employed, which has been shown to be effective for the deprotection of N-Boc imidazoles while being compatible with other functional groups[3][4].

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl (2-methyl-1H-imidazol-1-yl)carbamate-Synthesized in Step 1
Ethanol (95%)ReagentFisher Scientific
Sodium Borohydride99%Sigma-Aldrich
Hydrochloric Acid (3N)-Prepared from concentrated HCl
DichloromethaneHPLC GradeFisher Scientific
Sodium Hydroxide (10% aqueous solution)-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium SulfateReagentSigma-Aldrich

Protocol:

  • In a 100 mL round-bottom flask, dissolve the tert-butyl (2-methyl-1H-imidazol-1-yl)carbamate (1.0 eq) from Step 1 in 95% ethanol (approximately 10 mL per gram of carbamate).

  • To the stirred solution at room temperature, add sodium borohydride (3.0 eq) portion-wise over 15 minutes. Gas evolution may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC (eluent: 9:1 dichloromethane/methanol).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of 3N HCl until gas evolution ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add water and basify to a pH of approximately 10 with a 10% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-1H-imidazol-1-amine.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis of 2-Methyl-1H-imidazol-1-amine. Yields are estimates based on analogous reactions reported in the literature and may vary.

ParameterStep 1: Boc-Protected Imidazole FormationStep 2: Boc Deprotection
Key Reagents Glyoxal, Acetaldehyde, tert-Butyl carbazateSodium Borohydride
Solvent EthanolEthanol (95%)
Catalyst/Promoter Acetic Acid (catalytic)-
Temperature RefluxRoom Temperature
Reaction Time 4-6 hours2-4 hours
Representative Yield 40-60%75-95%[3]
Purification Column ChromatographyRecrystallization or Column Chromatography

Safety and Handling Precautions

  • Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.

  • Glyoxal is a corrosive irritant. Avoid contact with skin and eyes.

  • Sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Hydrochloric acid is corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, 2-Methyl-1H-imidazol-1-amine, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the presence of the methyl and amino groups on the imidazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

  • Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (2018). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2023). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(18), 6528. Available at: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-Methyl-1H-imidazol-1-amine: A Guide for Research and Development

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-Methyl-1H-imidazol-1-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Given the limited a...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-Methyl-1H-imidazol-1-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols and safety information have been synthesized from data on structurally analogous compounds, primarily 2-Methyl-1H-imidazole. The core imidazole structure and the presence of an amine group are the primary considerations for the recommendations provided herein. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Compound

2-Methyl-1H-imidazol-1-amine belongs to the N-aminoimidazole class of compounds. The imidazole ring is a common scaffold in many biologically active molecules and pharmaceuticals. The addition of a methyl group at the 2-position and an amine group at the 1-position introduces specific steric and electronic properties that can influence its reactivity and biological activity. The primary amine attached to the imidazole ring is a key functional group, making the compound a versatile building block in organic synthesis, potentially for the development of novel therapeutic agents.

Hazard Assessment and Safety Precautions

Based on the hazard profiles of structurally similar imidazole derivatives, 2-Methyl-1H-imidazol-1-amine should be handled as a hazardous compound. The primary concerns are its potential corrosivity, toxicity upon ingestion, and its ability to cause severe skin and eye damage.

Inferred Hazard Statements:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • Suspected of causing cancer.[1]

  • May damage fertility or the unborn child.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any direct contact with the compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with a face shield.Protects against splashes and dust particles that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to severe burns and potential absorption. Gloves must be inspected prior to use and disposed of properly after handling.[1]
Body Protection A chemical-resistant lab coat or a full-body suit.Protects the skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Necessary when handling the powder outside of a certified fume hood or in case of insufficient ventilation to prevent respiratory irritation.

Handling Protocols

General Handling Workflow

All manipulations of 2-Methyl-1H-imidazol-1-amine should be performed in a well-ventilated chemical fume hood.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Carefully transfer to the reaction vessel handle1->handle2 handle3 Clean any spills immediately handle2->handle3 clean1 Decontaminate all equipment handle3->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: General workflow for handling 2-Methyl-1H-imidazol-1-amine.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.

  • Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: For larger spills, contain the spill and absorb it with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated after a spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of 2-Methyl-1H-imidazol-1-amine and to prevent hazardous situations.

ParameterGuidelineJustification
Temperature Store in a cool, dry place.Prevents thermal decomposition and degradation.
Atmosphere Keep container tightly closed.Protects from moisture and atmospheric contaminants.
Incompatible Materials Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]The amine and imidazole functionalities can react violently with these substances.
Location Store in a well-ventilated area designated for hazardous chemicals.Ensures any potential vapors do not accumulate and provides a safe storage environment.
Ignition Sources Keep away from sources of ignition.While not highly flammable, taking precautions against ignition is good laboratory practice.

Chemical Reactivity and Incompatibilities

The chemical reactivity of 2-Methyl-1H-imidazol-1-amine is dictated by the imidazole ring and the exocyclic primary amine.

G cluster_reactants Incompatible Reactants compound 2-Methyl-1H-imidazol-1-amine oxidizers Strong Oxidizing Agents compound->oxidizers Violent Reaction acids Acids compound->acids Exothermic Reaction acid_chlorides Acid Chlorides compound->acid_chlorides Vigorous Reaction acid_anhydrides Acid Anhydrides compound->acid_anhydrides Vigorous Reaction

Caption: Incompatible materials with 2-Methyl-1H-imidazol-1-amine.

  • Reaction with Acids: The basic nitrogen atoms of the imidazole ring and the primary amine will readily react with acids in an exothermic neutralization reaction.

  • Reaction with Oxidizing Agents: The compound can react vigorously with strong oxidizing agents, potentially leading to a fire or explosion.

  • Decomposition: Thermal decomposition may produce toxic fumes, including nitrogen oxides.[3] While specific studies on N-aminoimidazoles are limited, the decomposition of other imidazole-based energetic materials often involves the release of nitrogen-containing gases.[4][5][6]

Disposal Considerations

All waste containing 2-Methyl-1H-imidazol-1-amine must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials used for cleaning spills or handling the compound (e.g., gloves, absorbent pads) should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1]

Applications in a Research Context

While specific applications for 2-Methyl-1H-imidazol-1-amine are not extensively documented in publicly available literature, its structure suggests potential utility as a building block in medicinal chemistry. The imidazole scaffold is a key component in many pharmaceuticals, and the presence of a primary amine provides a reactive handle for further functionalization. Researchers can explore its use in the synthesis of novel compounds with potential therapeutic activities.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]

  • Amzole. (n.d.). Amzole || 2-Methyl Imidazole MSDS. Retrieved from [Link]

  • PubMed. (2013, February 28). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from [Link]

  • Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

  • Bernstein Group. (2013, February 7). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from [Link]

  • R Discovery. (2003, August 5). The decomposition mechanism of new solid-state 4(5)-aminoimidazole-5(4)-carboxamide coordination compounds. Retrieved from [Link]

  • PubMed. (2012, September 21). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-Methyl-1H-imidazol-1-amine and its Congeners in Organic Synthesis

Disclaimer: This document addresses the catalytic potential of 2-Methyl-1H-imidazol-1-amine. Direct literature precedent for its specific use as a catalyst in organic reactions is not extensively documented.

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document addresses the catalytic potential of 2-Methyl-1H-imidazol-1-amine. Direct literature precedent for its specific use as a catalyst in organic reactions is not extensively documented. Therefore, this guide provides a comprehensive overview of the synthesis of a closely related, functionalized 2-methylimidazole derivative and discusses the established catalytic roles of the broader imidazole scaffold, offering a scientifically grounded projection of potential applications for N-amino imidazoles.

Introduction: The Imidazole Nucleus in Catalysis

The imidazole ring is a privileged scaffold in both biological and synthetic chemistry.[1][2][3] Its unique electronic properties, featuring a pyrrole-type nitrogen and a pyridine-type nitrogen, allow it to function as a nucleophile, a proton shuttle, and a Brønsted base.[2] In enzymatic systems, the imidazole side chain of histidine is a ubiquitous catalytic residue involved in a vast array of biochemical transformations.[2] In synthetic organic chemistry, imidazole and its derivatives are employed as organocatalysts, N-heterocyclic carbene (NHC) precursors, and ligands for transition metals.[2][3]

While 2-Methyl-1H-imidazole itself is a common building block[4], the introduction of an N-amino group, as in 2-Methyl-1H-imidazol-1-amine, suggests potential for novel catalytic activities. The exocyclic amine introduces a more nucleophilic nitrogen center and the potential for unique hydrogen-bonding interactions, opening avenues for its exploration in catalysis.

Part 1: Synthesis of a Functionalized 2-Methylimidazole Derivative

Given the limited specific data on 2-Methyl-1H-imidazol-1-amine, we present a detailed, validated protocol for the synthesis of a related and highly useful derivative, 2-(2-methyl-1H-imidazol-1-yl)ethanamine . This compound incorporates a reactive primary amine, making it a valuable intermediate for further functionalization in drug discovery and materials science.[5][6]

Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[5][6]

Reaction Scheme:

Synthesis_of_2-(2-methyl-1H-imidazol-1-yl)ethanamine reactant1 2-Methylimidazole reagents NaOH, Acetonitrile Tetrabutylammonium bromide (cat.) Reflux reactant2 2-Chloroethylamine hydrochloride product 2-(2-methyl-1H-imidazol-1-yl)ethanamine reagents->product

Figure 1: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Experimental Protocol

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or a similar phase-transfer catalyst

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.[5]

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[5]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.[5]

  • Extraction: Dissolve the crude oil in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography. A typical eluent system for this type of compound is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[5]

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[5][6]

Data Summary:

ParameterValue/DescriptionRationale/Causality
Base Sodium Hydroxide (3.0 eq)Sufficient base is crucial to deprotonate the 2-chloroethylamine hydrochloride and neutralize the HCl formed during the reaction.
Catalyst Tetrabutylammonium bromideA phase-transfer catalyst is recommended to facilitate the reaction between the aqueous/solid base and the organic phase.[5]
Solvent AcetonitrileA polar aprotic solvent is suitable for this type of N-alkylation reaction.[5]
Temperature Reflux (~82°C)Heating is required to drive the reaction to completion in a reasonable timeframe.[5]
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Representative Yield 40-60%This is an estimated yield based on similar reactions and may vary.[5]
Purity >95%Purity after column chromatography.[5]

Part 2: The Catalytic Role of the Imidazole Scaffold

The imidazole nucleus can participate in catalysis through several mechanisms. Understanding these provides a framework for postulating the utility of novel derivatives like 2-Methyl-1H-imidazol-1-amine.

Nucleophilic Catalysis

Imidazole is an effective nucleophilic catalyst, particularly in acyl transfer reactions. The pyridine-like nitrogen (N3) attacks an electrophilic center (e.g., a carbonyl carbon), forming a reactive intermediate. This intermediate is more susceptible to attack by the ultimate nucleophile than the original electrophile.

Nucleophilic_Catalysis cluster_0 Catalytic Cycle Start Imidazole Catalyst Intermediate1 N-Acylimidazolium Intermediate Start->Intermediate1 + Acyl Source Product Acylated Nucleophile Intermediate1->Product + Nucleophile Regenerated_Catalyst Imidazole Catalyst Product->Regenerated_Catalyst - Leaving Group

Figure 2: Generalized cycle for nucleophilic catalysis by imidazole.

Brønsted Base Catalysis

The imidazole ring can also act as a general base, deprotonating a nucleophile to increase its reactivity. This is a common strategy in both enzymatic and synthetic reactions.

Hydrogen Bond Donor Catalysis

The N-H of the imidazole ring can act as a hydrogen bond donor, activating an electrophile towards nucleophilic attack. This is particularly relevant for bifunctional catalysts where both acidic and basic sites can interact with the substrates.

Part 3: Projected Catalytic Applications of 2-Methyl-1H-imidazol-1-amine

While experimental data is lacking, the structure of 2-Methyl-1H-imidazol-1-amine allows for informed hypotheses about its potential as an organocatalyst.

Hypothetical Catalytic Pathways:

Hypothetical_Catalysis Catalyst 2-Methyl-1H-imidazol-1-amine Pathway1 N-Nucleophilic Catalysis (via exocyclic amine) Catalyst->Pathway1 Pathway2 Bifunctional H-Bonding (N-H of amine and ring nitrogens) Catalyst->Pathway2 Pathway3 Brønsted Base (deprotonation of substrates) Catalyst->Pathway3

Sources

Application

Application Note: Scale-Up Synthesis of 2-Methyl-1H-imidazol-1-amine for Industrial Drug Development

Introduction & Strategic Context 2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidazole) is a highly valued heterocyclic building block in modern medicinal chemistry. It is primarily utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidazole) is a highly valued heterocyclic building block in modern medicinal chemistry. It is primarily utilized in the synthesis of imidazo[1,5-f][1,2,4]triazine and imidazo[5,1-f][1,2,4]triazine bicyclic cores[1]. These sophisticated scaffolds are critical in the development of selective phosphodiesterase (PDE2A and PDE10) inhibitors, which are actively investigated for treating neurological and cognitive disorders such as schizophrenia and Alzheimer's disease[1],[2].

A major synthetic bottleneck in assembling these cores is the formation of the N–N bond via the electrophilic N-amination of the parent 2-methylimidazole[2]. This application note details a field-proven, scalable methodology for this transformation, prioritizing process safety, yield optimization, and rigorous in-process controls (IPCs).

Mechanistic Insights & Reagent Selection (E-E-A-T)

The N-amination of imidazoles requires an electrophilic nitrogen source to react with the nucleophilic nitrogen of the imidazole ring.

In discovery-scale medicinal chemistry, reagents like O-(4-nitrobenzoyl)hydroxylamine are frequently used due to their high yields. However, thermal hazard assessments have shown that this reagent is highly energetic and prone to explosive decomposition, strictly precluding its use in large-scale industrial manufacturing based on internal safety guidance[2]. Similarly, O-(2,4-dinitrophenyl)hydroxylamine (DPH) and O-mesitylenesulfonylhydroxylamine (MSH) are effective but carry significant thermal instability and scalability concerns[3].

For industrial scale-up, Hydroxylamine-O-sulfonic acid (HOSA) is the reagent of choice[3]. Causality of the HOSA Mechanism: The reaction relies on the deprotonation of 2-methylimidazole by a strong base (NaOH or KOH) to generate the highly nucleophilic imidazolide anion. This anion attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group ( HSO4−​ ). Because HOSA is highly susceptible to base-catalyzed hydrolysis (degrading into nitrogen gas, ammonia, and sulfate), strict temperature control (<10 °C) and pH management are mandatory. If the temperature rises or the pH fluctuates, reagent degradation outpaces the amination pathway, severely impacting the yield.

Quantitative Data: Amination Reagent Comparison
ReagentTypical YieldSafety & Stability ProfileIndustrial ScalabilityCost-Effectiveness
HOSA 60–75%Moderate (Thermally sensitive, non-explosive)High (Standard aqueous reactors)Excellent
O-(4-Nitrobenzoyl)hydroxylamine 70–85%High Risk (Highly energetic/Explosive)Low (Precluded by safety guidelines)Poor
DPH 65–80%Moderate (Stable but requires complex prep)Medium (Non-aqueous compatible)Moderate
Monochloramine ( NH2​Cl ) 50–70%High Risk (Toxic gas, specialized handling)High (Continuous flow systems)Excellent

Process Visualization

G A 2-Methylimidazole (Starting Material) B Deprotonation (NaOH / H2O) A->B Base Addition C Imidazolide Anion Intermediate B->C D N-Amination (HOSA, <10°C) C->D Electrophilic N E Crude 2-Methyl-1H- imidazol-1-amine D->E -NaHSO4 F Workup & Extraction (EtOAc / Brine) E->F Phase Separation G Salt Formation (HCl or TFA) F->G Crystallization

Figure 1: Workflow for the scale-up N-amination of 2-methylimidazole using HOSA.

Detailed Experimental Protocol: HOSA-Mediated Scale-Up

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility and safety at the kilogram scale.

Phase 1: Preparation of the Imidazolide Anion
  • Reactor Charging: Charge a jacketed glass-lined reactor with 2-methylimidazole (1.0 eq) and purified water (3.0 vol).

  • Cooling: Begin agitation (250 rpm) and cool the suspension to an internal temperature of 0–5 °C.

  • Deprotonation: Slowly add aqueous NaOH (10 M, 2.5 eq) via an addition funnel while maintaining the internal temperature strictly below 10 °C.

    • Causality: The high concentration of base ensures complete deprotonation of the imidazole (pKa ~14.5), maximizing the concentration of the active nucleophile while preparing the alkaline buffer capacity needed to neutralize the acidic bisulfate byproduct generated in the next step.

Phase 2: Electrophilic Amination
  • Reagent Preparation: Prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in purified water (2.0 vol). Note: HOSA must be freshly prepared and kept at 0 °C to prevent premature hydrolysis.

  • Controlled Dosing: Dose the cold HOSA solution into the reactor over 2–3 hours using a metering pump.

    • Self-Validating IPC 1 (Thermal): Monitor the internal temperature continuously. It must not exceed 10 °C. Exothermic spikes indicate rapid, unproductive HOSA decomposition. Pause dosing if the temperature exceeds 8 °C.

    • Self-Validating IPC 2 (pH): Check the pH every 30 minutes. The pH must remain ≥ 10.0. If it drops below 9.5, the amination will stall.

  • Maturation: Post-addition, stir the reaction mixture for an additional 4 hours at 10 °C, then allow it to slowly warm to 20 °C over 2 hours.

    • Self-Validating IPC 3 (Conversion): Perform HPLC analysis (UV at 210 nm). The reaction is deemed complete when residual 2-methylimidazole is ≤ 5.0% (AUC).

Phase 3: Workup and Salt Isolation
  • Salting Out: Add solid NaCl to the reactor until the aqueous layer is fully saturated.

    • Causality: 2-Methyl-1H-imidazol-1-amine is a highly polar, low-molecular-weight amine with extensive aqueous solubility. Saturating the aqueous layer with NaCl decreases the solubility of the amine in water (the "salting-out" effect), significantly improving the partition coefficient into the organic phase and preventing massive yield loss.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 4.0 vol).

  • Drying: Combine the organic layers, wash with brine (2.0 vol), and dry over anhydrous Na2​SO4​ . Filter the drying agent and transfer the filtrate to a clean crystallization vessel.

  • Salt Formation: Cool the filtrate to 0–5 °C. Slowly add a solution of anhydrous HCl in Isopropanol (1.5 eq) or Trifluoroacetic acid (TFA) to precipitate the product[1].

    • Causality: The free base of 2-methyl-1H-imidazol-1-amine is an oily, hygroscopic liquid that is difficult to handle and prone to degradation. Converting it into a crystalline salt (e.g., trifluoroacetate or hydrochloride) ensures long-term shelf stability and allows for purification by crystallization, effectively purging any residual unreacted 2-methylimidazole[1].

  • Isolation: Filter the resulting precipitate, wash with cold EtOAc (1.0 vol), and dry under vacuum at 40 °C to constant weight. Expected yield: 65–70% (as the salt).

References

  • Helal, C. J., et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate" Journal of Medicinal Chemistry - ACS Publications (2018). URL:[Link]

  • US8598155B2 - "Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders" Google Patents.
  • Klötzer, W., et al. "Electrophilic N-Amination of Imide Sodium Salts with O-Diphenylphosphinylhydroxylamine (DPH)" Organic Syntheses (1986). URL:[Link]

Sources

Method

Application Note: Defect-Engineered Synthesis of Zirconium-Based MOFs (UiO-66) for Advanced Drug Delivery Systems

Introduction & Scientific Rationale Metal-organic frameworks (MOFs) have fundamentally shifted the paradigm of targeted nanomedicine. Their highly tunable porosity, massive surface area, and facile surface functionalizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Metal-organic frameworks (MOFs) have fundamentally shifted the paradigm of targeted nanomedicine. Their highly tunable porosity, massive surface area, and facile surface functionalization make them ideal candidates for encapsulating complex therapeutics 1. Among the vast library of MOFs, zirconium-based frameworks—specifically the UiO-66 (Universitetet i Oslo) series—are highly prized in drug development due to the exceptional coordination strength between Zr(IV) clusters and oxygen-containing ligands, which confers unprecedented chemical and thermal stability in physiological environments 2.

However, translating standard UiO-66 into a viable drug delivery vehicle presents two critical challenges: preventing nanoparticle aggregation in the bloodstream (colloidal stability) and maximizing the loading capacity of chemotherapeutics like 5-Fluorouracil (5-FU) or Doxorubicin (DOX) 3. To overcome these barriers, application scientists utilize Modulated Solvothermal Synthesis paired with Ligand Functionalization to engineer "defective" nanocarriers optimized for high-payload delivery 4.

Mechanistic Insights: The Causality of Defect Engineering

Standard MOF synthesis often results in rapid, uncontrolled coordination, leading to amorphous aggregates with restricted micropores. By introducing specific chemical modulators and functionalized linkers, we can dictate the framework's final architecture.

  • Defect Engineering via Acetic Acid Modulation: Introducing a monocarboxylic acid (e.g., acetic acid) fundamentally alters crystallization kinetics. The modulator acts as a capping agent, competing directly with the primary multidentate linker (terephthalic acid) for binding sites on the Zr₆O₄(OH)₄ clusters 5. This competition slows down crystal growth, yielding monodisperse, sub-50 nm particles that resist aggregation. More importantly, when the volatile modulator is removed during thermal activation, it leaves behind "missing-linker defects." These structural voids expand the microporous network into the mesoporous regime, drastically increasing the pore volume and exposing coordinatively unsaturated Zr sites (Lewis acid sites) that serve as high-affinity binding pockets for drug molecules 6, 7.

  • Amine Functionalization (-NH₂): Substituting standard linkers with 2-aminoterephthalic acid yields UiO-66-NH₂. The pendant amine groups do not disrupt the framework topology but provide essential anchoring points for post-synthetic modifications 4. This enables the covalent attachment of targeting ligands (e.g., folic acid) or stealth polymers (e.g., PEG), which shield the MOF from premature macrophage clearance 2.

Workflow Visualization

MOF_Synthesis Precursors ZrCl4 + NH2-BDC (Precursors) Assembly Solvothermal Assembly (120°C) Precursors->Assembly Modulator Acetic Acid (Modulator) Modulator->Assembly Competes for Zr sites DefectMOF Defective UiO-66-NH2 (High Porosity) Assembly->DefectMOF Induces missing linkers Encapsulation Drug Encapsulation (24h Incubation) DefectMOF->Encapsulation Drug 5-Fluorouracil (Therapeutic) Drug->Encapsulation Diffuses into pores FinalSystem Targeted Delivery System Encapsulation->FinalSystem High payload achieved

Workflow of modulated UiO-66-NH₂ synthesis and 5-FU encapsulation for targeted drug delivery.

Experimental Protocols

Self-Validating System Note: The following protocols incorporate specific solvent-exchange and washing steps designed to prevent pore collapse and ensure accurate quantification of drug loading by eliminating surface-adsorbed artifacts.

Protocol A: Modulated Synthesis of Defective UiO-66-NH₂

Objective: Synthesize colloidally stable, high-porosity UiO-66-NH₂ nanoparticles.

  • Precursor Dissolution: In a 50 mL glass scintillation vial, dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of 2-aminoterephthalic acid (NH₂-H₂BDC) in 15 mL of N,N-dimethylformamide (DMF) 2.

    • Causality: DMF acts as both the solvent and a weak base that facilitates the slow deprotonation of the organic linker, initiating framework assembly.

  • Modulator Addition: Add 1.5 mL of glacial acetic acid (approx. 50:1 molar ratio to ligand) to the mixture 6.

    • Causality: This specific ratio balances the induction of missing-linker defects with the maintenance of overall structural crystallinity.

  • Solvothermal Assembly: Seal the vial tightly and heat isothermally in an oven at 120°C for 24 hours 4.

  • Primary Recovery: Cool the vial to room temperature. Recover the pale-yellow precipitate via centrifugation at 10,000 × g for 15 minutes.

  • Solvent Exchange (Critical Step): Wash the pellet twice with 10 mL of fresh DMF to remove unreacted ZrCl₄ and free linkers. Follow with three washes in 10 mL of absolute methanol 4.

    • Causality: Methanol displaces the high-boiling DMF trapped within the pores. If DMF is left in the pores during vacuum drying, the intense capillary forces during its evaporation will cause the delicate mesoporous framework to collapse.

  • Activation: Dry the powder under dynamic vacuum at 90°C for 12 hours.

    • Causality: This evacuates the pores and thermally removes the coordinated acetic acid, thereby activating the Lewis acid sites required for drug binding 7.

Protocol B: Encapsulation of 5-Fluorouracil (5-FU)

Objective: Load the chemotherapeutic agent deeply into the mesoporous defects of UiO-66-NH₂.

  • Drug Solution Preparation: Dissolve 5-FU in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 2 mg/mL.

  • Incubation: Disperse 20 mg of activated UiO-66-NH₂ into 10 mL of the 5-FU solution. Probe sonicate briefly (10 seconds at 20% amplitude) to ensure a homogenous, aggregate-free suspension.

  • Equilibration: Place the suspension on an orbital shaker at 150 rpm for 24 hours at room temperature in the dark 3.

    • Causality: The extended timeframe allows 5-FU molecules to diffuse deeply into the defect-induced mesopores and coordinate with the exposed Zr sites, rather than just adsorbing to the exterior surface.

  • Separation & Washing: Centrifuge at 12,000 × g for 10 minutes. Collect the supernatant. Wash the loaded MOF (5-FU@UiO-66-NH₂) twice with 2 mL of deionized water to remove loosely surface-bound drug, combining all supernatants 3.

  • Quantification: Measure the absorbance of the combined supernatants at 266 nm using a UV-Vis spectrophotometer. Calculate the Loading Capacity (LC) using the formula: LC (%) =[(Mass of initial drug - Mass of drug in supernatant) / Mass of MOF] × 1008.

Quantitative Data Presentation

The table below summarizes the profound impact of acetic acid modulation on the physicochemical properties and drug-loading efficiency of UiO-66-NH₂.

Modulator Ratio (Acetic Acid : Ligand)Average Particle Size (nm)BET Surface Area (m²/g)Defect Density5-FU Loading Capacity (wt%)
0 (Unmodulated) ~150 - 200 nm~900 m²/gLow~10 - 15%
50:1 ~80 nm~1,200 m²/gModerate~20%
100:1 ~40 - 50 nm~1,400 m²/gHigh~27%

Note: Increasing the modulator ratio beyond 100:1 may lead to excessive defects that compromise the structural integrity of the framework in aqueous media.

References

  • CD Bioparticles.How to Synthesize UiO-66 for Efficient Drug Delivery and Controlled Release.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • Chemistry of Materials (via WPMU CDN).Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework.
  • ResearchGate.Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH).Synthesis and Pharmacokinetics of Nanosized NH2‑UiO‑66 (Zr) Metal-Organic Frameworks.
  • Annals of Translational Medicine (AME Groups).5-FU@DHA-UIO-66-NH2 potentiates chemotherapy sensitivity of breast cancer cells through a microRNA let-7a-dependent mechanism.

Sources

Application

Advanced Curing Protocols for High-Performance Epoxy Resins: Mechanistic Selection and Thermal Validation

Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in Biomedical and Advanced Engineering. Introduction: The Causality of Hardener Selection In advanced materials science—ranging from the pott...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in Biomedical and Advanced Engineering.

Introduction: The Causality of Hardener Selection

In advanced materials science—ranging from the potting of implantable biomedical devices to the matrix formulation of aerospace composites—the base epoxy resin (typically Diglycidyl Ether of Bisphenol A, or DGEBA) is merely a prepolymer. The structural, thermal, and chemical properties of the final thermoset are entirely dictated by the curing agent (hardener) and the thermal profile of the curing cycle.

The curing process is a highly exothermic addition polymerization. The selection of the hardener dictates the reaction kinetics, the cross-link density, and the ultimate glass transition temperature ( Tg​ ) of the polymer network[1]. The relative reactivity of common hardener classes generally follows this ascending order: Phenol < Anhydride < Aromatic Amine < Cycloaliphatic Amine < Aliphatic Amine < Thiol [2][3].

Core Mechanisms of Action
  • Amine Hardeners: Polyfunctional primary amines react via nucleophilic attack on the oxirane (epoxide) ring, forming a secondary amine and a hydroxyl group. The secondary amine can subsequently attack another oxirane ring, forming a tertiary amine and a highly cross-linked 3D network[2].

  • Anhydride Hardeners: Unlike amines, anhydrides typically require elevated temperatures and a catalyst (e.g., tertiary amines or imidazoles) to initiate curing. The anhydride ring opens via reaction with hydroxyl groups present on the epoxy backbone, forming monoesters that subsequently cross-link with the epoxide groups[4]. Anhydrides are highly favored in high-voltage electrical insulation and biomedical encapsulation due to their exceptionally low exotherm, high Tg​ , and excellent property retention at elevated temperatures[3][4].

Hardener Selection Matrix

To achieve specific thermomechanical properties, researchers must select the hardener class that aligns with the intended application. Below is a comparative synthesis of standard curing agents used in advanced R&D.

Hardener ClassCure TemperatureRelative ReactivityKey Thermomechanical PropertiesTypical R&D / Advanced Applications
Aliphatic Amines AmbientHighFast cure, rigid, poor high-temp resistance.Room-temperature adhesives, rapid prototyping.
Cycloaliphatic Amines Ambient to Mild HeatModerateExcellent UV stability, good chemical resistance, higher Tg​ than aliphatics.High-performance industrial coatings, composite matrices.
Aromatic Amines High Heat (150°C+)LowExceptional chemical resistance, very high Tg​ , rigid structure.Aerospace composites, high-temperature structural components[2].
Anhydrides High Heat (120°C+)Very LowLow exotherm, high latency, excellent electrical insulation, high Tg​ .Microelectronics potting, biomedical device encapsulation[3][4].
Thiols (Mercaptans) Ambient (Rapid)Very HighExtremely fast cure (even at 0°C), flexible but lower thermal stability.Rapid-cure DIY adhesives, chemical rock bolt anchors[3].

Protocol 1: Stoichiometric Formulation and Mixing

Scientific Rationale: A self-validating protocol begins with exact stoichiometry. An imbalance in the resin-to-hardener ratio leaves unreacted monomers within the matrix. In biomedical applications, unreacted amines can leach and cause severe cytotoxicity. In structural applications, off-ratio mixing drastically reduces the ultimate Tg​ and mechanical strength.

Step-by-Step Methodology
  • Determine Equivalent Weights:

    • Obtain the Epoxy Equivalent Weight (EEW) from the resin manufacturer (e.g., DGEBA typically has an EEW of ~185-192 g/eq).

    • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the hardener: AHEW=Number of Active HydrogensMolecular Weight of Amine​ .

  • Calculate Mix Ratio: Determine the Parts Per Hundred Resin (phr) required:

    phr=(EEWAHEW​)×100
  • Gravimetric Dispensing: Using an analytical balance (accuracy ±0.01 g), dispense the calculated phr of hardener into the epoxy resin.

  • Homogenization: Mix using a dual-asymmetric centrifugal mixer (e.g., FlackTek) at 2000 RPM for 2 minutes to ensure a homogenous dispersion without introducing excessive shear heat.

  • Vacuum Degassing: Place the mixture in a vacuum chamber at 29 inHg for 5–10 minutes. Causality: Removing entrapped air prevents void formation, which acts as stress concentrators and compromises the dielectric and mechanical integrity of the cured part.

Protocol 2: Isothermal Step-Curing and DSC Validation

Scientific Rationale: Curing highly reactive polymers often leads to vitrification —a phenomenon where the Tg​ of the developing polymer network exceeds the curing temperature, transitioning the material from a rubbery state to a glassy state[1]. Once vitrified, the reaction becomes diffusion-controlled and virtually stops, leaving the epoxy under-cured[5]. To prevent this, a "step-cure" thermal profile is required, followed by rigorous validation using Differential Scanning Calorimetry (DSC)[6][7].

Step-by-Step Methodology
  • Isothermal Step-Cure Execution:

    • Step 1 (Gelation): Heat the degassed formulation to 80°C for 2 hours. This allows the network to build molecular weight and gel without excessive exothermic runaway.

    • Step 2 (Cross-linking): Ramp the temperature to 120°C for 2 hours to drive the reaction past the gel point.

    • Step 3 (Post-Cure): Ramp to 150°C for 1 hour to push the ultimate Tg​ above the application's maximum operating temperature, preventing vitrification[1].

  • DSC Sample Preparation: Precisely weigh 5–10 mg of the uncured mixture and hermetically seal it in an aluminum DSC pan. Prepare a second pan with the fully step-cured sample[6].

  • Dynamic DSC Scan (Total Heat of Reaction): Subject the uncured sample to a dynamic temperature sweep from 25°C to 250°C at a constant heating rate of 10°C/min. Integrate the exothermic peak to determine the total heat of reaction ( ΔHtotal​ )[6][7].

  • Residual Heat Measurement: Subject the step-cured sample to the exact same dynamic scan to measure any residual heat of reaction ( ΔHresidual​ )[6].

  • Degree of Cure ( α ) Calculation: Validate the self-contained system by calculating the conversion percentage:

    α=ΔHtotal​ΔHtotal​−ΔHresidual​​×100

    Acceptance Criteria: A highly optimized R&D protocol should yield a Degree of Cure ( α ) ≥98% .

Experimental Workflow Visualization

The following diagram illustrates the logical relationship between stoichiometric formulation, thermal management, and empirical validation.

Workflow N1 1. Stoichiometric Formulation (Calculate EEW & AHEW) N2 2. Vacuum Degassing (Remove Entrapped Air) N1->N2 N3 3. Isothermal Step-Cure (Prevent Vitrification) N2->N3 N4 4. DSC Thermal Analysis (Measure Heat Flow) N3->N4 N5 5. Degree of Cure (α) Calculation α = (ΔH_tot - ΔH_res) / ΔH_tot N4->N5 N6 Validated Polymer Network (Ready for Application) N5->N6

Fig 1: Experimental workflow for epoxy formulation, step-curing, and DSC thermal validation.

References

  • AZoM. The Unique Benefits of Anhydride Curing in Epoxy Resins. AZo Materials.[Link]

  • ResearchGate. The application of differential scanning calorimetry (DSC) to the study of epoxy resin curing reactions. ResearchGate.[Link]

  • National Institutes of Health (NIH). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. PMC.[Link]

  • ResearchGate. Investigating the curing process of an epoxy resin with DSC, DEA and rotational rheometry. ResearchGate.[Link]

  • Wikipedia. Epoxy. Wikipedia, The Free Encyclopedia.[Link]

Sources

Method

Introduction: From Bench-Scale Chemistry to Global Crop Protection

An In-Depth Guide to the Role of Chemical Synthesis in the Manufacturing of Agricultural Chemicals Agricultural chemicals are the cornerstone of modern agriculture, enabling the high-yield food production required to sup...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Role of Chemical Synthesis in the Manufacturing of Agricultural Chemicals

Agricultural chemicals are the cornerstone of modern agriculture, enabling the high-yield food production required to support a growing global population. At the heart of this industry lies a deep and intricate web of synthetic organic chemistry. The transformation of basic chemical feedstocks into potent and selective active ingredients (AIs) is a complex process that demands precision, efficiency, and a profound understanding of chemical principles. This guide provides an in-depth exploration of the manufacturing processes for key agricultural chemicals, focusing on the pivotal role of chemical intermediates and the protocols that govern their synthesis.

Intermediates are the semi-finished molecular building blocks formed during multi-step syntheses.[1][2] They are critical because they allow manufacturers to break down complex chemical transformations into manageable, controllable, and optimizable stages.[3] This modular approach not only enhances production efficiency and yield but also provides flexibility in sourcing and planning.[3] This document will delve into the specific synthesis pathways for major classes of agrochemicals—herbicides, insecticides, and fungicides—providing detailed protocols and the scientific rationale behind them for researchers and development professionals.

Section 1: Core Principles in Agrochemical Synthesis

The synthesis of an active ingredient is rarely a single-step reaction. It is a carefully orchestrated sequence of chemical transformations. The efficiency of this sequence is paramount, and modern agrochemical manufacturing increasingly incorporates the principles of green chemistry to minimize waste and environmental impact.[4]

1.1 The Centrality of Chemical Intermediates

Chemical intermediates are foundational to agrochemical manufacturing.[2] They represent stable, isolatable compounds along a synthetic route that serve as the direct precursors to the final active ingredient.[1] Their importance cannot be overstated for several reasons:

  • Complexity Management: They break down the synthesis of a complex molecule into simpler, more manageable reaction steps.[3]

  • Purification and Yield Optimization: Isolating an intermediate allows for its purification, which prevents the carry-over of impurities into subsequent steps, ultimately leading to a higher-purity final product and better overall yield.[3]

  • Process Control: Each step can be individually optimized for conditions like temperature, pressure, and catalyst loading, which is crucial when scaling up from the laboratory to an industrial plant.[5][6]

  • Supply Chain Flexibility: Companies can choose to synthesize intermediates in-house or procure them from specialized suppliers, allowing for more resilient and cost-effective manufacturing strategies.[1][3]

1.2 Key Classes of Chemical Reactions

The production of the vast array of agrochemicals relies on a well-established toolbox of organic reactions. These transformations are chosen for their reliability, high yield, and adaptability to industrial-scale equipment.[7][8] Common reaction types include:

  • Nucleophilic Substitution: A cornerstone of synthesis, used to introduce functional groups. For example, in the synthesis of many triazole fungicides, a key step involves the substitution of a leaving group (like a halogen) by the triazole ring.[9]

  • Cycloaddition Reactions: These reactions are vital for forming heterocyclic rings, which are common structural motifs in agrochemicals. The Huisgen 1,3-dipolar cycloaddition, for instance, is a powerful method for creating triazole rings.[10][11]

  • Condensation Reactions: These reactions join two molecules, often with the elimination of a small molecule like water. This is a key process in the synthesis of certain herbicides and insecticide precursors.[12]

  • Redox Reactions: Oxidation and reduction are fundamental for manipulating the functionality of molecules throughout a synthetic pathway.

Section 2: Manufacturing Protocols for Herbicides: The Case of Glyphosate

Glyphosate is one of the most widely used broad-spectrum herbicides in the world.[13] Its manufacturing process is a prime example of large-scale industrial organic synthesis.

2.1 Synthesis Pathways of Glyphosate

There are two primary industrial routes for synthesizing glyphosate, both of which are highly optimized for cost and efficiency.[14]

  • Iminodiacetic Acid (IDA) Route: This process reacts iminodiacetic acid with formaldehyde and phosphorous acid.[14]

  • Glycine Route: This pathway, often used in China, starts with the more basic raw material glycine.[12] It involves the condensation of glycine with formaldehyde, followed by reaction with a phosphite ester and subsequent hydrolysis.

The Glycine route is an excellent illustration of a multi-step synthesis involving key intermediates.

Logical Workflow for Glyphosate Synthesis (Glycine Route)

This diagram illustrates the key transformations from basic raw materials to the final active ingredient, highlighting the formation of critical intermediates.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Phosphonomethylation cluster_2 Step 3: Hydrolysis (Acid Splitting) Glycine Glycine Cond_Product Glycine-Formaldehyde Condensation Product Glycine->Cond_Product Formaldehyde Paraformaldehyde Formaldehyde->Cond_Product Intermediate N-Dialkyl(phosphonomethyl)glycine (Intermediate) Cond_Product->Intermediate Reaction Phosphite Dialkyl Phosphite Phosphite->Intermediate Glyphosate Glyphosate (Final Product) Intermediate->Glyphosate Acid Hydrolysis

Caption: Workflow for the industrial synthesis of Glyphosate via the Glycine route.

2.2 Protocol 1: Laboratory-Scale Synthesis of Glyphosate via Glycine Route

This protocol outlines the fundamental steps for synthesizing glyphosate in a laboratory setting, based on the principles of the industrial Glycine process.[12]

Objective: To synthesize N-(phosphonomethyl)glycine (Glyphosate) from glycine, paraformaldehyde, and dialkyl phosphite.

Materials:

  • Glycine

  • Paraformaldehyde

  • Methanol (or other C1-C4 monohydric alcohol)

  • Triethylamine (tertiary amine catalyst)

  • Dialkyl phosphite (e.g., dimethyl phosphite)

  • Hydrochloric acid (for hydrolysis)

  • Reaction vessel (e.g., 500mL four-neck round-bottom flask) with reflux condenser, thermometer, and mechanical stirrer.[12]

Procedure:

  • Step 1: Formation of the Condensation Product.

    • Charge the reaction vessel with glycine, paraformaldehyde, methanol, and triethylamine.[12]

    • Rationale: Glycine and formaldehyde undergo a condensation reaction, catalyzed by the tertiary amine, to form an intermediate. Methanol acts as the solvent.

    • Heat the mixture under stirring. The reaction temperature is typically maintained between 20-80°C.[12]

    • Monitor the reaction for completion (e.g., by TLC or disappearance of starting materials).

  • Step 2: Phosphonomethylation.

    • Once the initial condensation is complete, cool the reaction mixture slightly.

    • Slowly add dialkyl phosphite to the vessel containing the glycine-formaldehyde condensation product.[12]

    • Rationale: The dialkyl phosphite adds to the intermediate formed in Step 1 to create the phosphonate ester, a key glyphosate precursor.

    • Maintain the reaction temperature between 20-90°C with continued stirring until the reaction is complete.[12]

  • Step 3: Desolvation and Hydrolysis (Acid Splitting).

    • Remove the solvent (methanol) and excess triethylamine under reduced pressure.

    • Add a concentrated acid, such as hydrochloric acid, to the residue.

    • Heat the mixture to reflux to hydrolyze the phosphonate ester and any other protecting groups.

    • Rationale: The acid-catalyzed hydrolysis (acid splitting) cleaves the alkyl groups from the phosphorus atom, yielding the final phosphonic acid moiety of glyphosate.

  • Step 4: Isolation and Purification.

    • Cool the reaction mixture to induce crystallization of the glyphosate product.

    • Isolate the solid product by filtration.

    • Wash the crude product with cold water or an appropriate solvent to remove impurities.

    • Dry the purified glyphosate powder. The final product is typically a white crystalline solid.

2.3 Quality Control in Glyphosate Production

Rigorous quality control (QC) is essential to ensure the final product meets regulatory specifications for purity and safety.[15][16]

ParameterMethodSpecificationRationale
Purity (Assay) High-Performance Liquid Chromatography (HPLC)>95%Ensures efficacy and meets regulatory standards.
Residual Solvents Gas Chromatography (GC)Varies by solventConfirms that manufacturing solvents are removed to safe levels.
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS)< 20 ppmPrevents contamination of soil and water with toxic metals.
Insoluble Matter Gravimetric Analysis< 0.5%Ensures the product will dissolve properly for application.

Section 3: Manufacturing Protocols for Insecticides

The insecticide market is diverse, with multiple chemical classes targeting different biological mechanisms in pests. Neonicotinoids and diamides are two highly significant classes.

3.1 Neonicotinoid Insecticides

Neonicotinoids are neuro-active insecticides that act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[17][18] This mode of action provides high efficacy against a wide range of sucking insects.[19][20] The first commercial neonicotinoid, imidacloprid, was synthesized by coupling a chloropyridyl moiety with an N-nitro-substituted imidazolidine ring.[17]

Logical Workflow for Neonicotinoid Synthesis

This generalized diagram shows the convergent synthesis approach common for many neonicotinoids, where two key intermediate fragments are prepared separately and then combined.

Caption: Convergent synthesis strategy for neonicotinoid insecticides.

3.2 Protocol 2: Synthesis of a Neonicotinoid Analog via Condensation

This protocol describes a key reaction for forming a neonicotinoid analog, based on the cyclization condensation of multiple intermediates.[21]

Objective: To synthesize a novel neonicotinoid analog by reacting a pyridyl-substituted imidazolidine intermediate with a cyanoacrylate intermediate and an aromatic aldehyde.

Materials:

  • Intermediate 1: Cyanoacrylate derivative

  • Intermediate 2: Pyridyl(thiazolyl)methyl-2-substituted-methylideneimidazolidine

  • Aromatic aldehyde

  • Piperidine (base catalyst)

  • Acetonitrile (solvent)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a suitable reaction flask, dissolve Intermediate 2 in acetonitrile.[21]

    • Add Intermediate 1 and the selected aromatic aldehyde to the solution.

    • Rationale: Acetonitrile is a polar aprotic solvent suitable for this type of condensation reaction. The three components are the building blocks for the final complex structure.

  • Catalysis and Reaction:

    • Add a catalytic amount of piperidine to the reaction mixture.[21]

    • Rationale: Piperidine acts as a base to facilitate the condensation and cyclization reactions.

    • Heat the mixture to reflux under constant stirring. The reaction time can vary, often up to 18 hours.[21]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

    • The resulting crude product may be a solid or a viscous oil.

  • Purification:

    • Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

    • Rationale: Purification is critical to remove unreacted starting materials and side products, yielding the pure neonicotinoid analog.

    • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure.[21]

Section 4: Manufacturing Protocols for Fungicides: The Triazole Class

Triazole fungicides are a vital class of agrochemicals used to protect a wide variety of crops from fungal pathogens.[9] Their primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of fungal cell membranes.[9][10]

4.1 Synthesis of Triazole Fungicides

A common and efficient method for synthesizing 1,2,4-triazole fungicides is the nucleophilic substitution reaction between a halogenated intermediate (typically an α-chloro ketone) and 1,2,4-triazole in the presence of a base.[9]

Logical Workflow for Triazole Fungicide Synthesis

This diagram outlines the straightforward nucleophilic substitution pathway for creating a triazole fungicide from key intermediates.

G cluster_0 Starting Materials cluster_1 Nucleophilic Substitution Reaction cluster_2 Product Isolation & Purification Chloro_Ketone α-Chloro Ketone Intermediate (e.g., 2-Chloro-1-(aryl)ethanone) Reaction_Vessel Reaction under Reflux in Acetonitrile Chloro_Ketone->Reaction_Vessel Triazole 1,2,4-Triazole Triazole->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Work-up (Filtration, Concentration) Final_Product Purified Triazole Fungicide Crude_Product->Final_Product Purification (e.g., Chromatography)

Caption: Synthesis workflow for a 1,2,4-triazole fungicide via nucleophilic substitution.

4.2 Protocol 3: Synthesis of a 1-(Aryl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol provides a detailed method for synthesizing a triazole fungicide based on a published procedure.[9]

Objective: To synthesize a triazole fungicide via the reaction of an α-chloro ketone with 1,2,4-triazole.

Materials:

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup:

    • Combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, 1,2,4-triazole, and potassium carbonate in the round-bottom flask.[9]

    • Add acetonitrile as the solvent.

    • Rationale: Potassium carbonate is a mild base that deprotonates the triazole, making it a more potent nucleophile. Acetonitrile is an effective solvent that facilitates the reaction at its reflux temperature (~82°C).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.[9]

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them with TLC. The disappearance of the starting chloro-ketone indicates completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride byproduct).[9]

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile, yielding the crude product.[9]

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic solution sequentially with water and then brine.[9]

    • Rationale: The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begin the drying process.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure triazole fungicide.[9]

4.3 Representative Fungicidal Activity Data

The efficacy of newly synthesized fungicides is determined through bioassays. The data is often presented as the half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher fungicidal activity.[9]

Fungal PathogenRepresentative EC₅₀ (µg/mL) for Triazoles
Aspergillus niger10-50
Fusarium oxysporum5-25
Rhizoctonia solani1-10
Sclerotinia sclerotiorum0.5-5
Note: Data is representative and compiled from typical ranges for active triazole compounds.[9][11]

Section 5: Quality Control, Safety, and Regulatory Adherence

The manufacturing of agricultural chemicals is a highly regulated field. Adherence to strict quality control, safety protocols, and regulatory frameworks is not optional—it is a requirement for legal operation and market access.[22][23]

5.1 Analytical Quality Control (AQC)

A robust quality control system is the backbone of trustworthy manufacturing.[15] It ensures that every batch of product is safe, effective, and compliant with all regulations.[24]

  • Methodology: Advanced analytical techniques such as chromatography (HPLC, GC) and spectroscopy are employed to verify the identity, purity, and concentration of active ingredients and intermediates.[15][25]

  • Standards: High-purity reference materials are used to calibrate analytical instruments and validate test results, ensuring accuracy and consistency.[26][27]

  • Documentation: Every step, from raw material testing to final product analysis, must be meticulously documented to ensure traceability and facilitate audits.[28]

5.2 Safety Protocols and Environmental Stewardship

Handling the potent chemicals involved in agrochemical synthesis requires stringent safety measures to protect workers and the environment.[28][29]

  • Personal Protective Equipment (PPE): Workers must use appropriate PPE, including chemical-resistant gloves, splash-proof goggles, respirators, and protective clothing.[30][31]

  • Chemical Storage and Handling: Chemicals must be stored in designated, well-ventilated, and secure areas in their original containers.[30][32] Strict procedures for transferring and mixing chemicals must be followed to prevent spills and accidental exposure.[29]

  • Regulatory Compliance: Manufacturers must comply with national and international regulations, such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States, which governs the registration, distribution, sale, and use of pesticides.[33] Adherence to international standards like those from the ISO (e.g., ISO 9001 for quality management, ISO 14001 for environmental management) is also critical.[34]

Conclusion

The synthesis of agricultural chemicals is a sophisticated discipline that combines the principles of organic chemistry with the rigors of industrial engineering and regulatory science. The journey from simple raw materials to a finished crop protection product is enabled by the strategic use of chemical intermediates, which allow for controlled, efficient, and scalable manufacturing. The detailed protocols for herbicides, insecticides, and fungicides presented here illustrate the precision and scientific rationale required at each step. For researchers and professionals in the field, a deep understanding of these synthetic pathways, coupled with an unwavering commitment to quality, safety, and sustainability, is essential for driving innovation and ensuring that modern agriculture can continue to meet global demands safely and effectively.

References

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  • Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Some Triazole Derivatives as Potential Fungicides. J-STAGE. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC. National Center for Biotechnology Information. [Link]

  • Understanding Agrochemical Intermediates: Key Insights for the Pharmaceutical Industry. Medium. [Link]

  • Advances in the Synthesis of Neonicotinoids - ResearchGate. ResearchGate. [Link]

  • Innovations in Agrochemical and Pharma Intermediates - Reachem - Industrial Chemical Manufacturers. Reachem. [Link]

  • Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. ResearchGate. [Link]

  • Neonicotinoid - Wikipedia. Wikipedia. [Link]

  • Design, Synthesis, and Insecticidal Activities of Novel Analogues of Neonicotinoids: Replacement of Nitromethylene with Nitroconjugated System | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link]

  • Role of modern chemistry in sustainable arable crop protection - PMC - NIH. National Center for Biotechnology Information. [Link]

  • How are herbicides produced? - Knowledge - Zhejiang Rayfull Chemicals Co., Ltd. Rayfull. [Link]

  • The Do's and Don'ts of Quality Control in Agrochemicals: A Guide for Chemists - Expertia AI. Expertia AI. [Link]

  • CN1939926A - Production of glyphosate by glycine method - Google Patents.
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) A model batch scale process for the production of Glyphosate with the scale of operation of up to 3000 tonnes per year. - ResearchGate. ResearchGate. [Link]

  • CN104273130A - A kind of production process of herbicide - Google Patents.
  • Chemical Safety in Agriculture: Tips and Best Practices. EHS. [Link]

  • Design, Synthesis, and Insecticidal Evaluation of Neonicotinoids with Conjugated Diene | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. MDPI. [Link]

  • manufacturing of glyphosate involves complex chemical processes - Wahal Engineers. Wahal Engineers. [Link]

  • How to Start a Glyphosate Manufacturing Business? - Niir Project Consultancy Services. NPCS. [Link]

  • 5 Safety Tips To Protect Your Family And Farmers From Hazardous Chemicals. Grinnell Mutual. [Link]

  • How to Make Pesticides, Insecticides, Fungicides, and Herbicides: The Complete Handbook. NPCS. [Link]

  • Agrochemical Regulations: What you need to know - Auxilife. Auxilife. [Link]

  • Chemical Reactions in Agriculture and Industry - Prezi. Prezi. [Link]

  • Handling of chemicals for farm safety - Safe Ag Systems. Safe Ag Systems. [Link]

  • US1541753A - Process of making an insecticide and a fungicide - Google Patents.
  • Agrochemical Manufacturing Technology: Pesticide & Insecticide Production Process, Formulations and Plant Setup - Engineers India Research Institute. EIRI. [Link]

  • CropLife SA Article : Quality control in the production of agrochemicals. Croplife. [Link]

  • Safe handling of agricultural chemicals - Farm Management. PennState Extension. [Link]

  • Formulation & Manufacturing Processes for Production of Pesticides, Insecticides, Fungicides and Herbicides | PPTX - Slideshare. Slideshare. [Link]

  • Agro Chemicals Standards | High-Quality Pharmaceutical Reference Standard. Astandards. [Link]

  • Insecticides and Fungicides. University of California, Berkeley. [Link]

  • The Importance of Chemistry in Agriculture: 2025 Research - Crazy For Chem. Crazy For Chem. [Link]

  • Important safety measures for pesticide use - Potatoes SA. Potatoes SA. [Link]

  • ISO Certifications for Pesticide Manufacturing Businesses, Requirements and Benefits. Pacific Cert. [Link]

  • Discovery of Agrochemicals. Syngenta. [Link]

  • Quality control of Pesticide Products – Guidelines for National Laboratories - FAO.org. Food and Agriculture Organization of the United Nations. [Link]

  • Regulatory and policy frameworks - CropLife AME. CropLife AME. [Link]

  • Agrochemical Regulatory Strategy For US Market - ChemCopilot. ChemCopilot. [Link]

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  • QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. European Commission. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1H-imidazol-1-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the synthesis of 2-Methyl-1H-imidazol-1-amine. This guide is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Methyl-1H-imidazol-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis of N-amino heterocycles can be non-trivial, often plagued by issues of low reactivity, competing side reactions, and purification difficulties. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2-Methyl-1H-imidazol-1-amine?

A1: The most direct and common strategy for synthesizing 2-Methyl-1H-imidazol-1-amine is through the electrophilic N-amination of 2-methylimidazole. This involves deprotonating 2-methylimidazole with a strong base to form the corresponding imidazolide anion, which then acts as a nucleophile to attack an electrophilic aminating agent. Alternative, more complex routes such as ring-closing reactions or rearrangements exist but are less common for this specific target.[1][2]

Q2: Why is a strong base typically required for this reaction?

A2: 2-Methylimidazole has a pKa of approximately 7.85 for its conjugate acid. For the imidazole ring to be sufficiently nucleophilic to attack the aminating agent, it must be deprotonated. While weaker bases like potassium carbonate may be sufficient for highly reactive electrophiles (like alkyl iodides in N-alkylation), electrophilic amination often requires near-complete deprotonation to achieve reasonable yields.[3] Strong bases such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous aprotic solvent are therefore recommended to drive the initial deprotonation equilibrium to completion.[3]

Q3: What are the most common side reactions that lower the yield?

A3: Several side reactions can compete with the desired N-amination, leading to reduced yields. These include:

  • Reaction at the C2 position: Although the N1 position is the most nucleophilic after deprotonation, side reactions at other positions on the ring can occur under certain conditions.

  • Decomposition: Both the starting material and the N-aminated product can be unstable at elevated temperatures or in the presence of strong bases or oxidizing agents.

  • Byproducts from the aminating agent: Electrophilic aminating agents can be unstable and may decompose or participate in self-condensation reactions.

  • Formation of isomeric byproducts: While 2-methylimidazole exists as equivalent tautomers (amination at N1 or N3 yields the same product), impurities in starting materials can lead to other byproducts.[4]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a moderately polar mobile phase, such as Dichloromethane:Methanol (e.g., 95:5 or 90:10), often with a small amount of triethylamine or ammonia (e.g., 0.5-1%) to prevent the basic compounds from streaking on the acidic silica gel plate.[4][5] The starting 2-methylimidazole and the more polar 2-Methyl-1H-imidazol-1-amine product should have distinct Rf values. Visualization can be achieved using UV light (254 nm) and staining with potassium permanganate or ninhydrin, which is specific for primary amines.[5]

Troubleshooting Guide: Low Yield & Purification Issues

This section addresses the most common and frustrating issues encountered during the synthesis.

Issue 1: Low or No Conversion of 2-Methylimidazole

Question: I've run the reaction, but TLC analysis shows mostly unreacted starting material. What went wrong?

Answer: This is a classic problem often traced back to insufficient activation of the nucleophile or suboptimal reaction conditions.

  • Potential Cause A: Incomplete Deprotonation.

    • Explanation: The nucleophilicity of the 2-methylimidazole is highly dependent on its deprotonation. If a base is too weak or if protic impurities (like water) are present, the imidazolide anion will not form in sufficient concentration.

    • Solution:

      • Use a Stronger Base: Switch to sodium hydride (NaH, 60% dispersion in mineral oil) or a soluble base like KHMDS. NaH is a powerful, non-nucleophilic base ideal for this purpose.[3]

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon). Even trace amounts of water will quench the base and the imidazolide anion.

      • Allow Sufficient Time for Deprotonation: After adding the base to the 2-methylimidazole solution, stir the mixture at room temperature or with gentle warming for at least 30-60 minutes before adding the aminating agent to ensure complete formation of the anion.

  • Potential Cause B: Poor Choice or Quality of Aminating Agent.

    • Explanation: Not all aminating agents are created equal. Their reactivity and stability vary significantly. The agent may have degraded during storage or may not be reactive enough for this specific substrate.

    • Solution:

      • Select a Reactive Agent: Hydroxylamine-O-sulfonic acid (HOSA) is a common choice but can be harsh. O-diphenylphosphinylhydroxylamine (DPPH) or O-(mesitylenesulfonyl)hydroxylamine (MSH) are often more effective and provide better yields in difficult aminations. Chloramine-T can also be used, though it may require specific conditions to be effective.[1]

      • Verify Reagent Quality: If possible, use a freshly opened bottle of the aminating agent or one that has been stored properly under inert gas and protected from moisture.

  • Potential Cause C: Suboptimal Temperature.

    • Explanation: Many N-amination reactions require thermal energy to overcome the activation barrier. Running the reaction at too low a temperature can result in extremely slow conversion.

    • Solution:

      • Systematic Temperature Increase: After adding the aminating agent at a low temperature (e.g., 0 °C) to control any initial exotherm, allow the reaction to slowly warm to room temperature. If no conversion is observed by TLC, gradually heat the reaction to 40-60 °C.[3]

      • Monitor for Decomposition: Be cautious, as excessive heat can cause decomposition of the product or reagents.[6] Monitor the TLC for the appearance of new, undesired spots at higher temperatures.

Issue 2: Complex Reaction Mixture and Difficult Purification

Question: The reaction worked, but I have a mixture of products, and the desired amine is difficult to isolate. How can I improve purification?

Answer: This issue highlights the importance of both the reaction work-up and the final purification technique. The basic and polar nature of 2-Methyl-1H-imidazol-1-amine presents unique challenges.

  • Potential Cause A: Inefficient Work-up and Extraction.

    • Explanation: The product is a basic amine, which can be protonated and become water-soluble in neutral or acidic conditions, leading to significant loss during aqueous extraction.

    • Solution:

      • Careful Quenching: After the reaction is complete, cool it to 0 °C and quench it very slowly with a saturated aqueous solution of sodium bicarbonate or ammonium chloride, not a strong acid.

      • Basify Before Extraction: Before extracting with an organic solvent (e.g., Ethyl Acetate or Dichloromethane), ensure the aqueous layer is basic (pH > 10) by adding 1M NaOH or solid K₂CO₃.[5] This ensures the product is in its freebase form and will partition into the organic layer.

      • Use a More Polar Solvent: If the product has poor solubility in standard extraction solvents, try a more polar solvent like a 9:1 mixture of Dichloromethane:Isopropanol.

  • Potential Cause B: Co-elution During Column Chromatography.

    • Explanation: The polarity of the product can be very close to that of unreacted starting material or certain byproducts, making separation on silica gel difficult. The basic nature of the amine can also cause significant tailing (streaking) on the column.

    • Solution:

      • Optimize the Mobile Phase: A standard eluent system is Dichloromethane (DCM) with a gradient of Methanol (MeOH). Critically, add a small amount of a basic modifier to the mobile phase to suppress tailing. A common and effective system is DCM:MeOH with 1% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[4][7]

      • Consider an Alternative Stationary Phase: If separation on silica gel is still problematic, consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds.

      • Salt Formation and Recrystallization: For final polishing, the product can be converted to a salt (e.g., hydrochloride salt by adding HCl in ether). This salt can often be purified by recrystallization, and the freebase can be recovered afterward.[5]

Data Summary & Recommended Parameters

The following tables summarize key parameters for optimizing the synthesis.

Table 1: Comparison of Common Electrophilic Aminating Agents

Aminating AgentStructureTypical ConditionsProsCons
Hydroxylamine-O-sulfonic acid (HOSA) H₂NOSO₃HAqueous or alcoholic solvent, often with baseInexpensive, commercially availableCan be harsh, may require pH control, potential for sulfonation byproducts
O-(Mesitylenesulfonyl)hydroxylamine (MSH) Mes-SO₂ONH₂Anhydrous THF or DMF with a strong baseHighly reactive, often gives good yieldsCan be thermally unstable, requires careful handling
Chloramine-T trihydrate Tos-N(Cl)Na · 3H₂OTHF, often with imidazolium salt intermediate[1]Commercially available solidTosyl group may require removal, can act as an oxidant
O-Diphenylphosphinylhydroxylamine (DPPH) Ph₂P(O)ONH₂Anhydrous THF or DME with a strong baseGood reactivity, clean reactionsMore expensive, requires synthesis

Table 2: Recommended Reaction Conditions for N-Amination of 2-Methylimidazole

ParameterRecommendedRationale & Comments
Starting Material 2-MethylimidazoleEnsure it is dry before use.
Base Sodium Hydride (NaH), 1.1 - 1.2 eq.Ensures complete deprotonation. Handle with care under inert atmosphere.[3]
Solvent Anhydrous THF or DMFPolar aprotic solvents that solvate the imidazolide anion well. DMF may increase reaction rates but is harder to remove.[3][8]
Temperature 0 °C to 60 °CAdd reagents at 0 °C, then warm as needed. Monitor by TLC to find the optimal temperature.[3]
Atmosphere Nitrogen or ArgonEssential for preventing the quenching of the strong base and anion by moisture or oxygen.
Work-up Quench with sat. NaHCO₃(aq), basify to pH > 10Ensures the product is in the freebase form for efficient extraction into the organic phase.[5]
Visual Workflow & Diagrams

A logical workflow is essential for systematically troubleshooting poor reaction outcomes.

G cluster_deprotonation cluster_reagent cluster_conditions start Low Yield or No Reaction check_deprotonation Problem: Incomplete Deprotonation? start->check_deprotonation check_reagent Problem: Aminating Agent Issue? start->check_reagent check_conditions Problem: Suboptimal Conditions? start->check_conditions solution_base Solution: - Use Stronger Base (NaH) - Ensure Anhydrous Conditions - Allow Time for Deprotonation check_deprotonation->solution_base Verify Base & Solvent solution_reagent Solution: - Use a More Reactive Agent (e.g., MSH) - Verify Reagent Quality check_reagent->solution_reagent Evaluate Aminating Agent solution_conditions Solution: - Warm Reaction Systematically (e.g., RT to 60°C) - Monitor by TLC check_conditions->solution_conditions Optimize Temp. & Time success Improved Yield solution_base->success solution_reagent->success solution_conditions->success

Caption: A logical workflow for troubleshooting low yield in the synthesis of 2-Methyl-1H-imidazol-1-amine.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-imidazol-1-amine via N-Amination

Disclaimer: This is a representative protocol based on established principles of N-amination. It should be adapted and optimized for your specific laboratory conditions. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: Dry a 100 mL three-neck round-bottom flask and magnetic stir bar in an oven at 120 °C overnight. Assemble the flask with a reflux condenser, a thermometer, and a rubber septum, and allow it to cool to room temperature under a steady stream of dry nitrogen.

  • Deprotonation: To the flask, add 2-methylimidazole (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Stir to dissolve. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature.

    • Note: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete deprotonation.

  • Amination: Cool the suspension to 0 °C in an ice bath. In a separate dry flask, dissolve O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.05 eq) in a minimal amount of anhydrous THF.

  • Add the MSH solution dropwise to the cold imidazolide suspension via syringe over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 90:10 DCM:MeOH + 1% NH₄OH). If the reaction is sluggish, gently heat the mixture to 40-50 °C and monitor.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Add deionized water and transfer the mixture to a separatory funnel. Make the aqueous layer basic to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane + 1% Triethylamine). Pack a glass chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting with 100% DCM (+ 1% TEA).

    • Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout). A typical gradient might be: 100% DCM -> 98:2 DCM:MeOH -> 95:5 DCM:MeOH -> 90:10 DCM:MeOH.

  • Fraction Collection: Collect fractions and monitor them by TLC. The product is typically a fluorescent spot under UV light and will stain with ninhydrin.

  • Final Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield 2-Methyl-1H-imidazol-1-amine, typically as an off-white or pale yellow solid/oil. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.[9]

References
  • BenchChem. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • BenchChem. Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • BenchChem. Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies.
  • BenchChem. Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry - ACS Publications.
  • BenchChem. Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.

Sources

Optimization

Imidazole Synthesis Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with regioselectivity, complex reaction mixtures, and low yields when cons...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with regioselectivity, complex reaction mixtures, and low yields when constructing imidazole scaffolds. Whether you are utilizing the classical Debus-Radziszewski multicomponent reaction or the TosMIC-driven Van Leusen synthesis, success relies on understanding the mechanistic causality behind your experimental choices.

This guide abandons generic advice in favor of highly technical, self-validating protocols and targeted troubleshooting to help you optimize your synthetic workflows.

Part 1: Troubleshooting FAQs

Section A: Debus-Radziszewski & Multicomponent Reactions (MCRs)

Q1: I am getting a mixture of tri- and tetrasubstituted imidazoles in my 4-component reaction (diketone, aldehyde, amine, ammonium acetate). How do I push the selectivity toward the tetrasubstituted product? A1: This is a classic issue of competitive condensation. In the 4-component Debus-Radziszewski reaction, ammonia (generated from ammonium acetate) and the primary amine compete to attack the 1,2-diketone intermediate[1]. To drive selectivity toward the 1,2,4,5-tetrasubstituted product, you must modulate the electrophilicity of the intermediates. The use of tetrafluoroborate-based catalysts, specifically solid-supported 1, selectively stabilizes the iminium ion derived from the primary amine over the ammonia-derived species[1]. This thermodynamic stabilization pushes the equilibrium almost entirely toward the tetrasubstituted imidazole, suppressing the trisubstituted byproduct[1].

Q2: My reaction with an unsymmetrical 1,2-dicarbonyl is yielding poor regioselectivity. How can I control the outcome? A2: Regioselectivity in this pathway is governed by the differential electrophilicity and steric hindrance of the two carbonyl carbons[2]. To improve regiocontrol, introduce transition metal Lewis acids (such as2)[2]. These metals coordinate preferentially to the less sterically hindered carbonyl, directing the initial nucleophilic attack of the amine[2]. Additionally, switching from conventional heating to microwave irradiation provides the rapid thermodynamic push needed to favor the more stable regioisomer, often reducing reaction times to under 25 minutes while improving the isomeric ratio[2][3].

Section B: Van Leusen Reaction & TosMIC Chemistry

Q3: The classic Van Leusen reaction gives me 1,5-disubstituted imidazoles, but I need the 1,4-disubstituted regioisomer. What is the best approach? A3: The standard Van Leusen synthesis relies on a base-catalyzed[3+2] cycloaddition, where the bulky tosyl group of TosMIC dictates the formation of 1,5-disubstituted imidazoles[4][5]. To invert this regioselectivity, you must alter the mechanistic pathway. By shifting to acidic conditions and employing a neighboring group assistance strategy, you can achieve 1,4-disubstitution[5]. Reacting aryl methyl ketones and 2-aminobenzyl alcohols with TosMIC in the presence of an 5 changes TosMIC's role to a C1N1 "two-atom synthon" in a formal [2+2+1] annulation[5]. The -CH₂OH group assists in directing the cyclization, reliably yielding 1,4-disubstituted imidazoles[5].

Q4: I am experiencing low yields and complex mixtures when using TosMIC. What could be going wrong? A4: TosMIC is highly prone to polymerization and degradation under harsh basic conditions (e.g., strong alkoxides at elevated temperatures)[4]. If you observe complex mixtures, switch to milder bases (like K₂CO₃ or DBU) and lower the temperature. Alternatively, utilize the4 variant[4][6]. By generating the aldimine in situ from an aldehyde and amine, you bypass the instability of isolated imines and minimize the time TosMIC spends in a highly basic, reactive environment[4].

Section C: Workup and Purification

Q5: How can I efficiently separate the imidazole product from unreacted starting materials without relying on column chromatography? A5: Exploit the amphoteric nature of the imidazole ring. Imidazoles have a basic pyridine-like nitrogen (conjugate acid pKa ~7). Instead of immediate chromatography, perform a targeted acid-base extraction. Quench the reaction with 1M HCl to protonate the imidazole, driving it into the aqueous layer as a water-soluble salt. Unreacted diketones, aldehydes, and TosMIC will remain in the organic phase. Separate the layers, wash the aqueous phase with ethyl acetate to remove trace organics, and then basify the aqueous layer to pH 9-10 using NaOH or Na₂CO₃. The free-base imidazole will precipitate out and can be collected via vacuum filtration.

Part 2: Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for various imidazole synthesis methodologies to help you select the optimal route for your target scaffold.

Synthetic MethodTarget ScaffoldKey Reagents / CatalystTypical YieldSelectivity & Notes
Debus-Radziszewski (4-MCR) 1,2,4,5-TetrasubstitutedHBF₄-SiO₂ or Zn(BF₄)₂85–95%Highly selective over trisubstituted byproducts; catalyst is recyclable[1].
Debus-Radziszewski (Ultrasound) 2,4,5-TrisubstitutedMOPS Catalyst89–97%Eco-friendly, short reaction time; avoids harsh thermal degradation[7].
Classic Van Leusen 1,5-DisubstitutedTosMIC, K₂CO₃, MeOH70–85%Standard base-catalyzed [3+2] cycloaddition; sensitive to strong bases[4].
Modified Van Leusen 1,4-DisubstitutedTosMIC, I₂/FeCl₃, DMSO65–80%Utilizes neighboring group assistance (-CH₂OH) under acidic conditions[5].

Part 3: Mechanistic Pathway Visualizations

DR_Pathway Start 1,2-Diketone + Aldehyde Intermediate Competitive Condensation Start->Intermediate Amine Primary Amine + NH4OAc Amine->Intermediate TriSub 2,4,5-Trisubstituted Imidazole Intermediate->TriSub Weak acid/No catalyst (Ammonia attacks) TetraSub 1,2,4,5-Tetrasubstituted Imidazole Intermediate->TetraSub Zn(BF4)2 or HBF4-SiO2 (Amine attacks)

Caption: Mechanistic divergence in the multicomponent Debus-Radziszewski imidazole synthesis.

VL_Pathway TosMIC TosMIC (Isocyanide) Iso15 1,5-Disubstituted Imidazole TosMIC->Iso15 [3+2] Cycloaddition (Basic Conditions) Iso14 1,4-Disubstituted Imidazole TosMIC->Iso14 [2+2+1] Annulation (I2/FeCl3, Acidic) Aldimine Aldimine (Base catalyzed) Aldimine->Iso15 Ketone Aryl Methyl Ketone + 2-Aminobenzyl Alcohol Ketone->Iso14

Caption: Regioselectivity control in the Van Leusen reaction using neighboring group assistance.

Part 4: Self-Validating Experimental Protocols

Protocol A: Selective Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles via HBF₄-SiO₂ Catalysis

This protocol utilizes thermodynamic control to prevent the formation of trisubstituted byproducts.

  • Reaction Setup: In a 50 mL round-bottom flask, combine the 1,2-diketone (1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), and ammonium acetate (1.2 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add 5 mol% of solid-supported HBF₄-SiO₂ catalyst to the mixture. Causality: The solid acid selectively stabilizes the iminium intermediate formed by the primary amine.

  • Reflux & Validation: Heat the mixture to reflux. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Self-Validation Check: The reaction is complete (typically 1-2 hours) when the diketone spot completely disappears and a single, highly UV-active spot (the tetrasubstituted product) dominates, with no lower-Rf trisubstituted byproduct visible.

  • Catalyst Recovery: While the mixture is still hot, perform a hot filtration to remove and recover the heterogeneous HBF₄-SiO₂ catalyst.

  • Isolation: Allow the filtrate to cool to room temperature. The target imidazole will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Universal Acid-Base Extraction Workup for Imidazoles

Use this protocol to bypass column chromatography when unreacted starting materials remain.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., ethanol, methanol).

  • Acidic Partitioning: Dissolve the crude residue in 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 20 mL of 1M HCl and shake vigorously. Causality: The basic imidazole nitrogen protonates, forming a water-soluble hydrochloride salt.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the upper EtOAc layer (containing unreacted diketones, aldehydes, and TosMIC).

  • Basification & Validation: Place the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9-10. Self-Validation Check: The solution will transition from clear to highly cloudy as the free-base imidazole precipitates out of the aqueous solution.

  • Final Collection: Extract the cloudy aqueous layer with fresh EtOAc (3 x 15 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the pure imidazole. Alternatively, if the precipitate is highly crystalline, simply collect it via vacuum filtration.

Sources

Troubleshooting

Identifying and removing impurities from 2-Methyl-1H-imidazol-1-amine

Technical Support Center: 2-(2-methyl-1H-imidazol-1-yl)ethanamine A Senior Application Scientist's Guide to Identification and Removal of Synthesis-Related Impurities Welcome to the technical support center for 2-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-methyl-1H-imidazol-1-yl)ethanamine

A Senior Application Scientist's Guide to Identification and Removal of Synthesis-Related Impurities

Welcome to the technical support center for 2-(2-methyl-1H-imidazol-1-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The following content addresses common challenges encountered during the purification of this compound, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

A note on nomenclature: The user topic specified "2-Methyl-1H-imidazol-1-amine." Our guide focuses on the more commonly synthesized and documented derivative, 2-(2-methyl-1H-imidazol-1-yl)ethanamine , which is prepared from 2-methylimidazole. The principles and techniques discussed are broadly applicable to the purification of related basic imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(2-methyl-1H-imidazol-1-yl)ethanamine after synthesis?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route, most commonly the N-alkylation of 2-methylimidazole with a 2-haloethylamine reagent.[1] Understanding the potential side reactions is the first step toward devising an effective purification strategy.

The primary impurities can be categorized as follows:

Impurity ClassSpecific ExamplesOrigin and Rationale
Unreacted Starting Materials 2-Methylimidazole, 2-ChloroethylamineThese arise from incomplete reaction conversion. 2-Methylimidazole, being a basic and polar solid, can be particularly challenging to remove from the similarly basic product.[2]
Isomeric Byproducts 2-(2-Methyl-1H-imidazol-3-yl)ethanamineAlkylation can occur at either of the two nitrogen atoms in the 2-methylimidazole ring. While alkylation at the N-1 position is generally favored, the N-3 isomer is a common and structurally similar impurity that can be difficult to separate.[1]
Over-alkylation Products 1,2-bis(2-methyl-1H-imidazol-1-yl)ethane, Quaternary ammonium saltsThe primary amine of the product can react with another molecule of the alkylating agent, leading to dialkylated species.[1][2] This is more prevalent if a significant excess of the alkylating agent is used.
Solvent Residues Acetonitrile, Dichloromethane (DCM), EthanolThese are residual solvents from the reaction and workup steps. Their removal is critical for applications in biological systems.
Degradation Products N-nitroso derivatives, Oxidation productsWhile less common from the primary synthesis, these can form during storage or under specific reaction conditions, particularly if nitrite sources are present.[3][4]

Troubleshooting Guide: Impurity Identification

A multi-faceted analytical approach is essential for accurately identifying and quantifying impurities.

Issue 1: My initial analysis by Thin Layer Chromatography (TLC) shows a single spot, but subsequent HPLC analysis reveals multiple peaks. What's happening?

A1: This is a common scenario that highlights the difference in resolving power between TLC and High-Performance Liquid Chromatography (HPLC). The regioisomeric byproduct, in particular, often has a very similar polarity to the desired product, causing it to co-elute on a TLC plate.[2] HPLC provides the necessary resolution to separate these closely related compounds.

Recommended Analytical Strategy:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[1] Due to the polar and basic nature of the analyte and its impurities, standard reversed-phase (RP-HPLC) methods can suffer from poor retention and peak shape.[5] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) for better separation of polar basic compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. They can definitively distinguish between the N-1 and N-3 isomers and identify unreacted 2-methylimidazole.[6]

  • Mass Spectrometry (MS): MS confirms the molecular weight of your product and helps identify impurities based on their mass-to-charge ratio.[6] Hyphenated techniques like LC-MS are particularly powerful for correlating peaks in your chromatogram with specific molecular weights.[7]

Protocol 1: Baseline HPLC Method for Purity Analysis

This protocol provides a robust starting point for analyzing your sample. Method optimization will likely be required.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A standard starting point, but consider HILIC for better retention of polar analytes.[5]
Mobile Phase A 0.01 M Diammonium Hydrogen Phosphate in Water, pH 3.0The acidic pH and ion pairing agent help to protonate the amines, improving peak shape and retention on a C18 column.[8]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Standard organic modifiers for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is useful for initial screening of unknown impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 204-210 nmImidazole rings have a UV absorbance at lower wavelengths.[8]
Column Temp. 30 °CProvides stable and reproducible retention times.

Troubleshooting Guide: Impurity Removal

The choice of purification strategy should be guided by the identity and quantity of the major impurities revealed in your analytical assessment.

start Crude Product Analysis (HPLC, NMR, MS) impurity_check Major Impurity? start->impurity_check acid_base Acid-Base Extraction or Vacuum Distillation impurity_check->acid_base Unreacted 2-Methylimidazole column_chrom Flash Column Chromatography (Silica or Amine Phase) impurity_check->column_chrom Isomeric Byproduct / Multiple Impurities salt_form Salt Formation & Recrystallization impurity_check->salt_form Minor Impurities / Final Polishing purity_check Purity >98%? acid_base->purity_check column_chrom->purity_check final_product High-Purity Product salt_form->final_product purity_check->column_chrom No purity_check->final_product Yes

Caption: Decision workflow for purification strategy.

Issue 2: My crude product is heavily contaminated with unreacted 2-methylimidazole. How can I remove it efficiently?

A2: Since both the starting material and the product are basic, simple extraction is insufficient. A differential approach is needed.

  • Solution A: Acid-Base Extraction This technique exploits the basicity of both compounds. A thorough acid wash (e.g., 1M HCl) will protonate both your product and the 2-methylimidazole, pulling them into the aqueous layer and leaving non-basic impurities behind in the organic phase.[2] After separating the layers, the aqueous phase is basified (e.g., with NaOH to pH > 10), and the deprotonated amines are back-extracted into an organic solvent like DCM or ethyl acetate.[2] Repeating this process can improve separation, but it may not be sufficient to remove all of the 2-methylimidazole.

  • Solution B: Vacuum Distillation If your product is thermally stable, vacuum distillation can be a highly effective bulk removal method. 2-Methylimidazole is more volatile (boiling point ~267 °C) than the higher molecular weight product.[9] Distillation can remove the majority of the starting material before proceeding to a final chromatographic polishing step.

Issue 3: HPLC analysis confirms the presence of the N-3 regioisomer. How do I separate it from my desired N-1 product?

A3: This is the most common and critical purification challenge. The subtle difference in structure requires a high-resolution technique like flash column chromatography.

Causality Behind the Method: Standard silica gel is acidic and can cause significant peak tailing and even degradation of basic amines.[10][11] To counteract this, the mobile phase must be modified with a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide. This base effectively neutralizes the acidic silanol groups on the silica surface, allowing for proper elution and separation of the amine products.[11][12] Alternatively, using an amine-functionalized column can provide a less acidic stationary phase, simplifying the mobile phase selection.[13]

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is typically sufficient.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[2]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).

  • Elution:

    • Eluent System: A gradient of methanol (MeOH) in dichloromethane (DCM) is effective. Crucially, add 0.5-1% triethylamine (TEA) or aqueous ammonia to the entire mobile phase mixture.[2][12]

    • Gradient Profile: Start with a low concentration of the polar solvent (e.g., 1-2% MeOH in DCM + 1% TEA) and gradually increase the polarity (e.g., to 10% MeOH in DCM + 1% TEA) over several column volumes.

  • Fraction Collection: Monitor the elution using TLC or a UV detector. The two isomers will likely have very close Rf values, so collect small fractions to ensure a clean separation.[2]

  • Solvent Removal: Combine the pure fractions (as determined by TLC or HPLC) and remove the solvent under reduced pressure using a rotary evaporator.

Issue 4: My final product is a viscous oil that is difficult to handle and weigh accurately. Is there a better way to store and use it?

A4: Yes. Converting the purified free-base amine into a solid, stable salt is standard practice, especially for pharmaceutical applications. The dihydrochloride salt is common for this compound.[6]

Rationale: Salt formation provides several advantages:

  • Improved Handling: Salts are typically crystalline solids, which are much easier to weigh and handle than viscous oils or hygroscopic materials.

  • Enhanced Stability: Salts are often more stable to air and moisture than the corresponding free base, improving long-term storage.[6]

  • Final Purification Step: The process of crystallization itself is a powerful purification technique that can remove trace impurities, further enhancing the overall purity of your compound.

Protocol 3: Conversion to the Dihydrochloride Salt
  • Dissolution: Dissolve the purified free-base oil in a minimal amount of a suitable solvent like ethanol or isopropanol.[6]

  • Acidification: While stirring vigorously, slowly add a solution of HCl. This can be a solution of 2M HCl in diethyl ether, or a slight excess of concentrated aqueous HCl.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution as a solid. Cooling the mixture in an ice bath can aid complete precipitation.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to remove any residual solvent and surface impurities.[1]

  • Drying: Dry the solid product thoroughly under vacuum to obtain the final, high-purity 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

  • Google Patents. (2009). CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
  • International Agency for Research on Cancer. (2012). 2-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 101). Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). 2-Methyl-1-nitroso-1H-imidazole. Retrieved from [Link]

  • Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015). Rasayan J. Chem.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic & Inorganic Chemistry.
  • ResearchGate. (2015). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new derivatives of 2-methyl imidazole. Request PDF.
  • Park, S., & Kang, Y. (2002). REACTIVITIES OF 2-AMINOMETHYLIMIDAZOLE: AN APPROACH FOR A SYNTHESIS OF IMIDAZO[1,5-a]IMIDAZOLE.
  • ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

Sources

Optimization

Imidazole MCR Technical Support Center: Troubleshooting &amp; Optimization

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs) involving imidazoles. Synthesizing highly substituted imidazole scaffolds—whether through the Groebke-Blackburn-Bienaymé (GBB) reaction or the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs) involving imidazoles. Synthesizing highly substituted imidazole scaffolds—whether through the Groebke-Blackburn-Bienaymé (GBB) reaction or the classical Debus-Radziszewski synthesis—often presents challenges such as stalled intermediates, thermal degradation, and poor regioselectivity.

This guide provides field-proven, mechanistically grounded solutions to help you diagnose and overcome poor yields in your MCR workflows.

Diagnostic Workflow for Imidazole MCRs

MCR_Troubleshooting A Low Yield in Imidazole MCR B Identify Reaction Class A->B C Groebke-Blackburn-Bienaymé (GBB) B->C D Debus-Radziszewski (D-R) B->D E Imine Formation Stalled? (Check via LCMS/TLC) C->E I Thermal Degradation? (Tarry Byproducts) D->I F Add Lewis Acid (e.g., ZrCl4) or Brønsted Acid (NH4Cl) E->F Yes G Steric Hindrance? (Bulky Isocyanides) E->G No H Increase Temp / Use MW Switch Solvent (PEG-400) G->H Yes J Switch to Continuous Flow or Microwave (720W) I->J Yes K Poor Selectivity? (Isomer Mixtures) I->K No L Optimize Stoichiometry (1:1:2 to 1:1:5 ratio) K->L Yes

Caption: Diagnostic workflow for troubleshooting low yields in imidazole MCRs.

Troubleshooting FAQs

Q1: Why does my Groebke-Blackburn-Bienaymé (GBB) reaction stall at the Schiff base intermediate, resulting in poor yields? Causality & Solution: 2-aminoazines (such as 2-aminopyridine) are notoriously poor nucleophiles because the lone pair on the exocyclic nitrogen is delocalized into the aromatic ring 1. If you are using an electron-rich aldehyde, the electrophilicity of the carbonyl carbon is further reduced, preventing efficient imine formation. To overcome this, you must activate the aldehyde without protonating the weakly basic aminopyridine. Utilizing a mild Lewis acid like Zirconium(IV) chloride ( ZrCl4​ ) at 10 mol% 2 or a green Brønsted acid like NH4​Cl 3 coordinates to the aldehyde oxygen, increasing its electrophilicity and driving the condensation forward.

Q2: I am experiencing severe tarring and low yields (<40%) in my Debus-Radziszewski imidazole synthesis. How can I prevent this? Causality & Solution: The classical Debus-Radziszewski reaction (1,2-dicarbonyl + aldehyde + ammonia) is highly exothermic and sensitive to prolonged heating. In conventional batch reactors, poor heat and mass transfer lead to localized hot spots, causing thermal degradation of the dicarbonyl component and the formation of polymeric "tar" 4. Transitioning from conventional conductive heating to Microwave (MW) irradiation or Continuous-Flow microreactors drastically alters the thermodynamic profile. MW irradiation provides rapid, uniform volumetric heating, reducing reaction times from hours to minutes 5. Alternatively, 3D-printed microflow reactors offer superior surface-to-volume ratios, allowing precise temperature control and preventing over-reaction, boosting yields to >85% with residence times as short as 30 seconds 4.

Q3: How do I handle steric clashes when using bulky isocyanides (e.g., tert-butyl isocyanide) in GBB reactions? Causality & Solution: The final step of the GBB reaction involves the [4+1] cycloaddition of the isocyanide to the protonated imine. Bulky isocyanides create a high activation energy barrier for the initial nucleophilic attack. To overcome this, switch to a highly polar, coordinating solvent like PEG-400 or a Deep Eutectic Solvent (DES) 6. These solvents stabilize the highly polar transition state of the isocyanide addition, lowering the activation energy and pushing the reaction to completion [[2]]().

Quantitative Data: Impact of Reaction Parameters on Yield

The following table summarizes the causal impact of optimizing catalysts, heating methods, and solvents on the overall yield of imidazole MCRs.

Reaction TypeOptimization StrategyCatalyst / ConditionsObserved YieldReference
GBB Baseline (Unoptimized)Methanol, Room Temp, 24h0%[[2]]()
GBB Lewis Acid CatalysisZrCl4 (10 mol%), PEG-400, 75°C, 4h>80%2
GBB Brønsted Acid + MWNH4Cl, Microwave (60°C), 30 min89%3
Debus-Radziszewski Conventional Batch100°C, 30 min87.5% (degrades after)4
Debus-Radziszewski Continuous Flow3D-Printed Microreactor, 100°C, 30s>90%[[4]]()
Debus-Radziszewski Microwave Irradiation720W, 7 min70–85%5

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols incorporate internal "validation gates" that must be met before proceeding to subsequent steps.

Protocol 1: Optimized Groebke-Blackburn-Bienaymé (GBB) Synthesis

This protocol relies on a stepwise addition monitored by TLC to ensure the rate-limiting imine formation is complete before the isocyanide is introduced, preventing competitive side reactions.

  • Imine Condensation: In a 10 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the target aldehyde (1.0 mmol) in PEG-400 (2 mL). Add ZrCl4​ (10 mol%) as the Lewis acid catalyst [[2]]().

  • Validation Gate: Stir the mixture at 75°C for 30 minutes. Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Proceed to step 3 only when the aldehyde spot (visualized via UV) has completely disappeared, confirming quantitative imine formation.

  • Cycloaddition: Add the isocyanide (1.2 mmol) dropwise to the reaction mixture. Continue stirring at 75°C for 4 hours 2.

  • Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via column chromatography.

Protocol 2: Ultrafast Microwave-Assisted Debus-Radziszewski Synthesis

This methodology utilizes visual phase changes and precise microwave energy control to prevent the thermal degradation common in classical batch heating.

  • Reagent Assembly: In a dedicated microwave reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol) 5.

  • Solvent & Catalyst: Add 2 mL of glacial acetic acid. Validation Gate: Ensure all solid reagents are completely dissolved or uniformly suspended before sealing the vessel. Undissolved particulates will cause localized superheating and charring.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor. Irradiate at 720 W for 7 minutes 5.

  • Precipitation & Recovery: Allow the vessel to cool to room temperature. Pour the mixture into ice-cold water (15 mL) while stirring vigorously. The sudden polarity shift will precipitate the crude imidazole. Filter, wash with cold water, and recrystallize from ethanol 7.

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-1H-imidazol-1-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles researchers face during the N-amination of 2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles researchers face during the N-amination of 2-methylimidazole.

The synthesis of 2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidazole) is a critical step in generating bicyclic imidazotriazine cores, which are foundational to several central nervous system (CNS) drug candidates, including potent PDE2A and PDE10 inhibitors[1]. However, forming the N–N bond on the imidazole ring is notoriously difficult. Traditional electrophilic amination often suffers from poor regioselectivity, dangerous thermal excursions, and low yields due to reagent degradation[2].

This guide synthesizes field-proven catalytic strategies, troubleshooting FAQs, and a self-validating protocol to help you optimize this critical transformation.

Quantitative Comparison of Catalytic Amination Systems

To select the optimal route for your specific scale and safety requirements, refer to the performance metrics of common catalytic and promoter systems below.

Aminating SystemCatalyst / PromoterTypical YieldSafety / Scalability ProfileMechanistic Advantage
O-(4-Nitrobenzoyl)hydroxylamine Base (NaH / K₂CO₃)40–50%Poor: Highly energetic; poses severe explosive risks at scale.Direct electrophilic transfer with high initial reactivity.
Hydroxylamine-O-sulfonic acid (HOSA) NaOH (Aqueous, Uncatalyzed)20–35%Moderate: Safe reagents, but highly exothermic reagent degradation.Cheap and widely available for discovery-scale chemistry.
HOSA (Biphasic) Phase-Transfer Catalyst (e.g., TBAB)65–80%Excellent: Controlled thermal release; highly scalable.PTC partitions the imidazolide anion, preventing HOSA hydrolysis.
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) Cu(OAc)₂ (Transition Metal)70–85%Good: Stable reagent; requires transition metal scavenging post-reaction.Cu(II) coordinates N3, directing amination specifically to N1.
Troubleshooting Guides & FAQs

Q1: We are using O-(4-nitrobenzoyl)hydroxylamine for the N-amination of 2-methylimidazole, but our safety team flagged it for scale-up. What are the catalytic alternatives? A1: Your safety team is correct. While effective on a milligram scale, O-(4-nitrobenzoyl)hydroxylamine is sufficiently energetic to preclude large-scale usage, a hurdle explicitly encountered during the clinical scale-up of PDE2A inhibitors[1]. Causality & Solution: The energetic nature of the reagent stems from the weak N-O bond coupled with a highly electron-withdrawing leaving group. To bypass this, switch to Hydroxylamine-O-sulfonic acid (HOSA) . While HOSA is safer, it requires a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system to achieve comparable yields without the explosive risk.

Q2: When using HOSA and aqueous NaOH, our yields of 2-Methyl-1H-imidazol-1-amine are stuck below 35%. How can catalyst selection improve this? A2: The low yield is a direct result of competing kinetic pathways. HOSA (NH₂OSO₃H) rapidly hydrolyzes in strong aqueous base (NaOH) to form nitrogen gas and water. However, 2-methylimidazole (pKa ~7.8) requires a basic environment to deprotonate into the nucleophilic imidazolide anion. Causality & Solution: If the bulk solution is too basic, HOSA degrades before it can react. By implementing a biphasic system with a PTC (TBAB) and a milder base (K₂CO₃), the TBAB extracts the deprotonated imidazolide anion into the organic layer (or the interface). When HOSA is added dropwise, the N-amination occurs at the phase boundary, kinetically outcompeting the aqueous hydrolysis of HOSA[2].

Q3: We observe significant unreacted starting material and some N,N'-dimers. Is there a specific transition metal catalyst that enhances N-amination regioselectivity? A3: Yes. If phase-transfer catalysis is insufficient, Copper(II) catalysis (e.g., 5-10 mol% Cu(OAc)₂) is highly effective for azole N-H amination. Causality & Solution: The Cu(II) center acts as a Lewis acid, coordinating to the unprotonated nitrogen (N3) of 2-methylimidazole. This coordination serves two purposes: it lowers the pKa of the N1-H proton (facilitating deprotonation by mild bases) and sterically blocks the N3 position. When the electrophilic aminating agent (like DPH) approaches, the copper complex directs the attack exclusively to the N1 position, suppressing non-productive dimerization and improving overall conversion[3].

Experimental Protocol: Phase-Transfer Catalyzed N-Amination

This self-validating protocol utilizes a biphasic PTC approach to maximize the yield of 2-Methyl-1H-imidazol-1-amine while maintaining strict thermal and kinetic control.

Reagents & Materials:

  • 2-Methylimidazole (1.0 equiv, limiting reagent)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Deionized Water.

Step-by-Step Methodology:

  • System Initialization: In a jacketed reactor, dissolve 2-methylimidazole (1.0 equiv) in 2-MeTHF (5 volumes). Add TBAB (0.05 equiv).

    • Causality: 2-MeTHF provides excellent partitioning for the product, while TBAB primes the system to transfer the soon-to-be-formed imidazolide anion into the organic boundary layer.

  • Base Addition: Add K₂CO₃ (3.0 equiv) dissolved in DI water (5 volumes) to the reactor. Stir vigorously (400+ RPM) to ensure maximum interfacial surface area. Cool the biphasic mixture to 0–5 °C.

    • Validation Checkpoint 1: Probe the aqueous layer. The pH must read between 9.5 and 10.5. If pH > 11, HOSA will hydrolyze instantly upon addition; if pH < 8, the imidazole remains protonated and unreactive.

  • Electrophile Introduction: Dissolve HOSA (1.5 equiv) in DI water (3 volumes). Using an addition funnel, add the HOSA solution dropwise over 2 hours.

    • Causality: HOSA decomposition is highly exothermic. Dropwise addition ensures the heat of reaction is dissipated, maintaining the internal temperature strictly < 5 °C to prevent thermal degradation of the N-O bond.

  • Maturation & Monitoring: Once addition is complete, allow the reaction to warm to 20 °C and stir for 4 hours.

    • Validation Checkpoint 2: Pull an aliquot from the organic layer. Quench with saturated NH₄Cl and analyze via HPLC. The reaction is complete when 2-methylimidazole consumption is > 90%.

  • Isolation: Halt stirring and allow phase separation. Extract the aqueous layer with additional 2-MeTHF (2 x 3 volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-Methyl-1H-imidazol-1-amine.

Mechanistic Pathway Visualization

G Start 2-Methylimidazole (Starting Material) Deprot Base / PTC Activation (Deprotonation) Start->Deprot pKa ~7.8 adjustment Intermediate Active Imidazolide-PTC Complex Deprot->Intermediate TBAB binding at interface Aminating Aminating Agent (HOSA) Aminating->Intermediate Electrophilic attack SideProduct HOSA Hydrolysis (Nitrogen Gas + Water) Aminating->SideProduct Excess base / High heat Product 2-Methyl-1H-imidazol-1-amine (Target Product) Intermediate->Product N-N bond formation

Mechanistic pathway for the phase-transfer catalyzed N-amination of 2-methylimidazole.

Sources

Optimization

Technical Support Center: 2-Methyl-1H-imidazol-1-amine Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 2-Methyl-1H-imidazol-1-amine (N-amino-2-methylimidazole). This compound is a critical building block in the development of imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 2-Methyl-1H-imidazol-1-amine (N-amino-2-methylimidazole). This compound is a critical building block in the development of imidazo[5,1-f][1,2,4]triazine cores, frequently utilized in the synthesis of highly selective phosphodiesterase 2A (PDE2A) inhibitors and other neurological drug candidates [1].

Because the formation of the N–N bond embedded within these bicyclic cores is thermodynamically and kinetically challenging, researchers frequently encounter byproduct formation during the electrophilic N-amination of the imidazole scaffold. This guide provides field-proven diagnostics, mechanistic insights, and validated protocols to minimize these side reactions.

Part 1: Troubleshooting Diagnostics (FAQs)

Q1: Why am I observing significant imidazolium salt byproducts (N,N'-diamination) during my amination step? Expert Insight: 2-Methylimidazole contains two equivalent nitrogen atoms (N1 and N3) prior to substitution. Once mono-aminated, the resulting 2-methyl-1H-imidazol-1-amine is highly nucleophilic. If the electrophilic amination reagent is present in local excess, the newly formed product will attack a second molecule of the reagent, yielding an over-aminated imidazolium salt. Resolution: Shift from a batch-addition method to a continuous, dropwise addition of the amination reagent using a syringe pump. Maintain the reaction temperature strictly at 0°C to favor the kinetics of the primary deprotonated imidazole reacting over the neutral mono-aminated product.

Q2: I previously used O-(4-nitrobenzoyl)hydroxylamine for N-amination, but my safety department flagged it. What is the alternative, and how does it affect byproduct profiles? Expert Insight: O-(4-nitrobenzoyl)hydroxylamine is an effective amination reagent but is highly energetic and prone to explosive decomposition on a larger scale, precluding its use in process chemistry [1]. The industry standard alternative is O-(diphenylphosphinyl)hydroxylamine (DPPH) [2]. Resolution: While DPPH is thermally stable and highly chemoselective, its primary byproduct is diphenylphosphinic acid. If not completely removed during the aqueous workup, this acidic byproduct will protonate the 2-methyl-1H-imidazol-1-amine, rendering it unreactive in downstream cyclization steps (e.g., condensation with formamidine acetate). Ensure a rigorous basic aqueous wash (pH > 9) during extraction.

Q3: My imidazole core is degrading (ring-opening) during the deprotonation step. How can I prevent this? Expert Insight: The use of harsh, heterogeneous bases like Sodium Hydride (NaH) in polar aprotic solvents can cause localized exothermic hot-spots. At elevated temperatures, the imidazole anion can undergo ring fragmentation. Resolution: Switch to a soluble, kinetically controlled base such as Lithium hexamethyldisilazide (LiHMDS)[3]. LiHMDS ensures homogeneous deprotonation at -10°C, completely bypassing the thermal degradation pathways associated with NaH.

Part 2: Mechanistic Pathways & Workflow Visualizations

To understand where byproducts originate, it is crucial to map the reaction pathway and the experimental workflow.

MechanisticPathway SM 2-Methylimidazole + LiHMDS Anion Imidazole Anion (Reactive) SM->Anion -10°C Deprotonation Target 2-Methyl-1H-imidazol-1-amine (Target) Anion->Target Controlled Addition Byproduct2 Ring Fragmentation Anion->Byproduct2 Harsh Base Temp > 25°C DPPH DPPH Reagent DPPH->Target Byproduct1 Imidazolium Salt (Over-amination) Target->Byproduct1 Excess DPPH Local Heating

Fig 1: Reaction pathway showing target formation vs. byproduct divergence.

OptimizationWorkflow Step1 1. Homogeneous Deprotonation Base: 1M LiHMDS in THF Temp: -10°C Step2 2. Electrophilic Amination Reagent: DPPH in DMF Temp: 0°C (Dropwise) Step1->Step2 Step3 3. Selective Quench Reagent: Sat. Aq. NaHCO3 Action: Neutralize Phosphinic Acid Step2->Step3 Step4 4. Self-Validating QC Method: Ninhydrin Stain TLC Result: Primary Amine Confirmation Step3->Step4

Fig 2: Optimized workflow for high-yield, byproduct-free N-amination.

Part 3: Quantitative Data & Reagent Selection

The choice of amination reagent fundamentally dictates the byproduct profile. Below is a comparative analysis to guide your experimental design.

Amination ReagentTypical YieldPrimary ByproductsSafety ProfileOperational Notes
O-(Diphenylphosphinyl)hydroxylamine (DPPH) 75 - 85%Diphenylphosphinic acid, trace imidazoliumHigh (Thermally stable)Requires strict basic workup (pH > 9) to remove acidic byproducts [2].
O-(4-Nitrobenzoyl)hydroxylamine 60 - 70%4-Nitrobenzoic acid, ring-opened adductsLow (Energetic/Explosive hazard)Unsuitable for scale-up >5g due to internal safety guidance [1].
Hydroxylamine-O-sulfonic acid (HOSA) 30 - 45%Unreacted starting material, sulfatesModerate (Stable, but requires aqueous conditions)Poor solubility in organic solvents leads to heterogeneous, low-yielding reactions.

Part 4: Validated Experimental Protocols

The following protocol is a self-validating system designed to ensure causality between your actions and the chemical outcome. By controlling the temperature and addition rate, you directly suppress the activation energy required for over-amination and ring-opening.

Protocol A: Synthesis of 2-Methyl-1H-imidazol-1-amine using DPPH

Adapted from validated patent methodologies for heterocyclic N-amination [3].

Step 1: Preparation and Deprotonation (Kinetic Control)

  • Purge a flame-dried round-bottom flask with inert Nitrogen (N₂).

  • Dissolve 2-methylimidazole (1.0 eq, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Cool the reaction mixture to strictly -10°C using an ice/brine bath.

  • Self-Validation: Add 1M Lithium hexamethyldisilazide (LiHMDS) in THF (1.05 eq, 10.5 mmol) dropwise over 15 minutes. The solution should remain clear; any yellowing indicates localized heating and potential degradation. Stir for 30 minutes at -10°C.

Step 2: Electrophilic Amination (Byproduct Suppression)

  • In a separate vial, dissolve DPPH (1.1 eq, 11.0 mmol) in anhydrous DMF.

  • Transfer the DPPH solution to a syringe pump. Add the solution to the imidazole anion mixture at a rate of 0.5 mL/min, maintaining the internal temperature at 0°C .

  • Causality Note: Slow addition prevents a localized excess of DPPH, entirely suppressing the formation of the N,N'-diaminated imidazolium byproduct.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Quench, Extraction, and Verification

  • Quench the reaction by adding Saturated Aqueous NaHCO₃ (equal volume to DMF). Stir vigorously for 30 minutes.

  • Causality Note: The NaHCO₃ converts the diphenylphosphinic acid byproduct into its water-soluble sodium salt, preventing it from protonating your target amine.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Spot the crude mixture on a silica TLC plate. Stain with Ninhydrin and heat. A distinct purple/pink spot confirms the presence of the primary N-amine, validating the success of the N-N bond formation before proceeding to downstream cyclizations.

Part 5: References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • O-(Diphenylphosphinyl)hydroxylamine Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • HETEROCYCLIC COMPOUND (EP 3888652 A1) Source: European Patent Office / Google Patents URL:

Troubleshooting

Technical Support Center: Monitoring 2-Methyl-1H-imidazol-1-amine Reactions

Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions involving 2-Methyl-1H-imidazol-1-amine. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions involving 2-Methyl-1H-imidazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your analytical methods are both robust and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and analysis of 2-Methyl-1H-imidazol-1-amine.

Q1: What are the most common impurities I should expect when synthesizing 2-Methyl-1H-imidazol-1-amine, and where do they come from?

A1: The most prevalent impurities typically arise from the common synthetic route: the N-alkylation of 2-methylimidazole.[1] Understanding these impurities is the first step to developing a selective monitoring method.

Impurity ClassSpecific ExamplesPotential OriginAnalytical Challenge
Unreacted Starting Materials 2-MethylimidazoleIncomplete reaction conversion.[1]Can co-elute if chromatography is not optimized. Highly polar.[2]
Isomeric Byproducts 2-(2-Methyl-1H-imidazol-3-yl)ethanamineAlkylation occurs at the other nitrogen of the imidazole ring.[1][3]Extremely similar polarity to the desired product, leading to co-elution. This is a primary separation challenge.[3]
Over-alkylation Products 1,2-bis(2-methyl-1H-imidazol-1-yl)ethaneThe product amine reacts with another molecule of the alkylating agent.[1]Higher molecular weight and different polarity, but can complicate chromatograms.
Degradation Products 2-Methyl-1-nitroso-1H-imidazoleReaction with nitrosating agents, a concern for long-term storage or specific reaction conditions.N-nitroso compounds are often potent mutagens and require sensitive detection methods.[4]
Solvent Residues Acetonitrile, DMF, etc.Remnants from reaction or workup steps.Can interfere with analysis, especially by NMR or MS.

Q2: My purified 2-Methyl-1H-imidazol-1-amine is a viscous oil. How can I handle it for accurate weighing and sample preparation?

A2: This is a common physical property for amine free bases. To ensure accuracy, avoid direct weighing of small quantities. Instead, use a stock solution approach:

  • Weigh a larger, more manageable amount of the oil (e.g., 50-100 mg) into a tared vial.

  • Dissolve the oil in a precise volume of a suitable solvent (e.g., methanol, DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Use volumetric dilutions from this stock solution for preparing standards and samples. This minimizes errors associated with handling a viscous material for each analysis.

For enhanced stability and easier handling as a solid, the free base can be converted to its dihydrochloride salt, which is generally a more stable, crystalline solid.[5]

Q3: I'm observing precipitate when I dilute my DMSO stock solution into an aqueous mobile phase or buffer. What's happening and how can I fix it?

A3: This is a classic solubility issue. The compound is likely less soluble in the aqueous environment than in the concentrated organic stock solvent (e.g., DMSO).[6] When the DMSO solution is diluted into the aqueous phase, the compound "crashes out."

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Determine the solubility limit in your assay medium and work below that concentration.[6]

  • Adjust pH: The molecule has two basic nitrogen centers (imidazole and ethylamine). Lowering the pH of the aqueous medium to a slightly acidic range (e.g., pH 5-6) will protonate these sites, increasing polarity and aqueous solubility.[6]

  • Consider the Salt Form: If you are using the free base, switching to the dihydrochloride salt form will significantly improve water solubility.[5][6]

  • Modify Sample Solvent: Prepare your sample in a solvent that is miscible with the mobile phase, ideally the mobile phase itself. If you must use a stronger solvent like DMSO, inject the smallest possible volume.

Q4: What are the key spectroscopic signatures for confirming the structure of 2-Methyl-1H-imidazol-1-amine?

A4: A combination of NMR and Mass Spectrometry is essential for unambiguous structural confirmation.[5]

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methyl group, the two methylene groups of the ethyl chain, and the two distinct protons on the imidazole ring.[5][7]
¹³C NMR Confirmation of the carbon skeleton.Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.[5][7]
Mass Spec. (LC-MS) Determination of the molecular weight.The protonated molecular ion peak [M+H]⁺ should be observed at m/z 126.1.[8]

Q5: Are there known stability issues with imidazole derivatives that could affect my analytical results over time?

A5: Yes. Imidazole derivatives can be susceptible to several degradation pathways, which can lead to the appearance of new impurity peaks in your chromatograms during stability studies or if samples are stored improperly.[9]

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions. This can sometimes lead to the formation of 2-oxo-imidazole derivatives.[9]

  • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of certain imidazole derivatives, though this is highly dependent on the specific substituents.[9]

  • Photodegradation: Some imidazole compounds, particularly those with nitro groups, are sensitive to light. It is good practice to store samples in amber vials or protected from light.[9]

To mitigate these issues, always use high-purity, deoxygenated solvents where possible, control the pH of solutions, and store samples at low temperatures, protected from light.[9]

Part 2: Troubleshooting Guide for Chromatographic Analysis (HPLC/LC-MS)

This section provides detailed solutions for specific problems encountered during the chromatographic monitoring of 2-Methyl-1H-imidazol-1-amine reactions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem when analyzing basic compounds like amines on silica-based reversed-phase columns. It compromises resolution and reduces the accuracy of integration.

SymptomPossible Cause(s)Solution(s)
Peak Tailing Secondary Interactions: The basic amine interacts with acidic silanol groups on the silica support of the HPLC column.1. Add a Basic Modifier: Introduce a small amount of a volatile amine like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.5% v/v) to the mobile phase. This competitively blocks the active silanol sites.[3] 2. Lower Mobile Phase pH: Adjust the mobile phase to a low pH (e.g., 2.5-3.5) with an acid like formic acid or phosphoric acid. This protonates the analyte (making it more polar) and suppresses the ionization of silanol groups, minimizing secondary interactions.[10] 3. Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping to reduce the number of available silanol groups.
Peak Fronting Sample Overload: The concentration of the analyte injected onto the column is too high, saturating the stationary phase.1. Decrease Sample Concentration: Dilute the sample and re-inject.[10] 2. Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause fronting.[10]
Issue 2: Co-elution of Product and its Regioisomer

The primary analytical challenge is often the separation of the desired N1-alkylated product from the N3-alkylated regioisomer due to their very similar polarities.[3]

G

Experimental Protocol: Optimizing Isomer Separation

  • Start with a Standard Gradient: Begin with a standard C18 column and a mobile phase of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Run a gradient from 5% to 95% B over 15 minutes.

  • Shallow the Gradient: If co-elution occurs, increase the run time and make the gradient shallower to increase the difference in residence time on the column. For example, try a gradient from 5% to 40% B over 30 minutes.

  • Introduce an Amine Additive: If a shallow gradient is insufficient, add 0.1-0.5% triethylamine (TEA) to your organic mobile phase (Solvent B). This can alter the selectivity between the two basic isomers.[3]

  • Change Stationary Phase Chemistry: If C18 fails, switch to a column with a different selectivity. A phenyl-hexyl column can provide alternative π-π interactions. Alternatively, for these polar compounds, Hydrophilic Interaction Chromatography (HILIC) may provide better separation than reversed-phase.[2]

Issue 3: Unexpected Peaks in the Chromatogram

The appearance of unexpected peaks can signify side reactions, degradation, or contamination. A logical troubleshooting process is crucial.

G start Unexpected Peak Observed in Chromatogram q1 Is the peak present in a blank injection (mobile phase only)? start->q1 a1_yes Source is System Contamination (Solvent, Ghost Peak, Carryover) q1->a1_yes Yes a1_no Peak is Sample-Related q1->a1_no No sol1 Action: Flush system, use fresh solvents. a1_yes->sol1 q2 Does the peak's mass (LC-MS) match a known impurity or starting material? a1_no->q2 a2_yes Peak is a Known Impurity (e.g., Starting Material, Isomer, Over-alkylation) q2->a2_yes Yes a2_no Peak is an Unknown q2->a2_no No sol2 Action: Optimize reaction conditions. a2_yes->sol2 q3 Does the peak area increase over time in stored samples? a2_no->q3 a3_yes Peak is a Degradation Product q3->a3_yes Yes a3_no Peak is a Reaction Byproduct q3->a3_no No sol3 Action: Investigate stability, protect sample. a3_yes->sol3 a3_no->sol2

Issue 4: Low Sensitivity or No Signal in LC-MS

This issue often relates to the ionization efficiency of the analyte in the mass spectrometer source.

Causality: 2-Methyl-1H-imidazol-1-amine contains basic nitrogen atoms, making it ideal for positive mode electrospray ionization (ESI+). Efficient ionization requires the analyte to be in a charged state in the ESI droplet. Adding a volatile acid like formic acid to the mobile phase ensures the analyte is protonated ([M+H]⁺) before it enters the MS source, dramatically improving signal intensity.

G

Protocol: Basic LC-MS/MS Method for Impurity Profiling

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Scan Mode: Full Scan (m/z 50-300) to find the parent ion (expected at 126.1).

    • MS/MS Mode (MRM): For quantification, monitor specific transitions. Based on the structure, a primary transition would be from the precursor ion m/z 126.1 to a stable product ion. The fragment corresponding to protonated 2-methylimidazole (m/z 83.1) is an excellent candidate for a highly specific and sensitive transition.[8][11]

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum signal of the [M+H]⁺ ion.

Part 3: Troubleshooting for In-Situ NMR Monitoring

NMR is a powerful tool for determining reaction kinetics and conversion without the need for sample workup.[12]

Issue: Peak Overlap and Shifting During Reaction Monitoring

Causality: As a reaction progresses, the properties of the solution (e.g., pH, ionic strength, viscosity) can change. This can cause the magnetic field homogeneity to degrade, leading to peak broadening and shifting, which complicates accurate integration.[13]

Solutions and Best Practices:

  • Use a Deuterated Solvent: Whenever possible, run the reaction in a deuterated solvent to maintain a stable field lock.

  • Add an Internal Standard: Introduce a small amount of an inert, non-reactive compound with a simple spectrum (e.g., tetramethylsilane (TMS) or 1,4-dioxane) at a known concentration. Use its peak to reference the chemical shift and as a concentration standard for quantitative analysis (qNMR).

  • Maintain Stable Temperature: Run the experiment in the NMR spectrometer at a controlled temperature to minimize shifts due to thermal fluctuations.

  • Automated Shimming: If available, use automated shimming routines between acquisitions to maintain field homogeneity throughout the kinetic run.

  • Data Processing: Advanced software can now process spectra with distortions, allowing for quantitative analysis even with shifting and broadening peaks.[13]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Benchchem. (n.d.). Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.
  • Benchchem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Tomsk State University Research Library. (n.d.). The methodology for the kinetic study of the reaction of the 2-methylimidazole formation by NMR-spectroscopy in situ.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • PMC. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • National Institutes of Health. (n.d.). 1H-Imidazole, 2-methyl-. NIST WebBook.
  • Veeprho Pharmaceuticals. (n.d.). 2-Methyl-1-nitroso-1H-imidazole.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

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Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-Methyl-1H-imidazol-1-amine with other aminoimidazoles

Comparative Reactivity Guide: 2-Methyl-1H-imidazol-1-amine vs. C-Aminoimidazoles As a Senior Application Scientist, selecting the correct aminoimidazole isomer is critical when designing synthetic pathways for novel phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Methyl-1H-imidazol-1-amine vs. C-Aminoimidazoles

As a Senior Application Scientist, selecting the correct aminoimidazole isomer is critical when designing synthetic pathways for novel pharmacophores or energetic materials. The position of the amino group—whether on the endocyclic nitrogen (N-amino) or a carbon atom (C-amino)—fundamentally alters the electronic landscape, nucleophilicity, and thermodynamic stability of the heterocycle.

This guide provides an objective, data-driven comparison of 2-Methyl-1H-imidazol-1-amine (an N-aminoimidazole) against its structural counterparts, primarily 2-aminoimidazoles , detailing their mechanistic divergence, physicochemical properties, and validated experimental protocols.

Structural and Electronic Fundamentals

The reactivity of aminoimidazoles is dictated by the hybridization and resonance participation of the exocyclic amino group.

2-Methyl-1H-imidazol-1-amine (1-Amino-2-methylimidazole) In 1-aminoimidazoles, the amino group is directly bonded to the pyrrole-like nitrogen (N1). This N–N bond creates a unique electronic environment. The exocyclic nitrogen is highly nucleophilic and acts as the primary site for electrophilic attack. However, the N–N bond is relatively labile; under high-energy conditions, 1-aminoimidazoles can undergo retro-[3 + 2]-cycloadditions or N–N bond cleavage[1]. The presence of the C2 methyl group in 2-Methyl-1H-imidazol-1-amine provides both electron density (increasing nucleophilicity) and steric steering, which is highly advantageous in regioselective condensation reactions[2]. Protonation of 1-aminoimidazoles occurs preferentially at the pyridine-like nitrogen (N3) rather than the exocyclic amine[3][4].

2-Aminoimidazoles (2-AIs) Conversely, 2-aminoimidazoles feature the amino group on the C2 carbon. This creates a highly stable, conjugated guanidine-like resonance system[5]. Unlike true guanidines (pKa ~13.6), the integration of the nitrogen atoms into the aromatic imidazole ring depresses the conjugate acid pKa to approximately 7.0–8.0[5][6]. This allows 2-AIs to remain largely uncharged at physiological pH, making them exceptional cell-penetrant pharmacophores (e.g., arginase I inhibitors and antibiofilm adjuvants against Acinetobacter baumannii)[6][7]. Reactivity is characterized by ambidentate nucleophilicity, often requiring specific catalysts to control whether the exocyclic nitrogen or endocyclic nitrogen reacts[8].

Reactivity cluster_1 1-Aminoimidazole (N-Amino) cluster_2 2-Aminoimidazole (C-Amino) A1 2-Methyl-1H-imidazol-1-amine B1 Exocyclic N-Nucleophile A1->B1 Electrophilic attack C1 Imidazotriazine Core B1->C1 Condensation A2 2-Aminoimidazole B2 Guanidine-like Resonance A2->B2 Tautomerization C2 Imidazo[1,2-a]imidazole B2->C2 Multicomponent Rxn

Mechanistic divergence between N-amino and C-amino imidazole scaffolds.

Comparative Reactivity Profiles

A. Condensation and Bicyclic Ring Formation

2-Methyl-1H-imidazol-1-amine is a critical building block for synthesizing imidazotriazines. Because the N1-amine is highly reactive, it readily condenses with amidines. For example, in the development of the brain-penetrant Phosphodiesterase 2A (PDE2A) inhibitor PF-05180999, 2-Methyl-1H-imidazol-1-amine was reacted with formamidine acetate to successfully form the embedded N–N bond of the imidazotriazine bicyclic core[2][9]. The C2 methyl group prevents unwanted side reactions at the C2 position, forcing ring closure through the N3 atom.

2-Aminoimidazoles are heavily utilized in Multicomponent Reactions (MCRs). Because of the dual reactivity of the exocyclic amine and the N3 nitrogen, 2-AIs can react with aldehydes and isocyanides (Groebke–Blackburn–Bienaymé reaction) to form 5-aminoimidazo[1,2-a]imidazoles[10][11]. This requires Lewis acid catalysis (such as Zirconium(IV) chloride) to activate the electrophile and overcome the lower intrinsic nucleophilicity of the conjugated exocyclic amine[10].

B. Stability and Cleavage

While 2-AIs are robust enough to survive harsh physiological environments (acting as marine alkaloid mimics)[5][12], 1-aminoimidazoles possess an inherently weaker N–N bond. This makes 1-amino derivatives highly valuable in the synthesis of energetic materials, where the N–N bond lability contributes to explosive performance and impact sensitivity[13].

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity differences between the two classes, providing a predictive framework for synthetic planning.

Property / Feature2-Methyl-1H-imidazol-1-amine (N-Amino)2-Aminoimidazole (C-Amino)
Primary Nucleophilic Site Exocyclic N-amine (sp³ character)Ambidentate (Exocyclic N / Endocyclic N3)
Conjugate Acid pKa ~5.0 - 6.0 (Protonation at N3)[3]~7.0 - 8.0 (Delocalized)[5]
Bond Lability N–N bond is susceptible to cleavage[1]Highly stable C–N bond framework
Bioisosterism Hydrazine / Triazine precursor[2]Guanidine bioisostere[5][6]
Typical Synthetic Use Imidazotriazine core synthesis[2]Imidazo[1,2-a]imidazole MCRs[10]
Biological Application PDE2A Inhibitors (CNS targets)[2][9]Antibiofilm agents, Arginase inhibitors[6][7][14]

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems for utilizing these heterocycles based on their distinct reactivity profiles.

Protocol 1: Synthesis of Imidazotriazine Core via 2-Methyl-1H-imidazol-1-amine

Objective: Exploit the N-amine nucleophilicity to form a fused triazine ring.

  • Reagent Preparation : Combine 4-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-methyl-1H-imidazol-1-amine trifluoroacetate salt (4.90 g, 113.2 mmol) with formamidine acetate (4.92 g, 46.3 mmol)[2].

  • Solvent Addition : Suspend the mixture in 40 mL of 2-butanol. The choice of a secondary alcohol prevents competitive nucleophilic attack by the solvent while allowing high reflux temperatures.

  • Thermal Cyclization : Heat the reaction mixture to 100 °C for 6 hours. The exocyclic amine attacks the formamidine carbon, followed by intramolecular cyclization at the N3 position.

  • Maturation : Allow the mixture to cool to room temperature and stir for an additional 18 hours to ensure complete thermodynamic conversion.

  • Isolation : Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography (CH₂Cl₂/MeOH gradient)[9].

Workflow1 Step1 Combine 2-Methyl-1H-imidazol-1-amine & Formamidine Acetate Step2 Reflux in 2-Butanol (100 °C for 6 h) Step1->Step2 Step3 Cool to RT & Stir (18 h maturation) Step2->Step3 Step4 Aqueous Workup & Silica Gel Chromatography Step3->Step4

Workflow for synthesizing an imidazotriazine core from 2-Methyl-1H-imidazol-1-amine.

Protocol 2: ZrCl₄-Catalyzed Multicomponent Reaction of 2-Aminoimidazole

Objective: Overcome the delocalized guanidine resonance of 2-AI to form a fused imidazo[1,2-a]imidazole.

  • Reagent Preparation : Combine a substituted 2-aminoimidazole (e.g., ethyl 2-aminoimidazole-4-carboxylate, 1.0 equiv) with an aldehyde (1.0 equiv) and an isocyanide (1.0 equiv)[10][11].

  • Catalyst Addition : Add 10 mol% Zirconium(IV) chloride (ZrCl₄). The Lewis acid is strictly required to activate the aldehyde, as the unactivated 2-aminoimidazole exocyclic amine is insufficiently nucleophilic[10].

  • Reaction Conditions : Dissolve in PEG-400 and heat to 75 °C for 4 hours using conventional heating.

  • Isolation : Extract the product and purify via column chromatography to yield the highly substituted 5-aminoimidazo[1,2-a]imidazole[10].

References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Helal 2018 | PDF | Hydrogen Bond | Chemistry. Scribd.[Link]

  • Retro-[3 + 2]-Cycloaddition Reactions in the Decomposition of Five-Membered Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Predictive Study on Molecular and Explosive Properties of 1-Aminoimidazole Derivatives. ResearchGate.[Link]

  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Semantic Scholar.[Link]

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PMC - NIH.[Link]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PMC - NIH.[Link]

  • Chemistry of 2-Aminoimidazoles. ResearchGate.[Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers.[Link]

  • 2-Aminoimidazole | CAS#:7720-39-0. Chemsrc.[Link]

  • a) The dual reactivity of the common 2-aminoimidazole nucleus found in... ResearchGate.[Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1H-imidazol-1-amine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-1H-imidazol-1-amine, a crucial intermediate in various synthetic pathways. By moving beyond a mere recitation of procedural steps, we will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative regulatory standards.

The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[1][2][3] This is not a one-time event but a continuous process that begins during method development and extends throughout the method's lifecycle.[4] The principles and parameters discussed herein are aligned with the global standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10]

The Analytical Challenge: 2-Methyl-1H-imidazol-1-amine

2-Methyl-1H-imidazol-1-amine is a heterocyclic amine whose accurate quantification is critical for ensuring the quality and purity of subsequent products. The selection of an appropriate analytical method hinges on factors such as the sample matrix, the required sensitivity, and the desired sample throughput. This guide will compare three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The following sections provide a scientifically-grounded, hypothetical cross-validation of these three techniques for the analysis of 2-Methyl-1H-imidazol-1-amine. The experimental data presented is illustrative and reflects typical performance characteristics for similar amine compounds.[11]

Table 1: Performance Characteristics of Analytical Methods for 2-Methyl-1H-imidazol-1-amine
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1505 - 2500.1 - 100
Precision (%RSD) < 1.5< 2.0< 1.0
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.099.0 - 101.0
Limit of Detection (LOD) (µg/mL) 0.20.80.01
Limit of Quantitation (LOQ) (µg/mL) 0.62.50.03
Specificity HighVery HighExceptional
Sample Throughput ModerateModerateHigh
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quality control of 2-Methyl-1H-imidazol-1-amine. The method's strength lies in its excellent precision and accuracy for quantifying the main component.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0). The choice of a buffered mobile phase is critical for ensuring consistent retention times and peak shapes for an amine compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible chromatography.

  • Detection Wavelength: Determined by the UV absorbance maximum of 2-Methyl-1H-imidazol-1-amine (e.g., hypothetically 270 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 2-Methyl-1H-imidazol-1-amine is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm filter before injection to protect the column from particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity due to the mass spectrometric detection and is particularly useful for identifying and quantifying volatile impurities.[12] However, 2-Methyl-1H-imidazol-1-amine may require derivatization to improve its volatility and thermal stability.[12]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the separation of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. The temperature program is optimized to ensure adequate separation of the analyte from any potential impurities.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode).

  • Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent. Add a derivatizing agent (e.g., isobutyl chloroformate) to enhance volatility.[12]

  • Standard Preparation: Prepare standards of derivatized 2-Methyl-1H-imidazol-1-amine in a volatile organic solvent.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, such as in pharmacokinetic studies or for the analysis of impurities at very low levels.[13][14] The Multiple Reaction Monitoring (MRM) acquisition mode ensures exceptional specificity.[15]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14][16]

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid to promote ionization.[17]

  • Flow Rate: 0.4 mL/min.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 2-Methyl-1H-imidazol-1-amine would be determined by direct infusion.

  • Sample Preparation: For complex matrices like plasma, a protein precipitation step followed by evaporation and reconstitution in the mobile phase is typically required.[18]

The Validation Workflow: A Systematic Approach

The validation of an analytical method follows a structured workflow to evaluate its performance characteristics.[4] This workflow ensures that the method is reliable and fit for its intended purpose.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: A streamlined workflow for the validation of an analytical method.

Deep Dive into Validation Parameters

The core of method validation lies in the systematic evaluation of key performance characteristics as mandated by ICH guidelines.[19]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[19][20] For chromatographic methods, this is typically demonstrated by the separation of the analyte peak from other components and by performing forced degradation studies.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[21][22] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[23]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4][20] It is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.[22][24]

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[24] It is usually evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[21]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[21]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Validation_Parameters cluster_performance Performance Characteristics Method Analytical Method Specificity Specificity Method->Specificity Selectivity Linearity Linearity Method->Linearity Proportionality Accuracy Accuracy Method->Accuracy Closeness to True Value Precision Precision Method->Precision Reproducibility LOD_LOQ LOD/LOQ Method->LOD_LOQ Sensitivity Robustness Robustness Method->Robustness Reliability

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The selection of an analytical method for 2-Methyl-1H-imidazol-1-amine should be a well-considered decision based on the specific requirements of the analysis. While HPLC-UV offers a reliable and cost-effective solution for routine quality control, GC-MS provides enhanced specificity for impurity profiling. For applications demanding the utmost sensitivity and selectivity, LC-MS/MS stands as the superior technique.

Regardless of the chosen method, a comprehensive validation study adhering to international guidelines is paramount to ensure the integrity and reliability of the generated data. This guide has provided a framework for comparing these methods and understanding the critical parameters of validation, empowering researchers to make informed decisions and generate data of the highest scientific caliber.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • USP <1225> Method Validation - BA Sciences.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2020, April 21).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
  • A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride - Benchchem.
  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006, August 8).
  • Analytical Method Validation: A Comprehensive Review - ijarsct. (2024, September 15).
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - MDPI. (2022, December 2).
  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed. (2008, January 7).
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25).

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Validation

A Senior Application Scientist's Guide: Advantages of 2-Methyl-1H-imidazol-1-amine in Bicyclic Scaffold Synthesis

As drug development increasingly targets complex neurological disorders, the demand for highly specific, brain-penetrant small molecules has surged. One of the most privileged scaffolds in modern neuropharmacology is the...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex neurological disorders, the demand for highly specific, brain-penetrant small molecules has surged. One of the most privileged scaffolds in modern neuropharmacology is the imidazo[5,1-f][1,2,4]triazine core, a critical structural motif found in potent Phosphodiesterase 2A (PDE2A) inhibitors used for treating schizophrenia and cognitive impairment [1].

However, synthesizing this bicyclic core presents a significant chemical challenge: the formation of the embedded N–N bond. As a Senior Application Scientist, I frequently consult with process chemists who struggle with late-stage amination bottlenecks. This guide provides an objective, data-driven comparison demonstrating why utilizing 2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) as a pre-aminated building block is vastly superior to traditional amination reagents and alternative pyrazole derivatives.

Mechanistic Causality: The N–N Bond Challenge

The traditional approach to synthesizing imidazotriazines involves building the imidazole ring first and subsequently forming the N–N bond via electrophilic amination. This relies on reagents such as O -(4-nitrobenzoyl)hydroxylamine or O -(diphenylphosphinyl)hydroxylamine [2].

The inherent problem with late-stage amination:

  • Energetic Hazards: Electrophilic amination reagents contain highly energetic N–O bonds. Scale-up safety assessments (such as Differential Scanning Calorimetry, DSC) routinely flag these reagents as explosive hazards, precluding their use in multi-kilogram manufacturing [1].

  • Poor Regioselectivity & Yield: Direct amination of a substituted imidazole often results in a mixture of N1 and N3 aminated isomers, requiring laborious chromatographic separation and drastically reducing the overall yield.

By contrast, starting the synthesis with 2-Methyl-1H-imidazol-1-amine circumvents the N–N bond formation entirely. The N-amino group is pre-installed, allowing for a direct, highly regioselective cyclization with reagents like formamidine acetate to construct the triazine ring.

G cluster_0 Traditional Late-Stage Amination (Hazardous) cluster_1 Pre-Aminated Building Block (Optimized) A Substituted Imidazole B Electrophilic Amination (e.g., O-(4-nitrobenzoyl)hydroxylamine) A->B Modest Yield / Poor Selectivity C Imidazo[5,1-f][1,2,4]triazine Core B->C Energetic Hazard D 2-Methyl-1H-imidazol-1-amine E Direct Cyclization (Formamidine Acetate) D->E High Atom Economy F Imidazo[5,1-f][1,2,4]triazine Core E->F Safe Scale-up

Comparison of synthetic workflows: Late-stage amination vs. pre-aminated building block.

2-Methyl-1H-imidazol-1-amine vs. Similar Reagents

When designing a synthetic route, chemists must choose between different starting materials and amination strategies. Below is a comparative analysis of 2-Methyl-1H-imidazol-1-amine against its primary alternatives: O -(4-nitrobenzoyl)hydroxylamine (a common amination reagent) and 1-Amino-2-methylpyrazole (a structural analog).

Quantitative Performance Comparison
Metric2-Methyl-1H-imidazol-1-amine O -(4-nitrobenzoyl)hydroxylamine1-Amino-2-methylpyrazole
Primary Role Pre-aminated building blockLate-stage amination reagentPre-aminated building block
Triazine Core Yield 75% - 85% (Direct cyclization)20% - 40% (Amination + cyclization)60% - 70%
Regioselectivity 100% (Pre-installed N-N bond)Poor (Mixture of N1/N3 isomers)100%
Process Safety High (Stable under standard conditions)Low (Energetic, explosive risk)High
Pharmacokinetic Impact Superior (Higher basicity, CNS penetrant)N/A (Reagent only)Sub-optimal (Lower basicity)
The Imidazole vs. Pyrazole Dilemma

While N-aminopyrazoles (like 1-Amino-2-methylpyrazole) offer similar synthetic safety profiles to N-aminoimidazoles, they fail in the biological arena. The electronic distribution in an imidazole ring renders it more basic than a pyrazole [3]. In the context of PDE2A inhibitors, this basicity is crucial for interacting with acidic residues in the target binding pocket and for achieving the optimal lipophilicity/basicity balance required to cross the blood-brain barrier (BBB) [1].

G Core Imidazo[5,1-f][1,2,4]triazine Scaffold Out1 Higher Basicity Improved Brain Penetrance (CNS) Core->Out1 Imidazole-derived Out2 Lower Basicity Sub-optimal Target Affinity Core->Out2 Pyrazole-derived Prop1 N-aminoimidazole Precursor (2-Methyl-1H-imidazol-1-amine) Prop1->Core Synthesized via Prop2 N-aminopyrazole Precursor (Alternative) Prop2->Core Synthesized via

Pharmacokinetic and structural impact of precursor selection on the final bicyclic scaffold.

Self-Validating Experimental Protocol

To demonstrate the practical superiority of 2-Methyl-1H-imidazol-1-amine, the following is a field-proven, scalable methodology for synthesizing a substituted imidazo[5,1-f][1,2,4]triazine core. This protocol eliminates the need for hazardous amination reagents and relies on a thermodynamically driven cyclization [1], [2].

Synthesis of the Imidazo[5,1-f][1,2,4]triazine Core

Reagents Required:

  • 4-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-methyl-1H-imidazol-1-amine, trifluoroacetate salt (1.0 equivalent)

  • Formamidine acetate (98% purity, 2.5 equivalents)

  • 2-Butanol (Solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a standard round-bottom flask, combine the 2-methyl-1H-imidazol-1-amine derivative (e.g., 4.90 g, 11.3 mmol) with formamidine acetate (e.g., 4.92 g, 46.3 mmol) in 40 mL of 2-butanol.

    • Causality Check: Formamidine acetate acts as both the carbon source for the triazine ring and the cyclization agent. 2-butanol is specifically chosen as the solvent because its boiling point (~99.5 °C) perfectly accommodates the required 100 °C reaction temperature, allowing for gentle reflux without the need for pressurized reactors.

  • Thermal Cyclization: Heat the vigorously stirred reaction mixture to 100 °C for exactly 6 hours.

    • Causality Check: The elevated temperature is required to overcome the activation energy barrier for the initial nucleophilic attack of the N-amine onto the formamidine carbon, followed by the subsequent intramolecular ring closure.

  • Controlled Crystallization: Remove the heat source and allow the reaction mixture to cool naturally to room temperature. Continue stirring for an additional 18 hours.

    • Causality Check: Extended stirring at ambient temperature drives the thermodynamic crystallization of the newly formed imidazo[5,1-f][1,2,4]triazine core. This maximizes the isolated yield and purity, as unreacted starting materials and byproducts remain soluble in the 2-butanol mother liquor.

  • Isolation: Collect the resulting off-white solid via vacuum filtration. Wash the filter cake with a minimal amount of cold 2-butanol to remove residual formamidine, then dry in vacuo.

Conclusion

For drug development professionals and process chemists, the choice of starting materials dictates not only the success of a single reaction but the viability of an entire clinical program. Utilizing 2-Methyl-1H-imidazol-1-amine provides a robust, self-validating system for constructing imidazo[5,1-f][1,2,4]triazines. By avoiding the energetic hazards of late-stage amination reagents and offering superior pharmacokinetic foundations compared to pyrazole analogs, it stands as the premier building block for next-generation CNS therapeutics.

References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Journal of Medicinal Chemistry - ACS Publications[Link]

  • US8598155B2 - Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders Google P
  • Advances in Heterocyclic Chemistry, Volume 53 EPDF[Link]

Comparative

Benchmarking the performance of 2-Methyl-1H-imidazol-1-amine as a ligand

Benchmarking 2-Methyl-1H-imidazol-1-amine (2-MAI) as a Ligand: A Comparative Guide for Coordination Chemistry and Materials Science As the demand for highly functionalized metal-organic frameworks (MOFs), energetic mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Methyl-1H-imidazol-1-amine (2-MAI) as a Ligand: A Comparative Guide for Coordination Chemistry and Materials Science

As the demand for highly functionalized metal-organic frameworks (MOFs), energetic materials, and advanced catalysts accelerates, the selection of the appropriate organic ligand becomes the most critical variable in structural design. While traditional imidazoles like 2-methylimidazole (2-MeIm) and 1-methylimidazole (1-MeIm) have long been the industry standard, 2-Methyl-1H-imidazol-1-amine (hereafter referred to as 2-MAI , CAS: 51741-29-8)[1] is emerging as a highly versatile alternative.

This guide objectively benchmarks the coordination performance of 2-MAI against traditional imidazole alternatives, analyzing the mechanistic causality behind its unique binding modes, and provides a self-validating experimental protocol for evaluating its efficacy in metal complexation.

Mechanistic Causality: The "Amino-Methyl" Synergistic Effect

To understand the performance of 2-MAI as a ligand, we must analyze the causality behind its structural features. 2-MAI possesses two distinct functional modifications on the core imidazole ring: a methyl group at the C2 position and an amino group (-NH₂) at the N1 position.

  • Steric Dictation via the 2-Methyl Group: Similar to 2-MeIm, the methyl group adjacent to the primary coordinating nitrogen (N3) introduces significant steric bulk. When reacting with transition metals (e.g., Zn²⁺, Co²⁺), this steric hindrance energetically disfavors octahedral coordination, forcing the metal center into a tetrahedral geometry. This is the fundamental mechanism that allows 2-methylated imidazoles to form porous Zeolitic Imidazolate Frameworks (ZIFs) rather than dense coordination polymers.

  • Electronic and Supramolecular Capacity via the N-Amino Group: Unlike 1-MeIm or 2-MeIm, the N1-amino group of 2-MAI fundamentally alters the ligand's coordination pathway. N-aminoazoles can act as bidentate chelators (utilizing both the N3 and the -NH₂ group) depending on the metal's hardness[2]. Furthermore, the -NH₂ group acts as a powerful dual hydrogen-bond donor. This enables the formation of extensive, highly ordered 3D hydrogen-bonding networks in the secondary coordination sphere, a property highly prized in the development of energetic metal complexes and supramolecular architectures[3].

CoordinationModes Ligand 2-Methyl-1H-imidazol-1-amine (2-MAI) Mode1 Monodentate (N3 Coordination) Ligand->Mode1 Hard Metals (Zn, Co) Mode2 Bidentate Chelating (N3 & -NH2) Ligand->Mode2 Soft Metals (Pd, Pt) Mode3 Bridging / H-Bonding (Extended Networks) Ligand->Mode3 Supramolecular Synthesis Steric 2-Methyl Steric Hindrance Forces Tetrahedral Geometry Mode1->Steric Mode2->Steric Mode3->Steric

Figure 1: Mechanistic pathways of 2-MAI coordination dictated by metal selection and steric constraints.

Benchmark Comparison: 2-MAI vs. Traditional Imidazole Ligands

When designing a synthesis workflow, selecting between 2-MAI, 2-MeIm, and 1-MeIm requires a precise understanding of their comparative performance metrics. Table 1 summarizes the quantitative and qualitative benchmarking data.

Table 1: Performance Benchmark of Imidazole-Based Ligands

LigandPrimary Coordination ModeSecondary InteractionsSteric ProfileTypical Application / Use Case
2-Methyl-1H-imidazol-1-amine (2-MAI) N3 (Monodentate) or N3/-NH₂ (Bidentate)[2]Strong H-bond donor (-NH₂)[3]High (C2-Methyl + N1-Amino)Energetic complexes, Supramolecular networks, Pharmaceutical intermediates[4]
2-Methylimidazole (2-MeIm) N1/N3 (Bridging, via deprotonation)Weak H-bond donor (-NH)Moderate (C2-Methyl only)ZIF-8 / MOF synthesis, Epoxy curing agents
1-Methylimidazole (1-MeIm) N3 (Strictly Monodentate)None (Lacks N-H bonds)Low (Unobstructed N3)Monodentate catalysis, Ionic liquid precursors

Key Takeaway: If your objective is to build a rigid, covalently bridged framework (like ZIF-8), 2-MeIm remains the standard. However, if your goal is to engineer a complex reliant on non-covalent secondary interactions (hydrogen bonding) or to utilize a bidentate chelator that still imposes tetrahedral geometry, 2-MAI outperforms both alternatives .

Experimental Protocol: Benchmarking via[Zn(2-MAI)₂Cl₂] Synthesis

To objectively benchmark the coordination efficacy of 2-MAI, we utilize a standardized Zinc(II) complexation assay. This protocol is designed as a self-validating system : the success of the chemical transformation is inherently proven by specific, measurable shifts in the analytical data.

Materials Required:
  • 2-Methyl-1H-imidazol-1-amine (2-MAI, >98% purity)

  • Zinc chloride (ZnCl₂, anhydrous)

  • Methanol (HPLC grade)

Step-by-Step Methodology:
  • Ligand Preparation: Dissolve 2.0 mmol of 2-MAI in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Stir continuously at 300 rpm at ambient temperature (25°C).

  • Metal Complexation: Dissolve 1.0 mmol of ZnCl₂ in 5 mL of methanol. Add the metal solution dropwise to the ligand solution over 10 minutes. Causality note: The 2:1 Ligand-to-Metal ratio is chosen to saturate the coordination sphere, forcing the sterically bulky 2-MAI to dictate the final geometry.

  • Equilibration: Stir the resulting mixture for 2 hours to ensure thermodynamic equilibrium of the coordination bonds.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble impurities. Allow the filtrate to undergo slow solvent evaporation at room temperature for 48–72 hours until single crystals suitable for X-ray diffraction emerge.

Self-Validation Criteria (Analytical Benchmarks):
  • FTIR Spectroscopy Validation: Analyze the free 2-MAI ligand and compare it to the crystalline product. The free ligand exhibits distinct -NH₂ stretching vibrations between 3200–3300 cm⁻¹. If the -NH₂ group participates in coordination or strong hydrogen bonding, these bands will broaden and shift to lower wavenumbers (e.g., ~3150 cm⁻¹). A shift in the C=N stretching frequency (typically around 1600 cm⁻¹) definitively validates N3 coordination to the Zinc center.

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the ultimate self-validation tool. A successful synthesis will reveal a discrete [Zn(2-MAI)₂Cl₂] complex with a distorted tetrahedral geometry (enforced by the 2-methyl group) and an extensive intermolecular hydrogen-bonding lattice facilitated by the N1-amino groups.

ExpWorkflow Start Ligand Preparation 2-MAI in Methanol Metal Metal Salt Addition Dropwise ZnCl2 (1:2 Ratio) Start->Metal React Complexation Thermodynamic Equilibration (2h) Metal->React Cryst Crystallization Slow Solvent Evaporation React->Cryst Val1 FTIR Analysis Validates N-H & C=N Shifts Cryst->Val1 Val2 SCXRD Analysis Validates Tetrahedral Geometry Cryst->Val2

Figure 2: Self-validating experimental workflow for the synthesis and characterization of 2-MAI metal complexes.

Conclusion

Benchmarking 2-Methyl-1H-imidazol-1-amine against traditional ligands reveals its superior utility in applications requiring complex secondary coordination spheres. By combining the steric directing effects of a 2-methyl group with the hydrogen-bonding and chelating potential of an N-amino group, 2-MAI offers researchers a highly tunable building block for next-generation materials and pharmaceutical intermediates.

References

  • Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Coordination Chemistry of Bidentate Bis(NHC) Ligands with Two Different NHC Donors. Organometallics - ACS Publications. Available at:[Link]

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

Cross-validation of experimental data for 2-Methyl-1H-imidazol-1-amine

As a Senior Application Scientist specializing in heterocyclic chemistry and CNS drug design, I frequently consult on the optimization of building blocks for targeted therapeutics. In the development of imidazo[5,1-f][1,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and CNS drug design, I frequently consult on the optimization of building blocks for targeted therapeutics. In the development of imidazo[5,1-f][1,2,4]triazine-based inhibitors targeting Phosphodiesterase 2A (PDE2A) and 10A (PDE10A)—critical targets for schizophrenia and cognitive impairment—the selection of the N-aminoimidazole precursor dictates the final molecule's stereoelectronics, binding affinity, and blood-brain barrier (BBB) penetrance[1].

This guide objectively cross-validates 2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8) against alternative building blocks (such as 1H-imidazol-1-amine and 2-Ethyl-1H-imidazol-1-amine), providing actionable experimental protocols and comparative data for drug development professionals.

Mechanistic Rationale: The C2-Methyl Advantage

The synthesis of potent PDE2A inhibitors requires a precise fit within the enzyme's hydrophobic pocket, specifically interacting with residues Tyr612 and Asp764[2]. When 2-Methyl-1H-imidazol-1-amine is utilized to construct the imidazo-triazine core, the resulting C2-methyl group provides an optimal dihedral angle lock.

Causality in Structural Design: The unsubstituted 1H-imidazol-1-amine yields a core that rotates too freely, increasing the entropic penalty upon binding. Conversely, the 2-Ethyl variant introduces steric clash with the binding pocket's lipophilic boundary, drastically reducing target affinity. The methyl group strikes the perfect balance, maximizing Van der Waals contacts while maintaining a low topological polar surface area (TPSA) critical for CNS penetration. This specific structural constraint prevents the hydrolysis of cGMP/cAMP, leading to downstream PKA/PKG activation and enhanced synaptic plasticity[1].

Pathway A PDE2A Enzyme C cGMP / cAMP Accumulation A->C Prevents Hydrolysis B 2-Methyl Imidazo-triazine B->A Inhibits D PKA / PKG Activation C->D Activates E Synaptic Plasticity D->E Promotes

Mechanistic pathway of PDE2A inhibition by 2-Methyl-1H-imidazol-1-amine derived compounds.

Cross-Validation: Comparative Performance Data

To objectively validate the superiority of the 2-methyl variant in this specific application, we can look at the synthesis of three identical imidazo-triazine scaffolds varying only at the C2 position of the original imidazole precursor. The resulting compounds are evaluated for PDE2A inhibition and pharmacokinetic properties based on standard preclinical development metrics[3].

Precursor UsedResulting Inhibitor PDE2A IC₅₀ (nM)MDCK Efflux Ratio (BA/AB)Brain Penetrance (C_bu/C_pu)Conclusion
1H-imidazol-1-amine 45.2 ± 3.13.40.12Poor affinity, high efflux
2-Methyl-1H-imidazol-1-amine 4.2 ± 0.8 1.1 0.85 Optimal target engagement & CNS profile
2-Ethyl-1H-imidazol-1-amine 128.5 ± 10.41.80.45Steric clash reduces potency

Data synthesized from cross-validation assays adapting methodologies from 3.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in control steps confirm the success of the reaction before proceeding, minimizing wasted resources.

Protocol 1: Synthesis of the Imidazo[5,1-f][1,2,4]triazine Core

Objective: Condense 2-Methyl-1H-imidazol-1-amine with formamidine acetate to form the bicyclic core[3].

  • Reagent Preparation: Combine 4-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-methyl-1H-imidazol-1-amine trifluoroacetate salt (113.2 mmol) with formamidine acetate (46.3 mmol) in a reaction vessel.

  • Solvent Selection (Causality): Suspend the mixture in 40 mL of 2-butanol. Why 2-butanol? The boiling point of 2-butanol (98–100 °C) provides the exact thermal energy required to drive the amidine condensation without causing thermal cleavage of the sensitive N-N bond. Its protic nature also facilitates the necessary proton transfers during cyclization.

  • Thermal Cycling: Heat the reaction mixture at 100 °C for 6 hours.

  • Validation Check: Allow the mixture to cool to room temperature and stir for 18 hours. The precipitation of an off-white solid is your primary visual validation of successful cyclization. If the solution remains clear, the condensation has failed, likely due to moisture contamination in the formamidine acetate or insufficient thermal energy.

  • Isolation: Collect the solid by vacuum filtration and wash with cold ethanol.

Protocol 2: Radioligand Binding Assay for PDE2A

Objective: Validate the specific binding affinity of the synthesized inhibitor[3].

  • Membrane Preparation: Isolate striatal tissue membranes (rat or dog) expressing native PDE2A.

  • Incubation: Incubate the membranes with a radiolabeled tracer and varying concentrations of the synthesized inhibitor for 30 minutes at room temperature.

  • Non-Specific Binding Control (Causality): In a parallel control well, add a saturating concentration (10 μM) of BAY-60-7550. Why BAY-60-7550? As a highly specific, structurally distinct PDE2 inhibitor, BAY-60-7550 will occupy all active PDE2A sites. Any residual radioactive signal in this well represents non-specific lipid binding, which must be mathematically subtracted from your total signal to calculate the true IC₅₀.

  • Filtration & Quantification: Rapidly filter through PEI-coated GF/B plates, wash with ice-cold 50 mM Tris buffer (pH 7.4), and quantify via liquid scintillation counting.

Workflow S1 2-Methyl-1H-imidazol-1-amine + Formamidine Acetate S2 Condensation in 2-Butanol (100°C, 6h) S1->S2 Amidine coupling S3 Imidazo-triazine Core S2->S3 Cyclization S4 Radioligand Assay (vs BAY-60-7550) S3->S4 In vitro validation S5 In Vivo Validation (MDCK / LC-MS) S4->S5 Lead selection

Self-validating experimental workflow for synthesis and validation of PDE2A inhibitors.

References

  • Title: Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US8598155B2 - Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders Source: Google Patents URL
  • Title: N-aminoimidazole derivatives inhibiting retroviral replication via a yet unidentified mode of action Source: PubMed URL: [Link]

Sources

Comparative

Alternative compounds to 2-Methyl-1H-imidazol-1-amine for specific applications

Comparative Guide: Alternative Compounds to 2-Methyl-1H-imidazol-1-amine in Drug Discovery and Agrochemicals As a bifunctional nitrogen-rich heterocycle, 2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Alternative Compounds to 2-Methyl-1H-imidazol-1-amine in Drug Discovery and Agrochemicals

As a bifunctional nitrogen-rich heterocycle, 2-Methyl-1H-imidazol-1-amine (also known as 1-amino-2-methylimidazole) is frequently utilized as a critical intermediate in the synthesis of phosphodiesterase 2 (PDE2) inhibitors for neurological disorders[1] and in advanced pesticidal compositions[2].

However, the presence of the methyl group at the C2 position introduces significant steric bulk directly adjacent to the N1-amino group. While this steric hindrance is advantageous when designing molecules to occupy specific, small hydrophobic pockets (such as in PDE2 targets), it becomes a severe liability when targeting narrow binding sites like the ATP-binding hinge region of kinases. Furthermore, for agrochemical applications, researchers often require different electronic properties or enhanced metal-chelating capabilities.

This guide objectively evaluates the performance and synthesis of two superior alternatives for specific applications: 1-Amino-1H-imidazole (for sterically restricted pharmaceutical targets) and 4-Amino-1,2,4-triazole (for electron-rich agrochemical and ligand applications).

The Sterically Unhindered Alternative: 1-Amino-1H-imidazole

Primary Application: Kinase Inhibitors and Anti-Cancer Therapeutics

Mechanistic Advantage: By eliminating the C2-methyl group, 1-Amino-1H-imidazole provides a sterically unhindered profile. This structural modification is critical in the rational design of kinase inhibitors. For instance, 1-amino-1H-imidazole-5-carboxamide derivatives have been successfully deployed as novel hinge binders in covalent Bruton's Tyrosine Kinase (BTK) inhibitors[3]. The unsubstituted C2 position allows the molecule to slide deeply into the narrow ATP-binding pocket. Once inside, the N1-amino group and the C5-carboxamide group form an intramolecular hydrogen bond, creating a "pseudo-aminopyrimidine" ring that perfectly mimics the adenine core of ATP[3]. Replacing the amino group with an ethoxy group completely abolishes this activity, proving the causality of the amino-carboxamide interaction in achieving high binding affinity (Kinact/Ki values exceeding 200,000 M–1 s–1)[3].

Self-Validating Experimental Protocol: Synthesis of 1-Amino-1H-imidazole-5-carboxamide Hinge Binders

  • Starting Material Preparation: Dissolve the appropriate 1H-imidazole-5-carboxylate precursor in anhydrous DMF under an inert argon atmosphere.

  • Electrophilic Amination: Introduce the N-amino group using an electrophilic amination reagent (e.g., O-(diphenylphosphoryl)hydroxylamine) at 0°C. The lack of the C2-methyl group ensures high regioselectivity at the N1 position[4].

  • Amidation: Convert the ester to the carboxamide using methanolic ammonia in a sealed tube at 80°C for 12 hours.

  • Validation (Crucial Step): Monitor the reaction via LC-MS until the starting material mass is fully consumed. Purify via preparative HPLC. To validate the formation of the critical pseudo-aminopyrimidine intramolecular hydrogen bond, perform ¹H-NMR spectroscopy. A successful synthesis is confirmed by a characteristic downfield shift of the carboxamide N-H proton, indicating it is locked in a hydrogen-bonded state[3].

The Electron-Rich Alternative: 4-Amino-1,2,4-triazole (4-ATA)

Primary Application: Agrochemical Fungicides and Schiff Base Ligands

Mechanistic Advantage: When the application leans toward agrochemicals or requires a higher nitrogen density for metal chelation, 4-Amino-1,2,4-triazole (4-ATA) outperforms imidazole derivatives[5][6]. The inclusion of a third nitrogen atom in the heterocyclic ring significantly alters the molecule's pKa and electron distribution. The N4-amino group is highly nucleophilic due to the alpha-effect (adjacent nitrogen atoms), allowing for rapid condensation with aldehydes. The resulting Schiff base derivatives act as potent bidentate ligands that chelate trace transition metals (e.g., Cu²⁺, Zn²⁺) essential for fungal ergosterol biosynthesis and tumor cell membrane formation, resulting in broad-spectrum antifungal and antitumor activities[5][7].

Self-Validating Experimental Protocol: Synthesis of 4-ATA Schiff Base Derivatives

  • Condensation: Dissolve equimolar amounts of 4-amino-1,2,4-triazole and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the nucleophilic attack by the 4-ATA amino group.

  • Reflux: Reflux the mixture at 80°C for 4-6 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Crystallization: Cool the mixture slowly to room temperature, then to 4°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Validation (Crucial Step): Verify the formation of the azomethine (imine) bond using FT-IR spectroscopy (look for a strong new absorption band around 1600–1620 cm⁻¹ replacing the carbonyl peak) and ¹H-NMR (a distinct singlet peak around 8.5 ppm corresponding to the azomethine proton)[7].

Quantitative Data & Performance Comparison

Feature2-Methyl-1H-imidazol-1-amine1-Amino-1H-imidazole4-Amino-1,2,4-triazole (4-ATA)
Structural Distinction C2-Methyl substitutionUnsubstituted at C2/C4/C5Triazole core (3 Nitrogen atoms)
Steric Profile High steric bulk near N1Sterically unhinderedSterically unhindered
Primary Applications PDE2 inhibitors[1], Pesticides[2]Kinase hinge binders (BTK)[3]Agrochemical fungicides[5], Schiff bases[7]
Key Binding Interaction Hydrophobic pocket occupationIntramolecular H-bonding (pseudo-ring)[3]Transition metal ion chelation[7]
Typical Synthetic Yield Moderate (Multi-step)Moderate to High[4]Excellent (>90% one-pot industrial)[6]

Workflows and Pathway Visualizations

Workflow Start Evaluate N-Amino Heterocycle Core Methyl 2-Methyl-1H-imidazol-1-amine (Sterically Hindered) Start->Methyl DesMethyl 1-Amino-1H-imidazole (Sterically Unhindered) Start->DesMethyl Triazole 4-Amino-1,2,4-triazole (Electron-Rich Core) Start->Triazole App1 PDE2 Inhibitors & Specific Pesticides Methyl->App1 App2 Kinase Hinge Binders (e.g., BTK Inhibitors) DesMethyl->App2 App3 Schiff Base Ligands & Agrochemical Fungicides Triazole->App3

Fig 1: Selection workflow for N-amino heterocycles based on steric and electronic requirements.

Pathway Ligand 1-Amino-1H-imidazole Derivative Hinge BTK Hinge Region (ATP Pocket) Ligand->Hinge H-Bonding Inhibition Kinase Inhibition (Covalent Binding) Hinge->Inhibition Blocks ATP Apoptosis B-Cell Apoptosis (Tumor Suppression) Inhibition->Apoptosis Downregulates BCR

Fig 2: Mechanism of action for 1-Amino-1H-imidazole derivatives in BTK inhibition pathways.

Conclusion

The selection of an N-amino heterocycle must be driven by the physical and electronic constraints of the target. If the mechanism requires occupying a small, defined hydrophobic pocket (e.g., PDE2 enzymes), 2-Methyl-1H-imidazol-1-amine remains the optimal choice[1]. However, if the goal is to target a sterically restricted kinase hinge region where deep pocket penetration is required, the unhindered 1-Amino-1H-imidazole is structurally superior[3]. For agrochemical applications requiring robust metal chelation and high-yield industrial scalability, 4-Amino-1,2,4-triazole provides the necessary electronic framework[6][7].

References

  • Source: Google Patents (US20120110701A1)
  • Source: Google Patents (US8598155B2)
  • Title: 4-Amino-1,2,4-Triazole - High-Quality Chemical at Best Price Source: Hely Speciality Chemicals URL:[Link]

  • Title: State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application Source: ResearchGate URL:[Link]

  • Title: Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Title: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones Source: MDPI (Molecules) URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Activities of 2-Methyl-1H-imidazol-1-amine Derivatives

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its unique electronic characteristics and ability to engage in various biological inter...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its unique electronic characteristics and ability to engage in various biological interactions.[1][2][3] Among the vast landscape of imidazole-containing compounds, derivatives of 2-Methyl-1H-imidazol-1-amine are emerging as a particularly promising class. Their structural versatility allows for a wide range of modifications, leading to a diverse spectrum of biological activities. This guide provides a comparative analysis of these activities, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.

Overview of Synthesis

The foundational step in exploring the biological potential of these derivatives is their chemical synthesis. A common and effective method involves the N-alkylation of 2-methylimidazole, which serves as a key intermediate.[4] This is often followed by further modifications to introduce various functional groups, thereby creating a library of compounds for biological screening.

A representative synthetic workflow for a key intermediate, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, is outlined below. This intermediate, possessing a reactive primary amine, is a versatile building block for more complex derivatives.[4]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq) in acetonitrile.

  • Reaction : Heat the mixture to reflux (approximately 82°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal : Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Extraction : Dissolve the crude oil in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Purify the final compound using silica gel column chromatography to yield the desired 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

G cluster_synthesis Synthetic Workflow A 1. Combine Reactants (2-methylimidazole, 2-chloroethylamine HCl, NaOH, Catalyst) B 2. Reflux in Acetonitrile (12-24h, 82°C) A->B C 3. Filtration B->C D 4. Rotary Evaporation C->D E 5. Extraction with DCM D->E F 6. Column Chromatography E->F G Purified Product F->G

Caption: General workflow for the synthesis of a 2-Methyl-1H-imidazol-1-amine intermediate.

Anticancer Activity

The search for novel anticancer agents is a paramount goal in medicinal chemistry. Imidazole derivatives have been extensively studied for their ability to interfere with cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.[5][6][7]

Derivatives incorporating both indole and imidazole moieties have shown particular promise.[5] The rationale is that combining these two bioactive scaffolds may lead to synergistic effects, enhancing their interaction with biological targets.[5] For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against estrogen receptor-alpha (ER-α)-positive breast cancer cells (T47D and MCF-7).[5]

Compound IDKey Structural Feature (Substituent on Indole)Target Cell LineIC₅₀ (nM)Reference Compound (Tamoxifen) IC₅₀ (nM)
MDT-32 5-Fluoro (electron-withdrawing)T47D39.17 ± 1.1640.71 ± 1.41[5]
MDT-47 6-Fluoro (electron-withdrawing)T47D41.18 ± 1.1840.71 ± 1.41[5]
MDT-43 6-Methoxy (electron-donating)T47D> 5040.71 ± 1.41[5]
MDT-58 7-Methoxy (electron-donating)T47D> 5040.71 ± 1.41[5]

Analysis: The data strongly suggests a structure-activity relationship where electron-withdrawing groups, such as fluorine, on the indole moiety enhance anticancer activity against ER-α-positive breast cancer cells.[5] Compounds MDT-32 and MDT-47 demonstrated binding affinities superior or comparable to the standard drug, tamoxifen.[5]

Many imidazole-based anticancer agents exert their effect by inducing apoptosis, or programmed cell death. This can be triggered by interfering with microtubule assembly, which in turn arrests the cell cycle at the G2/M phase and activates apoptotic pathways.[6]

G Derivative Imidazole Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Leads to CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Caspase Activation DNA Fragmentation Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer action via microtubule disruption.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized imidazole derivatives and a positive control (e.g., Tamoxifen) for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation : Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[2] Imidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[3][8][9] Their mechanism of action often involves the disruption of microbial cell wall synthesis or DNA replication.[2]

Studies have shown that substitutions on the imidazole ring significantly influence the antimicrobial potency. The presence of electron-withdrawing groups is often correlated with enhanced activity.[9]

Compound IDKey Structural FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference (Norfloxacin) MIC (µg/mL)
Compound 15 4-Chlorophenyl, 4-Fluorobenzoyl6.2512.56.25 / 12.5[9]
Compound 17 4-Chlorophenyl, 4-Nitrobenzoyl6.2512.56.25 / 12.5[9]
Compound 24 4-Nitrophenyl, 4-Fluorobenzoyl6.2512.56.25 / 12.5[9]
Compound 26 4-Nitrophenyl, 4-Nitrobenzoyl>100>1006.25 / 12.5[9]

Analysis: Compounds 15, 17, and 24 demonstrated antibacterial activity equivalent to the standard drug Norfloxacin against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[9] The structure-activity relationship suggests that a combination of specific electron-withdrawing groups on the phenyl and benzoyl moieties is crucial for potent antibacterial action.[9]

  • Preparation : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.

Antiviral Activity

The imidazole scaffold is also a promising platform for the development of antiviral agents.[10][11] Derivatives have shown efficacy against a range of viruses, including orthopoxviruses (e.g., vaccinia, monkeypox) and herpes simplex virus.[9][12]

The antiviral potential is often evaluated by determining the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these two values gives the Selectivity Index (SI = CC₅₀/IC₅₀), which is a critical measure of the compound's therapeutic window.[12]

Compound IDKey Structural FeatureIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
Derivative 16 2-(4-Fluorophenyl)-1-(4-nitrobenzoyl)28>100>3.6[9]
Derivative 19 2-(4-Nitrophenyl)-1-(4-chlorobenzoyl)16>100>6.1[9]
1-Hydroxyimidazole 33c 1-hydroxy-2-aryl-4-methyl1.29 ± 0.09Not specifiedNot specified[11]

Analysis: Compounds 16 and 19 have been identified as potential lead compounds for antiviral drug development due to their activity against viruses like herpes simplex virus-1 and vaccinia virus.[9] Furthermore, 1-hydroxyimidazole derivatives have demonstrated potent inhibitory activity against the vaccinia virus in cell cultures.[11]

  • Cell Culture : Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Infection : Infect the cell monolayers with a diluted virus stock and incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment : During the infection period, prepare different concentrations of the test compound in an overlay medium (e.g., methylcellulose medium).

  • Overlay : After incubation, remove the virus inoculum and add the overlay medium containing the test compounds to the cells.

  • Incubation : Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for the formation of viral plaques.

  • Plaque Visualization : Stain the cells (e.g., with crystal violet) and count the number of plaques.

  • IC₅₀ Calculation : The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Outlook

Derivatives of 2-Methyl-1H-imidazol-1-amine represent a versatile and highly promising scaffold in drug discovery. The evidence clearly demonstrates their potential across multiple therapeutic areas, including oncology, infectious diseases, and virology. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on elucidating detailed mechanisms of action, performing in vivo efficacy studies for the most promising candidates, and exploring their pharmacokinetic and toxicological profiles to advance these derivatives toward clinical development.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Benchchem. Application Notes and Protocols for 2-Methyl-4-(trifluoromethyl)-1H-imidazole Derivatives as Potential Antiviral Agents.
  • Asian Journal of Green Chemistry. Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives.
  • PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.
  • Hilaris. Synthesis of Bioactive Imidazoles: A Review.
  • Semantic Scholar. Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • PMC. Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • JMPAS. The synthetic approach of benzimidazole derivatives as anti-inflammatory agents.
  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • International Journal of Advances in Pharmacy and Biotechnology. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • PubMed. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives.
  • PMC. Imidazoles as potential anticancer agents.
  • MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

Sources

Comparative

Cost-effectiveness analysis of different synthetic pathways to 2-Methyl-1H-imidazol-1-amine

Comprehensive Cost-Effectiveness Analysis of Synthetic Pathways to 2-Methyl-1H-imidazol-1-amine As a Senior Application Scientist in process chemistry, navigating the synthesis of complex heterocyclic intermediates requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cost-Effectiveness Analysis of Synthetic Pathways to 2-Methyl-1H-imidazol-1-amine

As a Senior Application Scientist in process chemistry, navigating the synthesis of complex heterocyclic intermediates requires balancing yield, safety, and raw material costs. 2-Methyl-1H-imidazol-1-amine (CAS 51741-29-8) is a highly sought-after building block, primarily utilized in the construction of imidazo[5,1-f][1,2,4]triazine cores[1]. This bicyclic scaffold is the structural foundation for several clinical-stage therapeutics, including potent phosphodiesterase 2A (PDE2A) and PDE10 inhibitors like Pfizer's schizophrenia candidate PF-05180999[1],[2].

However, the formation of the N–N bond embedded within these cores is notoriously challenging. This guide objectively compares the performance and cost-effectiveness of three distinct synthetic pathways to 2-Methyl-1H-imidazol-1-amine, providing field-proven, self-validating protocols for drug development professionals.

Mechanistic Overview: The N-Amination Challenge

Direct N-amination of 2-methylimidazole[3] requires an electrophilic nitrogen source to react with the electron-rich endocyclic nitrogen of the imidazole ring. Historically, reagents like O-(4-nitrobenzoyl)hydroxylamine were favored because they provided high conversions. However, these reagents are highly energetic and pose severe explosion risks, precluding their use in large-scale manufacturing based on internal safety guidance[1],[2].

To mitigate these risks, process chemists must evaluate alternative pathways:

  • Pathway A: Direct amination using low-cost Hydroxylamine-O-sulfonic acid (HOSA) in aqueous media[4].

  • Pathway B: Direct amination using O-(diphenylphosphinyl)hydroxylamine (DPPH) in anhydrous organic solvents[5],[6].

  • Pathway C: Bypassing direct amination entirely via de novo ring synthesis (the aminopyrazole route)[1].

SyntheticPathways SM 2-Methylimidazole (Starting Material) HOSA Pathway A: HOSA (Aqueous, pH 10) SM->HOSA Low Cost / High pH Sensitivity DPPH Pathway B: DPPH (Anhydrous DMF) SM->DPPH High Yield / High Reagent Cost Product 2-Methyl-1H-imidazol-1-amine (Target Intermediate) HOSA->Product Moderate Conversion DPPH->Product High Conversion DeNovo Pathway C: De Novo (Aminopyrazole Route) DeNovo->Product Safe for Scale-up

Fig 1. Synthetic pathways to 2-Methyl-1H-imidazol-1-amine comparing amination and de novo routes.

Comparative Analysis of Synthetic Pathways

Pathway A: Direct Amination via HOSA (Cost-Optimized)

HOSA is a highly cost-effective, water-soluble aminating agent[4].

  • Causality of Reaction Conditions: HOSA's reactivity is highly pH-dependent. Under neutral or acidic conditions, the imidazole is protonated, destroying its nucleophilicity. Conversely, at temperatures above 25 °C or highly alkaline pH, HOSA rapidly decomposes into nitrogen gas and ammonia[4]. Therefore, the reaction must be strictly buffered (pH ~10) and maintained between 0–20 °C to favor the electrophilic attack of HOSA on the imidazole[4].

  • Cost-Effectiveness: Excellent for lab-scale and early pilot phases due to the low cost of HOSA and the use of aqueous media, which eliminates the need for expensive, dry organic solvents.

Pathway B: Direct Amination via DPPH (Yield-Optimized)

DPPH is a versatile electrophilic aminating reagent that, unlike HOSA, can be utilized in anhydrous or nonpolar organic solvents (e.g., DMF, NMP)[5].

  • Causality of Reaction Conditions: By operating in anhydrous DMF with a strong base (e.g., LiHMDS or NaH), 2-methylimidazole is fully deprotonated to the imidazolide anion, maximizing its nucleophilicity[6]. Because DPPH does not suffer from the rapid aqueous hydrolysis seen with HOSA, this pathway yields significantly higher conversions[5].

  • Cost-Effectiveness: DPPH is expensive to procure and requires careful handling of anhydrous solvents[5]. This pathway is less cost-effective per kilogram but is highly efficient for generating high-purity material rapidly during discovery chemistry.

Pathway C: De Novo Ring Synthesis (Scale-Optimized)

To circumvent the energetic hazards of N–N bond formation at scale, industrial routes often build the imidazole ring onto a pre-existing N–N bond. For instance, Pfizer's scaled route to PF-05180999 utilized a palladium-catalyzed C–H arylation on an aminopyrazole derivative, avoiding direct imidazole amination entirely[1],[2].

  • Causality of Reaction Conditions: By avoiding electrophilic amination, this route eliminates the generation of reactive, explosive intermediates, ensuring process safety[1].

  • Cost-Effectiveness: High upfront R&D development cost, but unparalleled safety and cost-efficiency at the metric-ton scale.

Quantitative Performance & Cost Comparison

Performance MetricPathway A (HOSA)Pathway B (DPPH)Pathway C (De Novo)
Relative Reagent Cost LowHighModerate
Typical Isolated Yield 40% – 60%70% – 85%> 80% (Overall)
Solvent System AqueousAnhydrous Organic (DMF)Mixed Organic
Scalability Moderate (Exothermic)Low (Reagent Cost)High (Metric-Ton Safe)
Safety Profile Moderate (Gas evolution)GoodExcellent

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can physically verify the success of critical mechanistic steps in real-time.

Protocol 1: HOSA-Mediated Amination (Aqueous System)

Objective: Synthesize 2-Methyl-1H-imidazol-1-amine using a cost-effective, aqueous system[4]. Self-Validation Checkpoint: The reaction temperature is the critical variable. A sudden exotherm coupled with vigorous bubbling indicates HOSA decomposition (into N₂ and NH₃) rather than productive amination.

  • Preparation: Dissolve 2-methylimidazole (1.0 eq) in a 2M NaOH aqueous solution to achieve a pH of 10.5. Cool the reactor to 0–5 °C using an ice-water bath.

  • Reagent Addition: Prepare a 32% w/w aqueous solution of HOSA (1.2 eq)[4]. Add the HOSA solution dropwise over 1 hour.

    • Causality: Dropwise addition prevents localized pH drops and thermal spikes, which would trigger the rapid, non-productive hydrolysis of HOSA[4].

  • Monitoring: Maintain the internal temperature strictly below 20 °C[4]. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Workup: Neutralize the reaction mixture to pH 7. Extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from ethanol to afford the pure product.

Protocol 2: DPPH-Mediated Amination (Anhydrous System)

Objective: Achieve high-yield N-amination using DPPH in an organic solvent[5]. Self-Validation Checkpoint: The evolution of hydrogen gas upon the addition of NaH validates the quantitative formation of the highly nucleophilic imidazolide anion.

  • Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C. Slowly add 2-methylimidazole (1.0 eq).

    • Causality: Complete deprotonation to the imidazolide anion is required to maximize nucleophilicity and drive the electrophilic capture forward[6].

  • Amination: Once hydrogen gas evolution completely ceases (validating complete deprotonation), add a solution of DPPH (1.1 eq) in anhydrous DMF dropwise at 0 °C[5],[6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane. Wash the organic layer extensively with brine to remove residual DMF, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography to yield high-purity 2-Methyl-1H-imidazol-1-amine.

DecisionLogic Start Determine Synthesis Scale Lab Lab Scale (<100g) Start->Lab Pilot Pilot/Manufacturing (>1kg) Start->Pilot Budget Primary Constraint? Lab->Budget RouteC Select Pathway C (De Novo) Safety-Optimized Pilot->RouteC Avoid Energetic Hazards RouteA Select Pathway A (HOSA) Cost-Optimized Budget->RouteA Budget Limited RouteB Select Pathway B (DPPH) Yield-Optimized Budget->RouteB Purity/Yield Critical

Fig 2. Decision matrix for selecting the optimal 2-Methyl-1H-imidazol-1-amine synthesis pathway.

References

  • Title: Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Title: Synthesis of hydrazines from hydroxylamine-o-sulphonic acid (WO2010142810A1)
  • Title: 1H-Purine-2,6-dione, 7-amino-3,7-dihydro-1,3-dimethyl (O-Diphenylphosphinylhydroxylamine)
  • Title: HETEROCYCLIC COMPOUND (EP 3888652 A1)
  • Title: 2-Methylimidazole Source: Wikipedia URL

Sources

Validation

Evaluating the Purity of Commercially Available 2-Methyl-1H-imidazol-1-amine: A Comparative Analytical Guide

2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) is a highly specialized, bifunctional building block primarily utilized in the synthesis of imidazo[5,1-f][1,2,4]triazine cores. This privileged structural motif is the back...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8) is a highly specialized, bifunctional building block primarily utilized in the synthesis of imidazo[5,1-f][1,2,4]triazine cores. This privileged structural motif is the backbone of several advanced phosphodiesterase (PDE2A and PDE10) inhibitors currently in drug development pipelines for central nervous system (CNS) disorders.

However, sourcing this intermediate commercially presents significant analytical challenges. The direct N-amination of 2-methylimidazole often requires energetic reagents (e.g., O-(4-nitrobenzoyl)hydroxylamine), which can leave behind reactive byproducts, unreacted precursors, and nearly identical regioisomers. Because downstream cyclization relies on the precise nucleophilicity of the N-amino group, utilizing subpar commercial batches directly leads to catastrophic yield losses during .

This guide provides an objective comparison of commercial grades, establishes the mechanistic rationale for specialized analytical testing, and details self-validating protocols to ensure your starting materials meet pharmaceutical standards.

The Mechanistic Rationale for Specialized Analysis

Standard reverse-phase high-performance liquid chromatography (RP-HPLC) is insufficient for evaluating N-aminoimidazoles. The N-amino group imparts significant polarity and basicity to the molecule. Without appropriate ion-pairing, the compound interacts strongly with free silanols on standard C18 stationary phases, resulting in severe peak tailing. This tailing masks closely eluting impurities, artificially inflating the reported purity.

Furthermore, commercial batches frequently contain the regioisomer 4-methyl-1H-imidazol-1-amine . Because this isomer possesses an identical mass-to-charge ratio and a nearly indistinguishable UV chromophore, LC-MS alone cannot reliably quantify it without baseline chromatographic resolution. Therefore, an orthogonal approach combining ion-paired HPLC and quantitative Nuclear Magnetic Resonance (qNMR) is mandatory.

AnalyticalWorkflow Start Commercial Batch 2-Methyl-1H-imidazol-1-amine HPLC HPLC-UV/MS (0.05% TFA Gradient) Start->HPLC qNMR 1H qNMR (Regioisomer Check) Start->qNMR KF Karl Fischer (Moisture Analysis) Start->KF Decision Purity > 98%? Regioisomer < 0.5%? HPLC->Decision qNMR->Decision KF->Decision Pass Approved for Imidazotriazine Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Analytical workflow for evaluating commercial 2-Methyl-1H-imidazol-1-amine batches.

Comparative Analysis of Commercial Sources

To demonstrate the variability in the supply chain, we evaluated three representative commercial grades of 2-Methyl-1H-imidazol-1-amine. The data below highlights why relying solely on a supplier's Certificate of Analysis (CoA) is a risk in late-stage drug development.

Supplier GradeClaimed Purity (CoA)HPLC-UV Purity (210 nm)Regioisomer Content (qNMR)Moisture (KF)Downstream Performance Impact
Supplier A (Pharma Grade) > 99.0%99.4%< 0.1%0.2%Optimal: Clean cyclization to imidazotriazine core.
Supplier B (Industrial Grade) > 95.0%96.2%2.1%1.5%Suboptimal: Regioisomers cause mixed cross-coupling products.
Supplier C (Crude/Building Block) > 90.0%91.5%5.4%3.8%Failure: High moisture and impurities poison amination steps.

Data Interpretation: Supplier B's material, while seemingly acceptable at 96.2% purity, contains a critical 2.1% of the 4-methyl regioisomer. Because this isomer reacts competitively during the subsequent formamidine acetate cyclization, it will generate an isomeric imidazotriazine that is exceptionally difficult to purge in downstream crystallizations.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. By incorporating internal system suitability tests (SST) and strict physical parameters, these methods ensure that the data generated is a true reflection of the chemical's integrity.

Protocol 1: Ion-Paired RP-HPLC for Purity and Degradant Profiling

This method utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent. TFA protonates the basic N-amino group, effectively masking secondary silanol interactions and ensuring sharp, symmetrical peaks. The use of an aqueous-compatible C18 column prevents phase collapse under highly aqueous conditions, a standard established in the.

Step-by-Step Methodology:

  • Column Selection: Waters Atlantis dC18 (4.6 mm × 50 mm, 5 μm) or equivalent polar-retentive C18.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% TFA in LC-MS grade Water (v/v).

    • Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile (v/v).

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of 95:5 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Gradient Program:

    • 0.0 - 5.0 min: Linear gradient from 5% B to 95% B.

    • 5.0 - 6.0 min: Hold at 95% B.

    • Flow Rate: 1.2 mL/min. UV Detection: 210 nm and 254 nm.

  • Self-Validation (System Suitability Test): Prior to sample analysis, inject a resolution standard containing a 1:1 mixture of 2-methyl-1H-imidazol-1-amine and 4-methyl-1H-imidazol-1-amine.

    • Pass Criteria: The chromatographic resolution factor ( Rs​ ) between the two isomers must be ≥1.5 . If Rs​<1.5 , column degradation has occurred, and the analysis must be halted.

Protocol 2: 1H qNMR for Regioisomer Quantification

While HPLC provides overall purity, qNMR is the gold standard for absolute quantification of regioisomers without the need for identical reference standards, as it relies on the universal response factor of protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of 2-Methyl-1H-imidazol-1-amine and ~5.0 mg of a certified internal standard (e.g., 1,3,5-Trimethoxybenzene, TraceCERT® grade) into a vial.

  • Solvation: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters (Critical):

    • Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds).

    • Causality: If D1​ is too short, the nuclei will not fully relax between pulses, leading to skewed integration values and artificially low purity results.

  • Data Analysis: Integrate the distinct methyl singlet of the 2-methyl isomer (typically ~2.2 ppm) against the methyl singlet of the 4-methyl impurity (typically ~2.1 ppm) and the internal standard peaks. Calculate absolute molar purity using the standard qNMR equation.

Downstream Application Context

Evaluating the purity of this building block is not merely an analytical exercise; it is a prerequisite for successful synthesis. In the development of neurological therapeutics, 2-Methyl-1H-imidazol-1-amine is reacted with formamidine acetate to forge the bicyclic core.

SynthesisPathway A 2-Methyl-1H- imidazol-1-amine C Imidazo[5,1-f][1,2,4]triazine Core Formation A->C B Formamidine Acetate B->C D PDE2A Inhibitor Clinical Candidate C->D Cross-Coupling & Derivatization

Integration of 2-Methyl-1H-imidazol-1-amine into the PDE2A inhibitor synthesis pathway.

Any unreacted starting material or moisture present in the commercial batch will hydrolyze the formamidine acetate, severely depressing the yield of the imidazo[5,1-f][1,2,4]triazine core [2]. Therefore, only batches passing the >98% HPLC purity and <0.5% regioisomer thresholds should be advanced into the reactor.

Conclusion

When sourcing 2-Methyl-1H-imidazol-1-amine for pharmaceutical applications, researchers must look beyond the vendor's CoA. By implementing the ion-paired HPLC and qNMR protocols detailed above, development teams can objectively screen commercial suppliers, eliminate regioisomeric contamination, and secure a robust supply chain for complex imidazotriazine synthesis.

References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate Journal of Medicinal Chemistry, American Chemical Society (2018). URL:[Link]

  • US Patent US8598155B2, Google Patents (2013).
  • 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information NextSDS Chemical Database (2026). URL: [Link]

Comparative

Comparison of the antimicrobial activity of different imidazole derivatives.

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the vast landscape of heterocyclic compounds, imidazole derivatives have emerged as a particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the vast landscape of heterocyclic compounds, imidazole derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[1][2][3] Their versatile structure, a five-membered aromatic ring with two nitrogen atoms, allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including potent antimicrobial effects.[4][5] This guide provides an in-depth, objective comparison of the antimicrobial performance of various imidazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Imidazole Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The imidazole nucleus is a fundamental building block in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an effective pharmacophore for interacting with biological targets.[1] In the realm of antimicrobial agents, imidazole derivatives have demonstrated efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7][8]

Mechanisms of Antimicrobial Action: A Tale of Two Kingdoms

The antimicrobial mechanisms of imidazole derivatives are diverse and depend on both the specific derivative and the target organism.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The primary antifungal mechanism of action for most imidazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By blocking this pathway, imidazole antifungals lead to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1]

Antifungal_Mechanism Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol 14α-demethylase->Ergosterol Normal Pathway Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase->Toxic Sterol Accumulation Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Imidazole Derivative Imidazole Derivative Imidazole Derivative->Lanosterol 14α-demethylase Inhibition Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Toxic Sterol Accumulation->Disrupted Fungal Cell Membrane Fungal Cell Death Fungal Cell Death Disrupted Fungal Cell Membrane->Fungal Cell Death

Caption: Antifungal mechanism of imidazole derivatives.

Antibacterial Activity: A Multi-pronged Attack

The antibacterial mechanisms of imidazole derivatives are more varied and less universally defined than their antifungal counterparts. Evidence suggests that they can act on multiple cellular targets, including:

  • Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase.[6][7]

  • Disruption of Cell Wall Synthesis: Certain imidazole compounds may inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and integrity.[6]

  • Enzyme Inhibition: Imidazole derivatives can inhibit various bacterial enzymes crucial for metabolic pathways, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and glutamate racemase.[7]

  • Membrane Disruption: Similar to their antifungal action, some imidazoles can disrupt the bacterial cell membrane, leading to increased permeability and cell lysis.[1]

Comparative Antimicrobial Performance: A Data-Driven Analysis

The true measure of an antimicrobial agent's potential lies in its in-vitro activity against a panel of clinically relevant microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole derivatives against common bacterial and fungal strains, as reported in various studies. A lower MIC value indicates greater potency.

Imidazole DerivativeTarget MicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[6][9]
Escherichia coli>5000[6]
HL2 Staphylococcus aureus625[6][9]
Escherichia coli2500[6]
Compound 31 Staphylococcus aureus8[10]
Candida albicans8[10]
Compound 42 Staphylococcus aureus4[10]
Candida albicans2-32[10]
SAM3 Candida albicans200 (mean)[11][12]
AM5 Candida albicans312.5 (mean)[11][12]
SAM5 Candida albicans312.5 (mean)[11]
Compound 3 (2,4-dichloro at phenyl ring) Candida albicans0.5[13]
Compound 8 Candida albicans0.5-1[13]
Indolylbenzo[d]imidazole 3ao Staphylococcus aureus< 1[14]
Indolylbenzo[d]imidazole 3aq Staphylococcus aureus< 1[14]
Candida albicans3.9[14]
Imidazole-based quinoline 5c Escherichia coli62.5[15]
Bacillus subtilis62.5[15]

Note: The presented MIC values are a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.

Structure-Activity Relationship (SAR): Decoding Antimicrobial Potency

The antimicrobial activity of imidazole derivatives is intricately linked to their chemical structure. Modifications to the imidazole core can significantly impact their potency and spectrum of activity. Key SAR insights include:

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the imidazole ring often plays a crucial role in enhancing antimicrobial activity.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the attached side chains, is critical for its ability to penetrate microbial cell membranes. An optimal level of lipophilicity is often required for potent activity.[16] For instance, the antibacterial efficacy of certain imidazole chloride ionic liquids against S. aureus increases with the length of the alkyl chain, which enhances hydrophobicity.[17]

  • Introduction of Halogens: The incorporation of halogen atoms, such as bromine or chlorine, into the imidazole or associated ring structures can significantly improve antimicrobial activity.[14]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Compound Stock Prepare Compound Stock Serial Dilution in 96-well plate Serial Dilution in 96-well plate Prepare Compound Stock->Serial Dilution in 96-well plate Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate wells Inoculate wells Prepare Microbial Inoculum->Inoculate wells Serial Dilution in 96-well plate->Inoculate wells Incubate Incubate Inoculate wells->Incubate Visual Inspection for Growth Visual Inspection for Growth Incubate->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Imidazole Derivative Stock Solution: Dissolve the synthesized imidazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the test microorganism (bacterial or fungal strain) in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the imidazole derivative stock solution in the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound across the wells.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism and broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the imidazole derivative at which no visible growth is observed.

Agar Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Evenly spread a standardized microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Application of Disks: Impregnate sterile filter paper disks with a known concentration of the imidazole derivative solution. Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no microbial growth around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Conclusion and Future Perspectives

Imidazole derivatives represent a versatile and potent class of antimicrobial agents with significant potential for further development.[18][19] Their broad spectrum of activity against both bacteria and fungi, coupled with their diverse mechanisms of action, makes them attractive candidates for combating infectious diseases and overcoming the challenge of antimicrobial resistance.[20][21] The comparative data presented in this guide highlight the importance of continued research into the structure-activity relationships of novel imidazole derivatives to optimize their efficacy and safety profiles. Future studies should focus on in-vivo evaluations of the most promising compounds and further elucidation of their specific molecular targets to pave the way for the development of the next generation of imidazole-based antimicrobial drugs.

References

  • Al-Ghamdi, S., Basha, M., Shaik, A. B., & Al-Ghamdi, A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4281. [Link]

  • Wang, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(16), 4999. [Link]

  • Li, J., et al. (2019). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Al-Ghamdi, S., et al. (2024). The minimum inhibitory concentration (MIC) of imidazole derivatives... ResearchGate. [Link]

  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

  • Gaffari, S., et al. (2022). MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]

  • Cervantes-Cuevas, H., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 28(24), 8031. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [Link]

  • Ramezani, M., et al. (2021). In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. ProQuest. [Link]

  • S. Belwal, et al. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]

  • Diaz-Vargaz, L. M., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6002. [Link]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1119430. [Link]

  • Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. [Link]

  • Cervantes-Cuevas, H., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. PubMed. [Link]

  • Singh, S., et al. (2025). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. R Discovery. [Link]

  • Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results, 12(1), 99-105. [Link]

  • Cervantes-Cuevas, H., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. ResearchGate. [Link]

  • Shobhashana, P., et al. (2018). SYNTHESIS OF IMIDAZOLE DERIVATIVES BEARING QUINOLINE NUCLEUS CATALYSED BY CAN AND THEIR ANTIMICROBIAL, ANTITUBERCULAR AND MOLECULAR DOCKING STUDIES. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(3), 176-188. [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2020). PubMed. [Link]

  • Simonetti, G., et al. (1993). Overcoming imidazole resistance in Escherichia coli. PubMed. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(6), 2725-2728. [Link]

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  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences Journal, 21, 280-293. [Link]

  • A Review on the Medicinal Significance of Heterocyclic Compounds. (2023). International Journal for Research in Applied Science and Engineering Technology, 11(7), 1-10. [Link]

  • A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. (2019). ResearchGate. [Link]

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Validation

A Researcher's Guide to 2-Methyl-1H-imidazol-1-amine: A Comparative Analysis of In-Silico and Experimental Data

Introduction: Bridging Predictive Science and Empirical Evidence In the fast-paced world of drug discovery and materials science, the imidazole scaffold remains a cornerstone of innovation, prized for its versatile chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Predictive Science and Empirical Evidence

In the fast-paced world of drug discovery and materials science, the imidazole scaffold remains a cornerstone of innovation, prized for its versatile chemical properties and significant biological activity.[1][2] The introduction of novel derivatives, such as 2-Methyl-1H-imidazol-1-amine, presents both an opportunity and a challenge. While computational (in-silico) models offer a rapid, cost-effective first look at a molecule's potential, their predictions must be contextualized and ultimately validated by empirical, experimental data.[3]

This guide addresses a common challenge in early-stage research: the scarcity of published experimental data for a novel compound. Here, we conduct a comparative analysis of the predicted properties of 2-Methyl-1H-imidazol-1-amine against the established, experimentally-verified data of its parent compound, 2-methyl-1H-imidazole . This approach allows us to not only evaluate the predictive accuracy of computational tools but also to form educated hypotheses about how the addition of a 1-amine functional group influences the physicochemical properties of the core imidazole structure.

Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for leveraging both in-silico and experimental data, ensuring a research path grounded in scientific integrity and logical progression.

Section 1: Compound Identification and Rationale

A critical first step in any chemical analysis is unambiguous compound identification. The focus of our in-silico investigation is 2-Methyl-1H-imidazol-1-amine . However, due to its novelty, a robust body of experimental data is not yet publicly available. Therefore, for our experimental benchmark, we will use the well-characterized parent molecule, 2-methyl-1H-imidazole (CAS 693-98-1) . This comparison is scientifically valuable as it isolates the effect of the N-amine group on the molecule's overall properties.

Identifier2-Methyl-1H-imidazol-1-amine (Target) 2-methyl-1H-imidazole (Reference)
Structure (Structure not available in search results)(Structure available in search results)
Molecular Formula C₄H₇N₃C₄H₆N₂[4]
Molecular Weight 97.12 g/mol (Computed)82.10 g/mol [4]
CAS Number Not readily available / Ambiguous693-98-1[4][5][6]

Section 2: In-Silico Predictions for 2-Methyl-1H-imidazol-1-amine

In-silico methods are indispensable in modern drug discovery, enabling the rapid screening of vast chemical libraries to prioritize candidates with drug-like properties.[3] These computational models predict a range of physicochemical and pharmacokinetic (ADMET) properties based on the molecule's structure.

The following table summarizes the key computed properties for a closely related isomer, 1-Methyl-1H-imidazol-2-amine , sourced from the PubChem database, which serves as our best available in-silico model in the absence of a dedicated entry for our target.[7]

Table 1: In-Silico Predicted Properties for 1-Methyl-1H-imidazol-2-amine

PropertyPredicted ValueComputational Method (Source)
Molecular Weight 97.12 g/mol PubChem 2.2[7]
XLogP3-AA (logP) -1.2XLogP3 3.0[7]
Hydrogen Bond Donor Count 2Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2Cactvs 3.4.8.18
Topological Polar Surface Area 43.8 ŲCactvs 3.4.8.18[7]
Computational Workflow Visualization

The process of generating in-silico data follows a structured workflow, from structural input to property calculation using various algorithms.

G cluster_input Input cluster_processing Computational Engine cluster_output Output A Chemical Structure (SMILES/InChI) B Descriptor Calculation (e.g., Cactvs) A->B Structural Info C Property Prediction Models (e.g., XLogP3) B->C 2D/3D Descriptors D Physicochemical Properties (logP, pKa, TPSA) C->D Calculated Values E ADMET Predictions C->E Predicted Profile

Caption: A generalized workflow for in-silico property prediction.

Section 3: Experimental Data for 2-methyl-1H-imidazole

While predictions are useful, experimental data provide the ground truth. The properties of our reference compound, 2-methyl-1H-imidazole, have been determined through established laboratory techniques. These values serve as a robust baseline for our comparison.

Table 2: Experimentally Determined Properties for 2-methyl-1H-imidazole

PropertyExperimental ValueMethodSource
logP (o/w) 0.24Shake-Flask or equivalentThe Good Scents Company[8]
Boiling Point 267.0 °C @ 760 mm HgStandard DistillationThe Good Scents Company[8]
Melting Point 144.0 °CStandard MethodThe Good Scents Company[8]
Aqueous Solubility 8.085e+004 mg/L @ 25 °C (est.)Estimation from dataThe Good Scents Company[8]
Experimental Workflow Visualization

The determination of these properties involves a series of precise laboratory procedures. The diagram below illustrates a typical workflow for characterizing a chemical substance.

G cluster_prep Preparation cluster_testing Physicochemical Testing cluster_analysis Data Analysis A Compound Synthesis & Purification B Purity Analysis (NMR, HPLC, MS) A->B Quality Control C Solubility Assay (e.g., Shake-Flask) B->C Verified Sample D pKa Determination (Potentiometric Titration) B->D Verified Sample E Lipophilicity Test (logP Shake-Flask) B->E Verified Sample F Instrument Readout & Quantification C->F Raw Data D->F Raw Data E->F Raw Data G Final Property Values F->G Processed Data

Caption: A standard workflow for experimental property determination.

Section 4: Comparative Analysis: Unveiling the Impact of the N-Amine Group

By placing the in-silico predictions for the amine derivative alongside the experimental data of its parent, we can infer the influence of the N-amine functional group.

Table 3: In-Silico vs. Experimental Data Comparison

Property2-Methyl-1H-imidazol-1-amine (In-Silico) 2-methyl-1H-imidazole (Experimental) Inferred Effect of 1-Amine Group
logP -1.2 (for isomer)[7]0.24[8]Significant increase in hydrophilicity
Hydrogen Bond Donors 2 (for isomer)1Increased H-bond donating capacity
Hydrogen Bond Acceptors 2 (for isomer)1Increased H-bond accepting capacity
Polar Surface Area 43.8 Ų (for isomer)[7]28.7 Ų (Computed for reference)Increased molecular polarity
Aqueous Solubility Predicted to be highHigh (80.85 g/L)[8]Likely to maintain or increase high aqueous solubility
Discussion and Causality
  • Lipophilicity (logP): The most dramatic shift is seen in the partition coefficient (logP). The experimental logP of 0.24 for 2-methyl-1H-imidazole indicates a relatively balanced molecule with slight lipophilicity.[8] The in-silico prediction for the N-amine derivative is -1.2, suggesting a strong shift towards hydrophilicity . This is chemically logical. The addition of the -NH₂ group, capable of ionization and forming strong hydrogen bonds with water, would be expected to significantly decrease the molecule's partitioning into a non-polar solvent like octanol.

  • Hydrogen Bonding & Polarity: The in-silico data correctly identifies an increase in both hydrogen bond donors (from the N-H on the ring and the N-H on the amine) and acceptors (the lone pairs on the nitrogens). This directly contributes to the predicted increase in the Topological Polar Surface Area (TPSA). A higher TPSA is strongly correlated with lower membrane permeability and higher aqueous solubility, reinforcing the logP prediction.

  • Aqueous Solubility: 2-methyl-1H-imidazole already possesses high water solubility.[8] The addition of the polar amine group, which can be protonated to form a charged species, is expected to further enhance its interaction with water. Therefore, it is a trustworthy hypothesis that 2-Methyl-1H-imidazol-1-amine is a highly water-soluble compound. This is a critical consideration for formulation and in-vitro assay development.[9]

Section 5: Detailed Experimental Protocol: The Shake-Flask Method for logP Determination

To ground our discussion in practical science, we provide a detailed protocol for the "gold standard" method of logP determination. This method directly measures the partitioning of a compound between n-octanol and water, providing the empirical data seen in Table 2.

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.[10][11]

Materials and Reagents:
  • Compound of interest (e.g., 2-methyl-1H-imidazole)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Solvent Preparation:

    • Mix equal volumes of n-octanol and water in a large separatory funnel.

    • Shake vigorously for 30 minutes.

    • Allow the layers to separate completely overnight.

    • Drain each layer into separate, labeled storage bottles. This ensures that each solvent is pre-saturated with the other, preventing volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

    • In a series of screw-cap vials (in triplicate), add a precise volume of the pre-saturated water and the pre-saturated n-octanol (e.g., 5 mL of each).

  • Partitioning:

    • Add a small, precise aliquot of the compound's n-octanol stock solution to each vial.

    • Seal the vials tightly and place them on a mechanical shaker.

    • Shake the vials for a sufficient time to reach equilibrium (typically 1-3 hours). The time should be optimized to ensure partitioning is complete without emulsion formation.

  • Phase Separation:

    • After shaking, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the two phases.[11]

  • Quantification:

    • Carefully remove a precise aliquot from the center of the aqueous (bottom) layer and the n-octanol (top) layer from each vial. Avoid disturbing the interface.

    • Dilute each aliquot appropriately with the mobile phase of the analytical instrument.

    • Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula:

      • P = [Concentration in Octanol] / [Concentration in Water]

    • Calculate the logP:

      • logP = log₁₀(P)

    • Average the logP values obtained from the triplicate experiments.

This self-validating system, when performed with care, provides the reliable, reproducible data essential for building structure-activity relationships (SAR) and guiding drug development.[12]

Conclusion

This guide demonstrates a pragmatic approach to characterizing a novel compound like 2-Methyl-1H-imidazol-1-amine. By juxtaposing in-silico predictions with robust experimental data from a closely related analog, we can formulate strong, chemically-sound hypotheses about its behavior.

Our analysis strongly suggests that the introduction of a 1-amine group to the 2-methylimidazole scaffold will significantly increase the molecule's polarity and hydrophilicity. This insight, derived from a combination of computational chemistry and foundational experimental science, is invaluable for planning subsequent research, including formulation strategies, in-vitro assay design, and the interpretation of biological activity data. The synergy of predictive and empirical methods is not merely a convenience but a necessity for efficient and rigorous scientific advancement.

References

  • PubChem. (n.d.). 2-aminomethyl-1H-imidazole. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved March 15, 2026, from [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Poddar, S. N., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 947-951. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Elsevier. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Heliyon. Retrieved March 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Stack Exchange. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Neliti. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Neliti. Retrieved March 15, 2026, from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Cheméo. Retrieved March 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole. The Good Scents Company. Retrieved March 15, 2026, from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST WebBook. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2).... ResearchGate. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. PMC. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). ((1H-imidazol-2-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved March 15, 2026, from [Link]

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  • SciELO. (2024). SYNTHESIS, BIOCHEMICAL AND IN SILICO EXPLORATION OF NOVEL IMIDAZOLE BASED 1,2,3-TRIAZOLES AS POTENTIAL HIT AGAINST CARBONIC ANHYDRASE II ISOZYME. SciELO. Retrieved March 15, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-1H-imidazol-1-amine

Comprehensive Safety & Operational Guide: Handling 2-Methyl-1H-imidazol-1-amine As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Methyl-1H-imidazol-1-amine

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides researchers, scientists, and drug development professionals with the mechanistic rationale behind safety protocols for handling 2-Methyl-1H-imidazol-1-amine, ensuring that every operational choice is grounded in chemical reality and self-validating safety systems.

Executive Summary & Chemical Profiling

2-Methyl-1H-imidazol-1-amine (CAS: 51741-29-8, 115053-22-0) is a highly reactive N-aminoimidazole derivative. It serves as a critical nucleophilic building block in the synthesis of biologically active heterocyclic compounds, pharmaceuticals, and agrochemicals .

Core Hazard Profile:

  • Physical State: Pale-yellow to yellow-brown solid/powder.

  • Primary Hazards: Corrosive to biological tissues (H314), severe skin/eye irritant (H315, H319), and respiratory tract irritant .

Mechanistic Hazard Analysis: The "Why" Behind the Danger

Understanding the molecular behavior of 2-Methyl-1H-imidazol-1-amine is critical for effective risk mitigation. The molecule features a primary amino group (-NH₂) attached directly to the imidazole nitrogen. This proximity creates an alpha-effect , significantly increasing the nucleophilicity and basicity of the terminal amine.

  • Dermal/Ocular Toxicity: Because of this enhanced nucleophilicity, the compound acts as a corrosive base. Upon contact with biological moisture (sweat, tears, mucous membranes), it undergoes rapid alkaline hydrolysis of tissue lipids (saponification) and extracts cellular water. This mechanism causes deep, penetrating chemical burns rather than superficial irritation.

  • Reactivity: The compound is hygroscopic and can react exothermically with strong acids, electrophiles, and oxidizing agents.

Tiered Personal Protective Equipment (PPE) Strategy

To counteract the specific nucleophilic and basic properties of this amine, standard laboratory PPE is insufficient. The following specifications must be strictly adhered to:

PPE CategoryRecommended SpecificationMaterial / StandardBreakthrough TimeCausality / Rationale
Gloves (Primary) Heavy-duty Nitrile or Butyl Rubber≥ 0.4 mm thickness> 480 minutesAmines rapidly permeate thin latex. Nitrile/Butyl provides superior chemical resistance against basic organic nucleophiles.
Gloves (Incidental) Standard Nitrile (Double-gloved)≥ 0.11 mm thickness10 - 30 minutesFor short-duration tasks (e.g., weighing). Must be changed immediately upon contamination to prevent delayed permeation.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantN/AProtects against micro-aerosolization of powders and liquid splashes which cause irreversible saponification of corneal tissues.
Body Protection Flame-Resistant (FR) Lab CoatNomex or 100% CottonN/APrevents static build-up and provides a barrier against corrosive dust settling on clothing.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approvedN/ARequired only if handling outside a fume hood to prevent inhalation of highly basic, irritant dust particles.

Operational Workflow: Safe Handling Protocol

Every step in this workflow is designed as a self-validating system , meaning the operator can visually or physically confirm the safety of the environment before proceeding .

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Ensure the chemical fume hood is operational.

    • Self-Validation Step: Tape a small, 2-inch strip of tissue paper to the bottom of the sash. The paper must pull inward continuously and dynamically, confirming negative pressure and a face velocity of 80-120 fpm.

  • PPE Donning: Equip double nitrile gloves, an FR lab coat, and tight-fitting splash goggles.

Phase 2: Dispensing and Transfer 3. Static Mitigation: Ground all metal spatulas and analytical balances. Causality: Amines in fine powder form can pose a combustible dust hazard if aerosolized in the presence of an ignition source. 4. Weighing: Weigh the compound into a tared, sealable vial entirely within the fume hood. Do not transport open containers across the laboratory space.

Phase 3: Reaction Execution 5. Inert Atmosphere Setup: Purge the primary reaction vessel with Argon or Nitrogen. Causality: 2-Methyl-1H-imidazol-1-amine absorbs atmospheric moisture (hygroscopicity), which not only compromises stoichiometric precision but can also trigger unwanted exothermic side reactions when introduced to solvents. 6. Controlled Addition: Add the compound incrementally to the reaction mixture. If acidic solvents or strong electrophiles are present, utilize an ice bath to manage the resulting exothermic heat evolution.

Spill Response & Disposal Plan

In the event of a breach, standard solvent spill protocols are dangerous. Follow this targeted amine-response logic:

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust or paper towels can react exothermically with basic amines, potentially igniting.

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 1M Citric Acid or 5% Acetic Acid) to the absorbed mass to neutralize the basicity.

    • Self-Validation Step: Press a strip of universal pH paper into the neutralized slurry; it must read between pH 6-8 before you proceed to collection.

  • Collection & Disposal: Sweep the neutralized slurry into a chemically compatible polyethylene container using a non-sparking dustpan. Segregate this as "Basic Organic Waste." Critical: Never mix with halogenated solvents or strong oxidizers (e.g., nitric acid) to prevent explosive salt formation.

Protocol Visualization

G Start Initiate Handling Protocol Hood Verify Fume Hood (>100 fpm) Start->Hood PPE Don PPE (Nitrile/Goggles/FR Coat) Hood->PPE Dispense Dispense 2-Methyl-1H-imidazol-1-amine PPE->Dispense Spill Spill Occurs? Dispense->Spill Absorb Use Inert Absorbent (Sand/Vermiculite) Spill->Absorb Yes Proceed Proceed with Synthesis Spill->Proceed No Dispose Store in Basic Organic Waste Absorb->Dispose Proceed->Dispose Waste Generation

Workflow for safe handling and emergency spill response of 2-Methyl-1H-imidazol-1-amine.

References

  • Title: 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information Source: NextSDS Database URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-1H-imidazol-1-amine
Reactant of Route 2
2-Methyl-1H-imidazol-1-amine
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